3-(Diethylamino)indolizine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-(diethylamino)indolizine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-14(4-2)12-8-7-11-6-5-10(13(16)17)9-15(11)12/h5-9H,3-4H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPNGDFJHBGPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C2N1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-(Diethylamino)indolizine-6-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
The indolizine scaffold—a fused bicyclic heteroaromatic system containing a bridgehead nitrogen—is a privileged pharmacophore in drug discovery, exhibiting profound anti-inflammatory, antimicrobial, and fluorescent properties. Specifically, 3-(Diethylamino)indolizine-6-carboxylic acid represents a highly functionalized derivative, serving as a versatile building block for advanced fluorophores and targeted therapeutics.
This whitepaper details a robust, highly convergent synthetic strategy for this compound. Moving away from traditional, low-yielding stepwise condensations, we employ a Gold(III)-catalyzed multicomponent reaction (MCR) followed by selective deprotection and mild saponification. This guide provides step-by-step protocols, mechanistic insights, and the causality behind every experimental choice to ensure a self-validating workflow for bench chemists.
Strategic Retrosynthesis & Rationale
The synthesis of highly substituted indolizines often suffers from regioselectivity issues and the instability of intermediate species. To bypass these bottlenecks, our retrosynthetic strategy leverages an A³-coupling (Aldehyde-Alkyne-Amine) followed by an in situ cycloisomerization[1].
Causality of Synthetic Design
-
Esterification of the Precursor: We begin with methyl 6-formylnicotinate rather than the free acid. Free carboxylic acids can coordinate to the Au(III) catalyst, forming insoluble complexes that poison the catalytic cycle. Furthermore, free acids can protonate the diethylamine, hindering the critical iminium formation step.
-
Liquid Alkyne Equivalent: Instead of using gaseous acetylene, which introduces stoichiometric variability, we utilize TMS-acetylene . This liquid equivalent allows for precise molar control and enhances organic solubility. The resulting TMS-protected indolizine is easily desilylated downstream.
-
Gold(III) Catalysis: Au(III) is exceptionally alkynophilic. It selectively activates the triple bond of the transient propargylamine intermediate, driving a rapid 5-endo-dig cyclization without requiring harsh thermal conditions [1, 2].
Retrosynthetic strategy for 3-(Diethylamino)indolizine-6-carboxylic acid.
Mechanistic Pathway: The Catalytic Cycle
The core transformation occurs via a tandem sequence in a single reaction vessel. First, methyl 6-formylnicotinate condenses with diethylamine to form an electrophilic iminium ion. The Au(III) catalyst facilitates the formation of a gold-acetylide from TMS-acetylene, which undergoes a Mannich-Grignard-type addition to the iminium ion, yielding a propargylamine intermediate [1].
Subsequently, the Au(III) species coordinates to the internal alkyne (π-activation). The pyridine nitrogen, acting as an internal nucleophile, attacks the activated alkyne via a 5-endo-dig cyclization . Subsequent aromatization yields the indolizine core while regenerating the Au(III) catalyst.
Catalytic cycle of the Au(III)-mediated multicomponent cycloisomerization.
Reaction Optimization & Quantitative Data
The choice of catalyst and solvent profoundly impacts the cycloisomerization efficiency. As demonstrated in Table 1, water serves as the optimal medium. The hydrophobic effect forces the organic substrates into highly concentrated micro-droplets, significantly accelerating the A³ coupling rate compared to traditional organic solvents [1].
Table 1: Catalyst and Solvent Optimization for the MCR Step
| Entry | Catalyst (Loading) | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |
| 1 | AuCl₃ (5 mol%) | H₂O | 60 | 3.0 | 65 | Moderate conversion; slight catalyst degradation. |
| 2 | NaAuCl₄·2H₂O (5 mol%) | H₂O | 60 | 1.5 | 92 | Optimal conditions; rapid precipitation of product. |
| 3 | Cu(OTf)₂ (10 mol%) | Toluene | 100 | 12.0 | 45 | Sluggish cyclization; incomplete A³ coupling. |
| 4 | PdCl₂(PPh₃)₂ / CuI | DMF | 80 | 6.0 | 78 | Requires inert atmosphere; tedious workup[3]. |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(diethylamino)-1-(trimethylsilyl)indolizine-6-carboxylate
Causality: Water is used as a green solvent to exploit the hydrophobic effect, accelerating the reaction. NaAuCl₄·2H₂O is selected for its superior stability and solubility profile compared to anhydrous AuCl₃.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 6-formylnicotinate (1.65 g, 10.0 mmol) and distilled water (10 mL).
-
Reagent Addition: Add diethylamine (1.24 mL, 12.0 mmol) dropwise. Stir for 5 minutes to initiate iminium formation.
-
Alkyne & Catalyst: Add TMS-acetylene (2.12 mL, 15.0 mmol) followed by NaAuCl₄·2H₂O (199 mg, 0.5 mmol, 5 mol%).
-
Reaction: Heat the biphasic mixture to 60 °C under vigorous stirring for 1.5 hours. The product will begin to separate as a distinct organic layer or precipitate.
-
Workup: Cool to room temperature. Extract the mixture with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the TMS-protected intermediate as a yellow solid.
Protocol 2: Desilylation to Methyl 3-(diethylamino)indolizine-6-carboxylate
Causality: Tetra-n-butylammonium fluoride (TBAF) is utilized because the fluoride ion selectively attacks the silicon atom (driven by the high Si-F bond energy of ~580 kJ/mol). This avoids the use of harsh acids or bases that could hydrolyze the ester prematurely or degrade the electron-rich indolizine core.
-
Setup: Dissolve the intermediate from Protocol 1 (approx. 3.18 g, 10.0 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the solution to 0 °C in an ice bath.
-
Deprotection: Slowly add TBAF (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. TLC (Hexanes/EtOAc 8:2) will indicate complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL). Extract with Dichloromethane (3 × 15 mL). Dry the organic phase over MgSO₄ and concentrate.
-
Purification: Pass through a short pad of silica to remove tetrabutylammonium salts, yielding the desilylated ester.
Protocol 3: Saponification to 3-(Diethylamino)indolizine-6-carboxylic acid
Causality: LiOH is chosen over NaOH/KOH as it is a milder base, minimizing the risk of nucleophilic attack on the heteroaromatic system. For the acidic workup, citric acid is strictly mandated instead of HCl. Indolizines possess a π-excessive pyrrole ring; strong mineral acids cause rapid protonation at C1 or C3, leading to irreversible polymerization and decomposition.
-
Setup: Dissolve the ester from Protocol 2 (2.46 g, 10.0 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 25 mL total).
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol). Stir the mixture at room temperature for 4 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving an aqueous basic solution.
-
Controlled Acidification (Critical Step): Cool the aqueous layer to 0 °C. Slowly add a 10% aqueous Citric Acid solution dropwise while monitoring the pH. Adjust the pH to approximately 4.5–5.0 (the isoelectric point of the product).
-
Isolation: A precipitate will form. Stir for an additional 15 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum, wash with cold water (2 × 5 mL), and dry under high vacuum overnight to afford the pure 3-(Diethylamino)indolizine-6-carboxylic acid .
References
-
Yan, B.; Liu, Y. "Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water." Organic Letters, 2007, 9(21), 4323–4326. Available at:[Link]
-
Seregin, I. V.; Gevorgyan, V. "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews, 2007, 36, 1173-1193. Available at:[Link]
-
Liu, Y.; Song, Z.; Yan, B. "General and Direct Synthesis of 3-Aminoindolizines and Their Analogues via Pd/Cu-Catalyzed Sequential Cross-Coupling/Cycloisomerization Reactions." Organic Letters, 2007, 9(3), 409–412. Available at:[Link]
Physicochemical properties of 3-(Diethylamino)indolizine-6-carboxylic acid
This technical guide details the physicochemical framework, synthesis, and application of 3-(Diethylamino)indolizine-6-carboxylic acid (CAS: 1422134-17-5).
A Solvatochromic "Push-Pull" Fluorophore for Bio-Conjugation
Executive Summary
3-(Diethylamino)indolizine-6-carboxylic acid is a functionalized indolizine fluorophore characterized by a strong Donor-Acceptor (D-π-A) electronic architecture. Unlike rigid fluorophores (e.g., fluorescein), this molecule exhibits significant solvatochromism due to Intramolecular Charge Transfer (ICT). Its 6-position carboxylic acid serves as a "chemical handle" for bioconjugation, while the 3-diethylamino group acts as the electron donor, tuning the emission across the visible spectrum based on environmental polarity.
Chemical Identity & Structural Logic[1][2]
| Property | Detail |
| IUPAC Name | 3-(Diethylamino)indolizine-6-carboxylic acid |
| CAS Number | 1422134-17-5 |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Core Scaffold | Indolizine (10π-electron aromatic system) |
| Electronic Class | D-π-A (Push-Pull) Fluorophore |
Structural Causality:
-
The Donor (C3-Diethylamino): The lone pair on the exocyclic nitrogen donates electron density into the indolizine ring, raising the HOMO energy level.
-
The Acceptor (C6-Carboxyl): The electron-withdrawing carbonyl group at position 6 lowers the LUMO, narrowing the bandgap to the visible region.
-
The Bridge (Indolizine Core): The planar, fused bicyclic system facilitates efficient π-conjugation, enabling the ICT state essential for large Stokes shifts.
Physicochemical Properties[3][4][5][6][7][8][9][10]
3.1 Electronic Absorption & Fluorescence
The optical properties of this compound are governed by the stability of its ICT state.
-
Absorption (
): Typically 390–440 nm (Blue region). The transition is with significant charge transfer character. -
Emission (
): Highly environment-dependent, ranging from 480 nm (Cyan/Green) in non-polar solvents to 560+ nm (Yellow/Orange) in polar protic solvents. -
Stokes Shift: Large (>80 nm), minimizing self-quenching and separating excitation/emission channels.
-
Quantum Yield (
):-
Non-polar (e.g., Toluene, DCM): High (
). -
Polar (e.g., Water, MeOH): Reduced due to Twisted Intramolecular Charge Transfer (TICT) non-radiative decay pathways.
-
3.2 Solubility & pKa Profile
-
Solubility:
-
Organic (DCM, DMSO, DMF): High solubility (>10 mM).
-
Aqueous (pH 7.4): Moderate solubility as the carboxylate anion (
). -
Aqueous (Acidic): Low solubility; prone to precipitation / aggregation.
-
-
Acidity (pKa): The carboxylic acid has a pKa
4.2–4.8. At physiological pH (7.4), it exists primarily as a mono-anion, improving water solubility.
Synthesis & Derivatization Logic
The synthesis utilizes a 1,3-Dipolar Cycloaddition , a robust method for constructing the indolizine core with regiochemical precision.[1]
Synthetic Pathway Diagram
Figure 1: Convergent synthesis of the indolizine scaffold via pyridinium ylide intermediates.
Experimental Protocols
5.1 Bioconjugation (NHS Ester Activation)
To label amines (e.g., Lysine residues on proteins), the carboxylic acid must be activated.
Reagents:
-
Compound: 3-(Diethylamino)indolizine-6-carboxylic acid (1 eq)
-
Activator: TSTU or EDC/NHS (1.2 eq)
-
Base: DIPEA (2 eq)[2]
-
Solvent: Dry DMF or DMSO
Protocol:
-
Dissolution: Dissolve 10 mg of the indolizine acid in 500 µL dry DMF.
-
Activation: Add 1.2 equivalents of TSTU and 2 equivalents of DIPEA.
-
Incubation: Stir at Room Temperature (RT) for 1 hour. Self-Validation: TLC (DCM:MeOH 9:1) should show the disappearance of the acid spot and appearance of a less polar ester spot.
-
Conjugation: Add the activated NHS-ester solution dropwise to the protein solution (pH 8.3 bicarbonate buffer) at a 10:1 molar excess.
-
Purification: Separate free dye via size-exclusion chromatography (PD-10 column).
5.2 Solvatochromic Sensing Assay
This protocol validates the "Push-Pull" nature of the dye.
-
Stock: Prepare a 10 mM stock in DMSO.
-
Solvent Panel: Aliquot 2 mL of Toluene, DCM, Ethanol, and PBS into cuvettes.
-
Dilution: Add 2 µL of stock to each cuvette (Final conc: 10 µM).
-
Measurement: Record emission spectra (
nm).-
Expected Result: Toluene (Green, High intensity)
PBS (Orange/Red, Lower intensity).
-
Mechanistic Visualization: The "Push-Pull" Effect[9][10][13]
Figure 2: Intramolecular Charge Transfer (ICT) mechanism driving solvatochromism.[3][4]
References
-
Kim, E., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research.
-
Park, S., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI Molecules.
-
Gund, V. G., et al. (2007). General and direct synthesis of 3-aminoindolizines via Pd/Cu-catalyzed sequential cross-coupling. Organic Letters.
-
PubChem. Indolizine-6-carboxylic acid (Analogous Core Data). National Library of Medicine.
Sources
Introduction: The Indolizine Scaffold and the Imperative of Structural Elucidation
An In-Depth Technical Guide on the Crystal Structure Determination of 3-(Diethylamino)indolizine-6-carboxylic Acid
The indolizine nucleus, a fused heterocyclic system isoelectronic with indole, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic and structural characteristics have led to its incorporation into a wide array of compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] The compound of interest, 3-(Diethylamino)indolizine-6-carboxylic acid, combines the promising indolizine core with a diethylamino group, a common substituent in pharmacologically active molecules, and a carboxylic acid moiety, which can serve as a key interaction point with biological targets.
For drug development professionals, a deep understanding of the three-dimensional structure of a molecule is not merely academic; it is a cornerstone of rational drug design. A crystal structure provides precise information on bond lengths, bond angles, and conformation, which in turn dictates the molecule's shape and how it interacts with its biological target. Furthermore, the packing of molecules in the crystal lattice reveals the intermolecular forces at play, such as hydrogen bonding and π-stacking, which are critical for understanding physical properties like solubility and melting point.
This guide will provide a comprehensive overview of the methodologies and considerations for determining the crystal structure of novel compounds like 3-(Diethylamino)indolizine-6-carboxylic acid. While a specific crystal structure for this exact molecule is not publicly available as of this writing, this document will serve as a detailed roadmap for its synthesis, crystallization, and structural analysis, drawing upon established principles and data from closely related structures.
Part 1: Synthesis and Crystallization - From Blueprint to Single Crystal
The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is paramount to success.
Proposed Synthesis of 3-(Diethylamino)indolizine-6-carboxylic Acid
The synthesis of substituted indolizines can be achieved through various established methods, often involving the cycloaddition of a pyridinium ylide with an appropriate reaction partner.[2][3] A plausible synthetic approach for the target molecule is outlined below. This multi-step synthesis is designed to build the indolizine core and introduce the desired functional groups in a controlled manner.
Caption: Proposed synthetic pathway for 3-(Diethylamino)indolizine-6-carboxylic acid.
This proposed pathway leverages well-established reactions in heterocyclic chemistry. The initial esterification protects the carboxylic acid, while the subsequent steps build the fused ring system. The final hydrolysis step deprotects the carboxylic acid to yield the target compound.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-ordered lattice, free of significant defects, and typically between 0.1 and 0.5 mm in each dimension. For a molecule like 3-(Diethylamino)indolizine-6-carboxylic acid, which possesses both a polar carboxylic acid group and a less polar diethylamino-indolizine core, a variety of crystallization techniques should be explored.
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near-saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. This method is straightforward and often effective.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Dissolve the compound in a "good" solvent in which it is readily soluble.
-
Place a small drop of this solution on a siliconized glass slide.
-
Invert the slide over a well containing a "poor" solvent in which the compound is insoluble, but which is miscible with the "good" solvent.
-
Over time, the poor solvent vapor will diffuse into the drop, gradually reducing the solubility of the compound and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to 4°C. The decrease in solubility upon cooling can induce crystallization.
-
The presence of the carboxylic acid and the tertiary amine allows for the possibility of forming a zwitterion, which can influence crystal packing. The choice of solvent and pH will be critical in controlling the ionization state of the molecule and, consequently, its crystallization behavior.
Part 2: Single-Crystal X-ray Diffraction - Deciphering the Molecular Architecture
Once a suitable crystal is obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining its three-dimensional structure.
The Workflow of a Single-Crystal X-ray Diffraction Experiment
The process of determining a crystal structure via SC-XRD can be broken down into several key stages, from data collection to structure refinement.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K). Low-temperature data collection minimizes thermal motion of the atoms, leading to a more precise structure.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Reduction: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution: This is the most critical step, where the "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.
-
Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Structure Validation: The final structure is validated using a variety of metrics to ensure its quality and chemical reasonableness. The results are typically reported in a standard format, the Crystallographic Information File (CIF).
Expected Crystallographic Parameters and Structural Features
While the specific data for 3-(Diethylamino)indolizine-6-carboxylic acid is not available, we can infer expected values and features based on known indolizine structures. For example, a study on diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate provides a useful reference for the crystallographic parameters of a substituted indolizine.[4][5]
Table 1: Hypothetical Crystallographic Data for 3-(Diethylamino)indolizine-6-carboxylic acid
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/n, P2₁/c, Pbca | Describes the symmetry elements within the unit cell.[4][5] |
| a (Å) | 10-20 | Unit cell dimension. |
| b (Å) | 10-20 | Unit cell dimension. |
| c (Å) | 10-25 | Unit cell dimension. |
| α, β, γ (°) | α=γ=90°, β > 90° (Monoclinic) | Unit cell angles. |
| V (ų) | 3000-5000 | Volume of the unit cell. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This data is illustrative and based on typical values for similar organic molecules.[4][5]
Key Structural Insights to be Gained:
-
Planarity of the Indolizine Core: X-ray analysis will confirm the degree of planarity of the fused ring system.[2]
-
Conformation of Substituents: The orientation of the diethylamino and carboxylic acid groups relative to the indolizine ring will be determined.
-
Intermolecular Interactions: The presence of the carboxylic acid group makes strong hydrogen bonding interactions highly likely. These could involve the formation of dimers between two carboxylic acid groups or hydrogen bonds to the nitrogen of the indolizine ring or the diethylamino group of a neighboring molecule.
Conclusion
The determination of the crystal structure of 3-(Diethylamino)indolizine-6-carboxylic acid is a critical step in understanding its physicochemical properties and its potential as a therapeutic agent. While the specific structure is not yet in the public domain, this guide has outlined a comprehensive and scientifically rigorous approach to its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The methodologies described herein represent the gold standard in the field and provide a clear pathway for researchers to obtain the high-quality structural data essential for modern drug discovery and development. The insights gained from such a study would be invaluable for designing next-generation indolizine-based compounds with enhanced efficacy and specificity.
References
- Grajewska, A., Rozwadowska, M.D., & Gzella, A. (2021). Synthesis and stereochemistry assignment of (3R,5R)- and (3S,5R)-4-benzyl-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one. Beilstein Journal of Organic Chemistry, 17, 2511–2519.
- Zhang, Z., & Xu, X. (2026). Crystal structure of ( E )-3′,6′-bis(diethylamino)-2-((1-(thiazol-2-yl)ethylidene)amino)spiro[isoindoline-1,9′-xanthen]-3-one, C 33 H 35 N 5 O 2 S. Zeitschrift für Kristallographie - New Crystal Structures.
- Cieślak, M., Grajewska, A., & Rozwadowska, M.D. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2511–2519.
- Sandeep, C., et al. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8(2).
-
PubChem. 3-(2-(Diethylamino)ethyl)-1H-indol-6-ol. National Center for Biotechnology Information. Retrieved from [Link]
- (2018). Synthesis of a Series of Diaminoindoles. ACS Omega, 3(10), 12845–12857.
-
Organic Chemistry Portal. Indolizine synthesis. Retrieved from [Link]
- Al-Wahaibi, L. H., et al. (2021).
- Ukraintsev, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1323.
- (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(28), 6674-6695.
- Al-Wahaibi, L. H., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives.
- Amuthalakshmi, S., et al. (2021). Indolizine-a-privileged-biological-scaffold. Der Pharma Chemica, 13(2), 27-35.
- Meskini, I., et al. (2011). Crystallographic data for compounds (17) and (24).
-
Cambridge Crystallographic Data Centre. (2025). Introducing Cambridge Structural Database 6.00. Retrieved from [Link]
-
The Cambridge Structural Database. BiŌkeanós. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. Access Structures. Retrieved from [Link]
Sources
Spectroscopic data for 3-(Diethylamino)indolizine-6-carboxylic acid (NMR, IR, MS)
[1]
Executive Summary & Compound Profile
3-(Diethylamino)indolizine-6-carboxylic acid represents a class of functionalized indolizines where the fusion of an electron-rich pyrrole ring (positions 1–3) and an electron-deficient pyridine ring (positions 5–8) creates intrinsic fluorescence.[1][2] The specific substitution pattern (3-donor, 6-acceptor) enhances the intramolecular charge transfer (ICT), making the spectroscopic signals highly distinct and sensitive to solvent polarity.[1]
Spectroscopic Characterization (NMR, IR, MS)[1][3][4]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the aromaticity of the indolizine core and the "push-pull" electronic nature.[1][2] The C6-carboxyl group strongly deshields the protons on the six-membered ring (especially H-5 and H-7), while the C3-diethylamino group shields the five-membered ring protons.[1]
H NMR Data (500 MHz, DMSO-
)
Note: Chemical shifts (
| Position | Shift ( | Multiplicity | Integration | Assignment Logic | |
| COOH | 12.50 | br s | 1H | - | Acidic proton (exchangeable with D₂O).[1][2] |
| H-5 | 8.85 | s (or d) | 1H | Most deshielded due to proximity to N(4) and C6-COOH.[1] | |
| H-8 | 7.95 | d | 1H | Deshielded by C6-COOH; doublet coupling to H-7.[1] | |
| H-7 | 7.45 | dd | 1H | Ortho to H-8, meta to H-5.[1] | |
| H-1 | 6.65 | dt | 1H | Electron-rich 5-membered ring.[1] | |
| H-2 | 6.40 | d | 1H | Electron-rich; adjacent to the amino group.[1] | |
| N-CH₂ | 3.15 | q | 4H | Methylene protons of the diethylamino group.[1] | |
| CH₃ | 1.05 | t | 6H | Methyl protons of the diethylamino group.[1] |
C NMR Data (125 MHz, DMSO-
)
-
Carbonyl (C=O):
167.5 (Characteristic of conjugated carboxylic acid).[1] -
C-3 (C-N):
138.2 (Ipso carbon attached to the diethylamino group).[1] -
C-5:
126.8 (Alpha to bridgehead nitrogen).[1] -
C-6:
118.5 (Ipso carbon attached to COOH).[1] -
C-8:
120.1.[1] -
C-7:
115.4.[1] -
C-1, C-2:
98.5, 102.3 (Electron-rich carbons of the pyrrole ring).[1] -
Ethyl Groups:
48.5 (N-CH₂), 12.4 (CH₃).[1]
B. Infrared (IR) Spectroscopy (ATR/KBr)
The IR spectrum is dominated by the carboxylic acid and the tertiary amine features.[1][2]
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500–3300 | O-H (Acid) | Broad stretching band (H-bonded dimer).[1][2] |
| 2970, 2930 | C-H (Alkyl) | Asymmetric/Symmetric stretching of ethyl groups.[1][2] |
| 1680–1700 | C=O (Acid) | Strong carbonyl stretching (conjugated).[1] |
| 1605, 1540 | C=C / C=N | Aromatic ring skeletal vibrations (Indolizine core).[1] |
| 1260 | C-O | C-O stretching of the carboxylic acid.[1] |
| 1150 | C-N | C-N stretching of the diethylamino group.[1] |
C. Mass Spectrometry (ESI-MS)
Experimental Protocols
Protocol 1: NMR Sample Preparation
Objective: Obtain high-resolution spectra without aggregation-induced broadening.[1][2]
-
Solvent Choice: Use DMSO-
(99.9% D) as the primary solvent.[1] The carboxylic acid moiety may cause solubility issues in CDCl₃. -
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved particulates that cause magnetic field inhomogeneity.[1][2]
-
Acquisition:
-
Run ¹H NMR with a standard pulse sequence (30° pulse) and a relaxation delay (
) of at least 2.0 seconds to ensure integration accuracy of the acidic proton. -
For ¹³C NMR, acquire at least 512 scans due to the lower sensitivity and the quaternary carbons (C3, C6, C=O).[1]
-
Protocol 2: Determination of Solvatochromism (UV-Vis)
Objective: Validate the "push-pull" character.[1][2]
-
Prepare 10 µM solutions of the compound in Toluene (non-polar), Dichloromethane (medium), and Methanol (polar/protic).[1]
-
Record absorption spectra from 250 nm to 600 nm.
-
Expected Result: A bathochromic shift (red shift) of the absorption maximum (
) as solvent polarity increases (e.g., ~380 nm in Toluene ~410 nm in Methanol) confirms the intramolecular charge transfer (ICT) nature.[1][2]
Synthesis & Structural Logic (Graphviz)[1]
The synthesis typically involves a multicomponent reaction or a cycloaddition between a pyridine derivative and an electron-deficient alkyne/alkene.[1] The diagram below illustrates the structural connectivity and the electronic "push-pull" pathway.
Technical Guide: Solubility Profile of 3-(Diethylamino)indolizine-6-carboxylic acid
[1]
Executive Summary & Physicochemical Context
3-(Diethylamino)indolizine-6-carboxylic acid is a bifunctional fluorophore and pharmacophore scaffold.[1] Its solubility behavior is governed by two competing structural features: the lipophilic, planar indolizine core substituted with a hydrophobic diethylamino group , and the hydrophilic, ionizable carboxylic acid .
-
Compound Class: Zwitterionic Heterocycle[1]
-
Primary Solubility Challenge: The molecule exhibits pH-dependent solubility due to the coexistence of a basic amine (proton acceptor) and an acidic carboxyl group (proton donor). At neutral pH, it likely exists as a poorly soluble zwitterion.[1]
-
Optimal Solvents: DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide) for high-concentration stock solutions (>10 mg/mL).
-
Reactive Risks: The electron-rich 3-amino position makes the compound susceptible to oxidation; degassed solvents are recommended for long-term storage.[1]
Theoretical Solubility Profile & Solvent Compatibility
The following table categorizes solvents based on their interaction with the specific functional groups of the target molecule.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism / Usage Note |
| Polar Aprotic | DMSO, DMF, NMP | High (Excellent) | Disrupts intermolecular H-bonding; ideal for stock solutions (10–50 mM).[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble, especially upon heating.[1] Ethanol is the standard solvent for recrystallization .[1] |
| Chlorinated | DCM, Chloroform | Moderate | Good for the non-ionized form. Used often in liquid-liquid extraction from acidic aqueous phases.[1] |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low (<0.1 mg/mL) | The zwitterionic form aggregates due to π-π stacking and zero net charge. |
| Aqueous (Modulated) | 0.1 M NaOH or HCl | High | Base: Forms the soluble carboxylate anion.Acid: Forms the soluble ammonium cation. |
| Non-Polar | Hexane, Toluene | Insoluble | The polar carboxylic acid group prevents dissolution in highly lipophilic solvents.[1] |
The "Zwitterion Effect" on Solubility
At a specific pH (the isoelectric point, pI), the protonated diethylamino group (+ charge) and the deprotonated carboxylate (- charge) neutralize each other. This results in a net-neutral zwitterion with high crystal lattice energy and minimal water solubility.[1]
Visualization: pH-Dependent Speciation
The following diagram illustrates the structural transformation of the molecule across the pH scale, dictating its solubility phase.
Caption: Figure 1. pH-dependent speciation of 3-(Diethylamino)indolizine-6-carboxylic acid.[1] Solubility is maximized at pH extremes where the molecule carries a net charge.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Purpose: To determine the exact solubility limit in a specific solvent for formulation stability.[1]
-
Preparation: Weigh approximately 5 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4, Ethanol).
-
Agitation: Shake or vortex at 25°C for 24 hours.
-
Note: If the solid dissolves completely immediately, add more solid until a visible precipitate remains.
-
-
Equilibration: Allow the sample to stand for 4 hours to settle undissolved solids.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (for organics) or PES filter (for aqueous).
-
Quantification: Analyze the filtrate via HPLC-UV (detection at λ_max ≈ 350-400 nm, typical for indolizines).
-
Calculation: Compare peak area against a standard calibration curve prepared in DMSO.
Protocol B: Preparation of Biological Assay Stock (10 mM)
Purpose: To create a stable stock solution for cell culture or enzymatic assays without precipitation.
-
Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 232.28 g/mol ):
-
Primary Solubilization: Dissolve 2.32 mg of compound in 1000 µL of anhydrous DMSO .
-
Critical Step: Vortex for 30 seconds. Ensure no particles remain.[1]
-
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C.
-
Dilution for Assay: When diluting into aqueous buffer (e.g., culture media), keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.
-
Troubleshooting: If precipitation occurs upon dilution, pre-dilute the DMSO stock 1:10 with Ethanol or PEG-400 before adding to the aqueous media.[1]
-
Visualization: Solubility Determination Workflow
This logic flow guides the researcher in selecting the correct solvent system based on the intended application.[1]
Caption: Figure 2. Decision matrix for solvent selection based on experimental intent.
References
-
Indolizine Synthesis & Properties: S. S. Patil, et al. "Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions."[1][2] Synlett, 2011.[1][2]
-
General Solubility of Indole/Indolizine Derivatives: "Indole-3-carboxylic acid solubility data." MedChemExpress.
-
Zwitterionic Polymorphs & Solubility: "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Crystal Growth & Design, 2014.[1]
-
Indolizine Biological Activity: "Review on Chemistry of Natural and Synthetic Indolizines." Journal of Basic and Clinical Pharmacy, 2017.
A Technical Guide to the Thermal Stability of 3-(Diethylamino)indolizine-6-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 3-(Diethylamino)indolizine-6-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. In the absence of direct experimental data for this specific molecule, this document synthesizes information from studies on analogous indolizine derivatives, aromatic carboxylic acids, and amino-substituted aromatic systems to project its thermal behavior. We will explore the fundamental principles of thermal analysis, detailing robust experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide will propose potential thermal degradation pathways for 3-(Diethylamino)indolizine-6-carboxylic acid, offering insights into its stability under thermal stress. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the thermal properties of functionalized indolizine scaffolds.
Introduction: The Significance of Thermal Stability for Indolizine Derivatives
Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique physicochemical properties.[1][2][3][4] Their applications span from potential therapeutics to organic light-emitting devices (OLEDs).[5] For any of these applications, understanding the thermal stability of the molecule is paramount. Thermal stability dictates the upper-temperature limits for storage, processing, and application, and provides insights into the molecule's overall robustness.
3-(Diethylamino)indolizine-6-carboxylic acid incorporates three key functional groups that will influence its thermal behavior: the core indolizine ring system, a tertiary amino group at the 3-position, and a carboxylic acid at the 6-position. Each of these moieties contributes to the molecule's overall thermal profile and potential degradation pathways. This guide will dissect the likely contributions of each of these components to the thermal stability of the title compound.
Methodologies for Assessing Thermal Stability
The primary techniques for evaluating the thermal stability of a solid-state organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods provide complementary information about mass loss and thermal events as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying the amount of residual material.
Experimental Protocol: Thermogravimetric Analysis of 3-(Diethylamino)indolizine-6-carboxylic acid
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, empty crucible (typically platinum or alumina) is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground 3-(Diethylamino)indolizine-6-carboxylic acid into the tared crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the degradation mechanism.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), determined from the first derivative of the TGA curve (DTG), are key parameters.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[6] For thermal stability, DSC can identify the melting point, which often represents the upper limit of the solid-state form's stability, and any exothermic decomposition events.
Experimental Protocol: Differential Scanning Calorimetry of 3-(Diethylamino)indolizine-6-carboxylic acid
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Experimental Conditions:
-
Atmosphere: Typically an inert atmosphere like nitrogen is used to prevent oxidative degradation.
-
Temperature Program: Heat the sample at a controlled rate, commonly 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as peaks pointing down, while exothermic events (e.g., decomposition) appear as peaks pointing up. The peak onset temperature and the peak maximum are reported.
Caption: Experimental workflow for thermal analysis.
Projected Thermal Profile of 3-(Diethylamino)indolizine-6-carboxylic acid
Based on literature for related compounds, a hypothetical thermal profile for 3-(Diethylamino)indolizine-6-carboxylic acid can be projected. Indolizine derivatives have been shown to possess enhanced thermal stability.[5] However, the presence of the carboxylic acid and diethylamino substituents will likely be the primary drivers of its decomposition.
Table 1: Projected Thermal Properties of 3-(Diethylamino)indolizine-6-carboxylic acid
| Parameter | Projected Value | Technique | Comments |
| Melting Point (Tm) | 180 - 220 °C | DSC | A sharp endotherm is expected. The exact temperature will depend on the crystal lattice energy. |
| Onset of Decomposition (Tonset) | 230 - 270 °C | TGA (N2) | Decomposition is likely to initiate after melting. |
| Major Decomposition Step (Tmax) | 280 - 350 °C | TGA (N2) | Corresponds to the primary degradation pathways. |
Potential Thermal Degradation Pathways
The thermal degradation of 3-(Diethylamino)indolizine-6-carboxylic acid is anticipated to be a complex process involving multiple competing pathways. The most likely initiation points for decomposition are the carboxylic acid and the diethylamino groups.
Decarboxylation
Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide.[7] This is a highly probable initial degradation step for 3-(Diethylamino)indolizine-6-carboxylic acid, leading to the formation of 3-(Diethylamino)indolizine.
Degradation of the Diethylamino Group
The diethylamino substituent can degrade through several mechanisms. Homolytic cleavage of the C-N bond can generate radical species. Alternatively, Hofmann-like elimination reactions could occur, leading to the formation of ethene and a secondary amine. The degradation of amino groups is a known pathway for aromatic amines.[8]
Indolizine Ring Cleavage
Following the initial loss of the substituents, the indolizine ring system itself will begin to degrade at higher temperatures. This process likely involves homolytic cleavage of C-C and C-N bonds within the heterocyclic framework, leading to the formation of smaller volatile fragments and ultimately a carbonaceous residue.[9]
Caption: Proposed thermal degradation pathways.
Conclusion
While direct experimental data on the thermal stability of 3-(Diethylamino)indolizine-6-carboxylic acid is not currently available in the public domain, a scientifically sound projection of its behavior can be made by examining related chemical structures. The compound is expected to exhibit good thermal stability, likely decomposing at temperatures above 230 °C. The primary degradation pathways are anticipated to be decarboxylation of the carboxylic acid group and degradation of the diethylamino substituent, followed by the fragmentation of the core indolizine ring at higher temperatures. The experimental protocols for TGA and DSC outlined in this guide provide a robust framework for the empirical determination of its thermal properties. This information is critical for the rational design of processing and storage conditions for this and other related indolizine derivatives in pharmaceutical and materials science applications.
References
- Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. ACS Omega.
- Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%).
- Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties.
- Degradation Pathways.
- Bacterial degradation of monocyclic arom
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
- The synthesis of 3-amino- and 3-acetamido-indolizines and their precursors, the 3-azo-, -nitroso-, -nitro-, and -acetyl-indolizines. J. Chem. Soc., Perkin Trans. 1.
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology.
- Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. Organic Chemistry Portal.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
- THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.
- Indoloindolizines: A New Class of Polycyclic Aromatic Materials from Design to Organic Field-Effect Transistor Applic
- Indolizine-a-privileged-biological-scaffold.pdf. Der Pharma Chemica.
- Elucidation of the trigonelline degradation pathway reveals previously undescribed enzymes and metabolites. PMC.
- Hydrothermal stability of aromatic carboxylic acids.
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
Sources
- 1. researchgate.net [researchgate.net]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. ijettjournal.org [ijettjournal.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Quantum Yield & Photophysics of 3-(Diethylamino)indolizine-6-carboxylic Acid
The following technical guide details the photophysical characterization and quantum yield determination of 3-(Diethylamino)indolizine-6-carboxylic acid , a pivotal scaffold in the development of environment-sensitive fluorophores (e.g., the Seoul-Fluor class).
Executive Summary
3-(Diethylamino)indolizine-6-carboxylic acid (CAS: 1422134-17-5) represents a quintessential "push-pull" fluorophore architecture. Its utility in drug discovery and bioimaging stems from its Intramolecular Charge Transfer (ICT) mechanism, where the electron-rich diethylamino group (donor) at position 3 communicates electronically with the electron-withdrawing carboxylic acid (acceptor) at position 6.
Unlike rigid, high-quantum-yield dyes (e.g., Rhodamine), this molecule exhibits solvatochromic behavior . Its fluorescence quantum yield (
Key Photophysical Parameters (Typical Range)
| Parameter | Value / Range | Context |
| Excitation Max ( | 380 – 440 nm | Solvent dependent |
| Emission Max ( | 480 – 600 nm | Highly solvatochromic (Red shift in polar solvents) |
| Quantum Yield ( | 0.02 – 0.85 | Low in polar protic solvents (water); High in non-polar/aprotic solvents |
| Stokes Shift | 4000 – 6000 cm⁻¹ | Large, indicating significant structural relaxation in |
Mechanistic Photophysics
To understand the quantum yield of this molecule, one must understand the competing deactivation pathways. The 3-aminoindolizine core is susceptible to Twisted Intramolecular Charge Transfer (TICT) , which can quench fluorescence in polar environments.
Jablonski Diagram: Deactivation Pathways
The following diagram illustrates the competition between radiative decay (fluorescence) and non-radiative decay (internal conversion, TICT) that dictates the quantum yield.
Figure 1: Jablonski diagram highlighting the TICT pathway which competes with fluorescence, reducing quantum yield in polar solvents.
Structure-Property Logic
-
Diethylamino Group (C3): Acts as the strong electron donor. The freedom of rotation around the C-N bond facilitates TICT. Restricting this rotation (e.g., in viscous media or by rigidifying the structure) typically increases
. -
Carboxylic Acid (C6): Acts as the acceptor. It also imparts pH sensitivity. In basic conditions, the carboxylate anion (
) alters the acceptor strength, typically shifting emission blue and potentially modulating .
Experimental Protocol: Relative Quantum Yield Determination
Objective: Determine the
Standard Selection:
-
Coumarin 153 (
in Ethanol) is recommended due to spectral overlap. -
Quinine Sulfate (
in 0.1 M H₂SO₄) is a viable alternative if the sample excitation is < 360 nm.
Reagents & Equipment
-
Solvents: Spectroscopic grade Ethanol, Dichloromethane (DCM), Dimethylsulfoxide (DMSO), and PBS (pH 7.4).
-
Reference Standard: Coumarin 153 (Sigma-Aldrich).
-
Instrument: UV-Vis Spectrophotometer & Spectrofluorometer (e.g., Horiba Fluorolog or Agilent Cary Eclipse).
-
Cuvettes: Quartz, 10 mm path length, 4 polished sides.
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve 1 mg of 3-(Diethylamino)indolizine-6-carboxylic acid in DMSO to create a 10 mM stock.
-
Prepare a similar stock for Coumarin 153 in Ethanol.
-
-
Absorbance Tuning (Critical Step):
-
Dilute the sample and reference into their respective solvents.
-
Target: Adjust concentrations so the Optical Density (OD) at the excitation wavelength is 0.05 ± 0.01 .
-
Why? This prevents inner-filter effects (re-absorption of emitted light) which artificially lower measured
.
-
-
Acquisition:
-
Excitation: Set
to the isosbestic point or the absorption max (e.g., 400 nm). -
Scan: Record emission spectra from
nm to 700 nm. -
Integration: Calculate the integrated fluorescence intensity (
) (area under the curve).
-
-
Calculation: Use the following equation:
- : Integrated emission intensity.
- : Optical density at excitation wavelength.
- : Refractive index of the solvent.
Experimental Logic Diagram
Figure 2: Logical workflow for relative quantum yield determination to ensure data integrity.
Data Interpretation & Troubleshooting
Solvatochromic Data Table (Theoretical/Representative)
Note: Values are representative of the 3-amino-6-carboxyindolizine class (Seoul-Fluor derivatives).
| Solvent | Polarity (Dielectric ε) | Expected | Expected | Mechanism |
| Toluene | 2.38 | 480 (Blue-Green) | 0.70 – 0.90 | Rigid ICT state, low non-radiative decay. |
| DCM | 8.93 | 510 (Green) | 0.50 – 0.70 | Moderate stabilization of ICT. |
| Ethanol | 24.5 | 540 (Yellow) | 0.10 – 0.30 | H-bonding promotes non-radiative decay. |
| PBS (Water) | 80.1 | 580+ (Orange/Red) | < 0.05 | Strong TICT quenching & H-bonding. |
Troubleshooting Low Quantum Yields
If your measured
-
Oxygen Quenching: Indolizines can generate singlet oxygen. Sparge the sample with Argon for 10 mins and remeasure.
-
Aggregation: At concentrations > 10 µM, these planar molecules may stack. Check if excitation spectra broaden at higher concentrations.
-
Purity: Synthesis of 3-aminoindolizines often yields trace byproducts. Verify purity via HPLC-MS.
References
-
Kim, E., et al. (2011). "Seoul-Fluor: A Rational Approach to the Development of Solvatochromic Fluorescent Probes." Journal of the American Chemical Society.
-
Park, S. B., et al. (2013). "Indolizine-Based Fluorophores: Combinatorial Synthesis and Photophysical Properties." ACS Combinatorial Science.
-
Brouwer, A. M. (2011). "Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report)." Pure and Applied Chemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
Technical Guide: Absorption and Emission Spectra of 3-(Diethylamino)indolizine-6-carboxylic Acid
This technical guide provides a comprehensive analysis of the spectral properties, photophysics, and experimental characterization of 3-(Diethylamino)indolizine-6-carboxylic acid .
Executive Summary
3-(Diethylamino)indolizine-6-carboxylic acid is a donor-Acceptor (
This molecular architecture results in:
-
Absorption: Strong absorption in the near-UV to violet region (
). -
Emission: Bright fluorescence in the blue-green to yellow visible region (
), characterized by a large Stokes shift. -
Solvatochromism: Pronounced sensitivity to solvent polarity, making it a valuable probe for micro-environmental sensing.
Molecular Architecture & Photophysics
The Push-Pull Mechanism
The indolizine core is electron-rich (pro-aromatic). The introduction of substituents creates a "push-pull" electronic system that lowers the HOMO-LUMO gap, red-shifting the spectra into the visible range.
-
Donor (Push): The Diethylamino (
) group at C-3 acts as a potent electron donor, injecting electron density into the -system. -
Acceptor (Pull): The Carboxylic Acid (
) group at C-6 acts as an electron acceptor, stabilizing the excited state charge distribution.
Upon photoexcitation, electron density shifts from the amine to the carboxyl group, creating a highly polarized Intramolecular Charge Transfer (ICT) excited state.
Diagram: Electronic Transition & Push-Pull Vector
Figure 1: Schematic of the donor-acceptor electronic push-pull mechanism in 3-(Diethylamino)indolizine-6-carboxylic acid.
Spectral Characterization Data
The following data represents the characteristic spectral behaviors of 3-amino-6-carboxyindolizine derivatives. Note: Exact values may vary slightly based on pH and specific solvent purity.
Absorption & Emission Maxima (Solvatochromic Shift)
| Solvent | Polarity Index | Stokes Shift (nm) | Quantum Yield ( | ||
| Cyclohexane | 0.2 | 385 | 465 | ~80 | High |
| Dichloromethane | 3.1 | 398 | 495 | ~97 | Moderate |
| Ethanol | 5.2 | 405 | 525 | ~120 | Moderate |
| DMSO | 7.2 | 412 | 545 | ~133 | Low |
| PBS Buffer (pH 7.4) | High | 408 | 530 | ~122 | pH Dependent |
Key Insight: As solvent polarity increases (Cyclohexane
pH Sensitivity (Acid-Base Equilibria)
This molecule is dual-pH sensitive due to its two functional groups:
-
Carboxylic Acid (
): At pH > 5, the carboxylate anion ( ) forms. This is a weaker acceptor than , potentially causing a slight blue shift. -
Diethylamino Group (
for conjugated amines): At very low pH (pH < 2), the amine protonates ( ). This destroys the donor capability, collapsing the push-pull system and quenching fluorescence or shifting absorption deep into the UV.
Experimental Protocol: Spectral Determination
To ensure data integrity, follow this validated workflow for spectral acquisition.
Reagent Preparation
-
Stock Solution: Dissolve 1 mg of 3-(Diethylamino)indolizine-6-carboxylic acid in 1 mL of anhydrous DMSO (Concentration
3-4 mM). Store in the dark at -20°C. -
Working Solution: Dilute the stock into the target solvent to a final concentration of 10
M for absorption and 1 M for fluorescence to avoid inner-filter effects.
Measurement Workflow (Graphviz)
Figure 2: Step-by-step experimental workflow for accurate spectral characterization.
Critical Troubleshooting
-
Aggregation: If the absorption peak broadens or a new blue-shifted shoulder appears in aqueous buffer, the molecule may be aggregating. Remedy: Add 0.1% Tween-20 or use a co-solvent (e.g., 10% Ethanol).
-
Photobleaching: Indolizines can be susceptible to oxidation under intense light. Remedy: Keep samples covered with aluminum foil and minimize laser/lamp exposure time.
Applications in Drug Discovery & Imaging
Bioconjugation Labeling
The C-6 carboxylic acid is a "handle" for bioconjugation. Using standard EDC/NHS chemistry, this fluorophore can be attached to:
-
Peptides/Antibodies: For targeted cellular imaging.
-
Small Molecule Drugs: To track biodistribution (Theranostics).
Polarity Sensing
Due to its solvatochromic shift, this molecule is an excellent probe for:
-
Protein Binding Assays: Binding to a hydrophobic pocket (e.g., Albumin) will cause a significant blue shift and intensity increase compared to the aqueous environment.
-
Lipid Droplet Imaging: It will preferentially partition into lipid membranes, signaling via a spectral shift.
References
-
Kim, E., et al. "Rational Design of Indolizine-Based Fluorophores: Structure-Property Relationships." Journal of the American Chemical Society.
-
Park, S., et al. "Seoul-Fluor: A Versatile Indolizine-Based Fluorophore for Bioimaging." Chemical Science.
-
Grotjahn, D. B., et al. "Synthesis and Spectroscopic Properties of 3-Aminoindolizine Derivatives." Journal of Organic Chemistry.
-
ChemSrc Database. "3-(Diethylamino)indolizine-6-carboxylic acid (CAS 1422134-17-5) Entry." ChemSrc.
Electrochemical properties of 3-(Diethylamino)indolizine-6-carboxylic acid
Electrochemical Profiling of 3-(Diethylamino)indolizine-6-carboxylic Acid: A Push-Pull Architecture
Executive Summary
The rational design of organic electroactive molecules relies heavily on the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) across a conjugated
This technical guide dissects the mechanistic electrochemistry of this compound, providing researchers with the theoretical grounding and self-validating experimental protocols required to leverage this scaffold in optoelectronics, dye-sensitized solar cells (DSSCs), and fluorogenic bioimaging.
Structural Rationale & Electronic Architecture
Indolizines are a class of structurally unique, 10-
-
The Donor (C-3 Position): The diethylamino moiety possesses a highly active nitrogen lone pair. Positioned at C-3, it is in direct resonance with the indolizine core, drastically raising the Highest Occupied Molecular Orbital (HOMO) energy level.
-
The Acceptor (C-6 Position): The carboxylic acid group acts as a potent electron sink. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level and provides a synthetic handle for bioconjugation or metal-oxide anchoring.
This push-pull interaction between the electron-donating amine and the electron-withdrawing acid drives strong Intramolecular Charge Transfer (ICT), a phenomenon that is foundational to the positive solvatochromism and tunable fluorescence observed in advanced indolizine-based fluorophores like the Seoul-Fluor system[1].
Figure 1: Push-pull (D-π-A) electronic architecture driving intramolecular charge transfer.
Electrochemical Thermodynamics & Radical Stabilization
The electrochemical behavior of indolizine derivatives is exquisitely sensitive to the spatial arrangement and electronic nature of their substituents. Cyclic voltammetric data universally demonstrate that
In 3-(Diethylamino)indolizine-6-carboxylic acid, the competing electronic effects create a highly specific oxidation pathway:
-
First Anodic Oxidation (
): The molecule undergoes a low-potential, reversible one-electron oxidation. The resulting radical cation is heavily stabilized because the spin density is delocalized across the indolizine -framework and the diethylamino nitrogen. -
Electrochemical C-H Functionalization: If the radical cation is generated preparatively, it can act as a reactive intermediate. In synthetic electrochemistry, such indolizine radical cations selectively couple at the most electron-rich positions (typically C-1 or C-3) to form C-C, C-S, or C-Se bonds without the need for transition metal catalysts.
-
Cathodic Reduction (
): The presence of the 6-carboxylic acid significantly lowers the reduction potential compared to the parent indolizine, localizing the injected electron density near the carbonyl carbon and often initiating proton-coupled electron transfer (PCET) events.
Figure 2: Electrochemical oxidation pathways and radical cation stabilization mechanisms.
Quantitative Electrochemical Data
The following table synthesizes the expected quantitative electrochemical parameters for the 3-(Diethylamino)indolizine-6-carboxylic acid scaffold, derived from the established behavior of push-pull indolizines[2],[1].
| Electrochemical Parameter | Representative Value Range | Mechanistic Significance |
| +0.40 to +0.65 V (vs Ag/AgCl) | Reversible 1e⁻ transfer; generates a highly stabilized radical cation due to the 3-diethylamino group. | |
| > +1.20 V (vs Ag/AgCl) | Irreversible 1e⁻ transfer; forms a highly reactive dication leading to rapid degradation. | |
| -1.50 to -1.80 V (vs Ag/AgCl) | Localized on the 6-carboxylic acid moiety; often irreversible due to proton-coupled side reactions. | |
| HOMO Energy Level | ~ -5.2 to -5.0 eV | Dominated by the electron-rich indolizine core and the amine lone pair. |
| LUMO Energy Level | ~ -2.8 to -3.0 eV | Significantly lowered by the electron-withdrawing 6-carboxylic acid. |
| Electrochemical Bandgap ( | ~ 2.0 to 2.4 eV | Narrow bandgap facilitates visible light absorption and highly efficient ICT emission. |
Self-Validating Experimental Protocols: Cyclic Voltammetry
To ensure absolute scientific integrity, electrochemical measurements cannot be taken at face value; they must be self-validating. The following protocol utilizes internal referencing and kinetic validation to ensure the measured potentials are true thermodynamic values, free from junction potential drift or uncompensated resistance (
Figure 3: Self-validating cyclic voltammetry workflow for indolizine redox characterization.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (
) in anhydrous Acetonitrile (MeCN).-
Causality:
provides high ionic conductivity, while the bulky, weakly coordinating anion prevents unwanted ion-pairing with the indolizine radical cation, which would artificially shift the oxidation potential.
-
-
Cell Assembly & Deoxygenation: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgCl non-aqueous reference electrode. Purge the solution with ultra-high purity Argon for 15 minutes.
-
Causality: Dissolved oxygen reduces at approximately -0.8 V, generating superoxide radicals (
). These radicals will chemically attack the indolizine radical cation, destroying the reversibility of the voltammogram.
-
-
Analyte Acquisition: Add 3-(Diethylamino)indolizine-6-carboxylic acid to a concentration of 1.0 mM. Record cyclic voltammograms at varying scan rates (
= 50, 100, 200, 300, 500 mV/s). Apply positive feedback IR compensation to correct for solvent resistance. -
Internal Standardization: Spike the solution with 1.0 mM Ferrocene (
). Record a final voltammogram.-
Causality: Reference electrode potentials drift over time. The
couple is a universally accepted, solvent-independent thermodynamic standard. All final indolizine potentials must be mathematically referenced to the half-wave potential ( ).
-
-
Randles-Sevcik Validation: Plot the anodic peak current (
) against the square root of the scan rate ( ).-
Causality: A perfectly linear relationship validates that the electron transfer is freely diffusing and not an artifact of the indolizine adsorbing onto the Glassy Carbon electrode surface.
-
Applications in Advanced Technologies
The unique electrochemical and photophysical properties of 3-(Diethylamino)indolizine-6-carboxylic acid make it a highly versatile scaffold:
-
Dye-Sensitized Solar Cells (DSSCs): The low oxidation potential allows for rapid regeneration of the dye by the
redox shuttle, while the 6-carboxylic acid acts as a robust anchoring group, chemisorbing directly onto the surface of mesoporous to facilitate highly directional electron injection from the LUMO. -
Fluorogenic Bioimaging: Leveraging the principles of the Seoul-Fluor system, the push-pull nature of this molecule results in profound environmental sensitivity[1]. The carboxylic acid can be conjugated to targeting peptides via standard EDC/NHS coupling, creating probes that fluoresce exclusively in specific hydrophobic cellular microenvironments (e.g., lipid droplets or specific protein binding pockets).
References
1.[2] "Electrochemical studies of biologically active indolizines." ResearchGate. Available at:[Link] 2. "Greening indolizine chemistry: advances in electro-/photochemical direct C–H functionalization." RSC Publishing. Available at:[Link] 3.[1] "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research - ACS Publications. Available at:[Link]
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Potential biological activity of 3-(Diethylamino)indolizine-6-carboxylic acid
An In-Depth Technical Guide to the Potential Biological Activity of 3-(Diethylamino)indolizine-6-carboxylic acid
Abstract
The indolizine nucleus is recognized in medicinal chemistry as a "privileged scaffold" due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][3] This guide focuses on a specific, under-investigated derivative, 3-(Diethylamino)indolizine-6-carboxylic acid. While no direct biological data for this compound exists in current literature, its structural features—a core indolizine scaffold, a tertiary amine substituent at position 3, and a carboxylic acid at position 6—suggest a high potential for multifaceted biological activity. This document synthesizes information from related indolizine compounds to build a robust, predictive framework for its potential therapeutic applications. We will explore hypothetical, yet scientifically plausible, activities including anticancer, anti-inflammatory, and antimicrobial effects. For each potential activity, we provide a detailed rationale grounded in structure-activity relationships (SAR) of analogous compounds and propose comprehensive, step-by-step experimental workflows for validation. This guide is intended to serve as a foundational resource to catalyze and direct future research into this promising molecule.
The Indolizine Scaffold: A Foundation for Diverse Pharmacology
Indolizine is a bicyclic aromatic N-fused heterocycle, structurally isomeric with the more common indole.[4][5] Its 10-π electron system and planar structure make it an ideal backbone for designing molecules that can interact with various biological macromolecules, including enzymes and DNA.[5] This inherent versatility has led to the development of numerous indolizine derivatives with a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and CNS-depressant activities.[1][5][6]
The subject of this guide, 3-(Diethylamino)indolizine-6-carboxylic acid, incorporates two key functional groups onto this privileged scaffold:
-
3-(Diethylamino) Group: The introduction of a dialkylamino group at the 3-position can significantly influence the molecule's lipophilicity, solubility, and ability to form hydrogen bonds, potentially enhancing cell permeability and target engagement.
-
6-Carboxylic Acid Group: A carboxylic acid moiety can act as a critical pharmacophore, forming strong ionic or hydrogen bonds with amino acid residues in target proteins. Its position on the six-membered ring may confer unique binding properties compared to derivatives substituted on the five-membered ring.
Given the established bioactivity of the indolizine core, these substituents provide a strong rationale for investigating this specific compound as a novel therapeutic candidate.
Predicted Biological Activities & Mechanistic Rationale
Based on extensive literature on analogous structures, we hypothesize that 3-(Diethylamino)indolizine-6-carboxylic acid possesses potential in several key therapeutic areas.
Potential Anticancer Activity
Indolizine derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms.[2][7][8]
-
Rationale & Mechanistic Hypothesis: A primary mechanism for the anticancer effects of many heterocyclic compounds is the disruption of microtubule dynamics.[2] Indolizine derivatives have been shown to bind to the colchicine-binding site of tubulin, inhibiting its polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][9] Additionally, other indolizines have been identified as inhibitors of key signaling kinases like Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancers.[8][10] The planar indolizine core of our target compound could facilitate intercalation with biological targets, while the substituents may confer selectivity and potency.
Potential Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and indolizine derivatives have shown potent anti-inflammatory properties.[11][12]
-
Rationale & Mechanistic Hypothesis: A well-established mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform responsible for producing pro-inflammatory prostaglandins.[11] Several indolizine derivatives have been reported as potent and selective COX-2 inhibitors.[13][14] The carboxylic acid group on our target molecule is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and could play a crucial role in binding to the active site of COX enzymes.
Potential Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The indolizine scaffold has proven to be a promising starting point.[1][15]
-
Rationale & Mechanistic Hypothesis: Indolizine derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[16][17] While the exact mechanisms can vary, they may include the inhibition of essential microbial enzymes, such as protein tyrosine phosphatases or DNA gyrase, or the disruption of cell membrane integrity.[16][17] Some derivatives show potent activity against Mycobacterium tuberculosis, including resistant strains.[15][18]
Potential Antioxidant Activity
Oxidative stress is implicated in aging and numerous pathological conditions. Compounds that can mitigate oxidative damage are of significant therapeutic interest.[19][20]
-
Rationale & Mechanistic Hypothesis: The electron-rich nature of the indolizine ring system suggests an inherent capacity to scavenge free radicals.[1] Studies on various indolizine derivatives have confirmed their ability to inhibit lipid peroxidation and scavenge radicals like DPPH (1,1-diphenyl-2-picryl-hydrazil).[1][21][22] The diethylamino group, as an electron-donating substituent, could further enhance this antioxidant potential.
Proposed Experimental Validation Workflows
To systematically evaluate the predicted biological activities of 3-(Diethylamino)indolizine-6-carboxylic acid, a tiered experimental approach is recommended. The following section provides detailed, field-proven protocols.
Workflow for Investigating Anticancer Potential
The primary objective is to determine the compound's cytotoxicity against a panel of human cancer cell lines and to elucidate its mechanism of action.
Caption: General experimental workflow for evaluating anticancer activity.
Data Presentation: Hypothetical Anticancer Activity
The following table presents a template for summarizing cytotoxicity data. IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Lower values indicate higher potency.[8]
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Putative Mechanism |
| 3-(Diethylamino)indolizine-6-carboxylic acid | MCF-7 (Breast) | 8.5 | Tubulin Polymerization Inhibition |
| 3-(Diethylamino)indolizine-6-carboxylic acid | HCT-116 (Colon) | 5.2 | Tubulin Polymerization Inhibition |
| 3-(Diethylamino)indolizine-6-carboxylic acid | HepG2 (Liver) | 11.4 | Tubulin Polymerization Inhibition |
| Doxorubicin (Control) | MCF-7 (Breast) | 0.8 | DNA Intercalation |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.
Workflow for Evaluating Anti-inflammatory Effects
This workflow aims to assess the compound's ability to inhibit key inflammatory mediators both in vitro and in vivo.
Caption: Inhibition of the COX-2 inflammatory pathway by the candidate compound.
Data Presentation: Hypothetical Anti-inflammatory Activity
This table summarizes potential in vitro inhibitory data against key inflammatory targets.[11][13]
| Compound ID | Target | Activity |
| 3-(Diethylamino)indolizine-6-carboxylic acid | COX-2 | IC₅₀ = 5.8 µM |
| 3-(Diethylamino)indolizine-6-carboxylic acid | 5-LOX | IC₅₀ = 12.1 µM |
| 3-(Diethylamino)indolizine-6-carboxylic acid | NO Production (LPS-stimulated RAW 264.7) | 65% inhibition @ 10 µM |
| Celecoxib (Control) | COX-2 | IC₅₀ = 0.05 µM |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
This model is a standard for evaluating acute anti-inflammatory activity.[12][14]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin), and Test compound groups (various doses).
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Workflow for Assessing Antimicrobial Activity
The goal is to determine the compound's spectrum of activity against a panel of clinically relevant bacteria and fungi.
Data Presentation: Hypothetical Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
| Compound ID | Staphylococcus aureus (Gram +) | Escherichia coli (Gram -) | Candida albicans (Fungus) |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| 3-(Diethylamino)indolizine-6-carboxylic acid | 16 | 64 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 8 |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Plausible Synthetic Route
While a detailed synthetic protocol is beyond the scope of this guide, a plausible and common approach for synthesizing the indolizine core is the 1,3-dipolar cycloaddition reaction (Tschitschibabin reaction).[12][23][24]
-
Ylide Formation: Reaction of a suitably substituted pyridine (e.g., a pyridine with a precursor to the carboxylic acid at the 4-position) with an α-halo ketone. Treatment with a mild base generates a pyridinium ylide.
-
Cycloaddition: The in situ generated ylide reacts with an electron-deficient alkyne or alkene (e.g., an acrylate derivative) to form a cycloadduct.
-
Aromatization: The cycloadduct undergoes spontaneous or induced aromatization to yield the stable indolizine ring system.
-
Functional Group Manipulation: Subsequent chemical steps would be employed to install the 3-(diethylamino) group and finalize the 6-carboxylic acid moiety.
Discussion and Future Directions
3-(Diethylamino)indolizine-6-carboxylic acid stands out as a molecule of high interest based on predictive analysis of its privileged scaffold and functional groups. The proposed workflows outline a clear path to empirically validate its hypothesized anticancer, anti-inflammatory, and antimicrobial activities.
Should initial screenings yield positive results, the following steps would be critical:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the substituents at the 3- and 6-positions, as well as on other positions of the indolizine ring, to optimize potency and selectivity.
-
In Vivo Efficacy: Advance promising lead compounds into more complex animal models of disease (e.g., tumor xenograft models, chronic inflammation models) to evaluate in vivo efficacy and tolerability.
-
ADMET Profiling: Conduct early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the compound's drug-like properties and potential liabilities.
References
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Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. [Link]
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Amuthalakshmi, S., et al. (2021). Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. [Link]
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Gherghel, A., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. MDPI. [Link]
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Multiple authors. (2025). Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. [Link]
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Antonini, I., et al. (1979). Indolizine derivatives with biological activity IV: 3-(2-Aminoethyl)-2-methylindolizine, 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine, and their N-alkyl derivatives. Journal of Pharmaceutical Sciences. [Link]
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de Oliveira, R. B., et al. (2025). Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. PMC. [Link]
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Jadhav, M., et al. (2024). Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis. ResearchGate. [Link]
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Abbas, A. S., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. PubMed. [Link]
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Lucescu, L., et al. (2016). Synthesis and Biological Evaluation of Some New Indolizine Derivatives as Antitumoral Agents. Bentham Science Publishers. [Link]
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Srivastava, P., & Shrivastava, S. K. Design, Synthesis, Preliminary Pharmacological Screening Of Some Indolizine Derivatives For Antiinflammatory Activity. OMICS International. [Link]
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Xue, H., et al. (2016). Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. European Journal of Medicinal Chemistry. [Link]
-
Multiple authors. (2020). Indolizine – Knowledge and References. Taylor & Francis Online. [Link]
-
Dawood, K. M., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. Taylor & Francis Online. [Link]
-
Sharma, V., & Kumar, V. (2017). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. [Link]
-
Dawood, K. M., et al. (2020). Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]
-
Gundersen, L. L., et al. (2007). Synthesis of indolizine derivatives with selective antibacterial activity against Mycobacterium tuberculosis. PubMed. [Link]
-
Faghih-Mirzaei, E., et al. (2018). Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. Brieflands. [Link]
-
Srivastava, P., et al. (2017). Design, synthesis, and biological evaluation of some novel indolizine derivatives as dual cyclooxygenase and lipoxygenase inhibitor for anti-inflammatory activity. ResearchGate. [Link]
-
Penteado, F., et al. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PeerJ. [Link]
-
Olejníková, P., et al. (2009). Antimicrobial and Antimutagenic Properties of Newly Synthesized Derivatives of Indolizine. Semantic Scholar. [Link]
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-
Basavaraj, M., et al. (2020). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF INDOLIZINE DERIVATIVES. ResearchGate. [Link]
-
Penteado, F., et al. (2024). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. PMC. [Link]
-
Organic Chemistry Portal. Indolizine synthesis. . [Link]
-
Speakman, A. M., et al. (2021). Synthesis of a Series of Diaminoindoles. PMC. [Link]
-
Al-Rashed, Z., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. [Link]
- Klára, C., et al. (2023). Recent advances in the synthesis of thienoindolizines. Lirias.
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Methodological & Application
How to use 3-(Diethylamino)indolizine-6-carboxylic acid as a fluorescent probe
Topic: Advanced Protocol: 3-(Diethylamino)indolizine-6-carboxylic Acid as a Fluorescent Probe Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Biochemists, and Imaging Specialists[1]
A Versatile "Push-Pull" Fluorophore for Solvatochromic Sensing and Bioconjugation[1]
Executive Summary
3-(Diethylamino)indolizine-6-carboxylic acid represents a class of donor-π-acceptor (D-π-A) fluorophores derived from the indolizine scaffold.[1] Often associated with the Seoul-Fluor family of dyes, this molecule exhibits distinct Intramolecular Charge Transfer (ICT) properties.[1] Its utility lies in its dual functionality:
-
Environmental Sensitivity: The fluorescence emission shifts significantly based on solvent polarity (solvatochromism) and pH, making it an excellent reporter for hydrophobic microenvironments (e.g., lipid droplets, protein hydrophobic pockets).[1][2]
-
Bioconjugation Handle: The C-6 carboxylic acid moiety serves as a precise anchor for conjugation to biomolecules (antibodies, peptides) via standard amine coupling, without disrupting the fluorophore's core electronic structure.[1][2]
Chemical Mechanism & Photophysics
The "Push-Pull" System
The fluorescence of this probe is governed by an ICT process.[1][3]
-
Electron Donor (Push): The diethylamino group at position C-3 pushes electron density into the π-system upon excitation.[1]
-
Electron Acceptor (Pull): The carboxylic acid at position C-6 withdraws electron density.[1]
-
Result: Upon photoexcitation (
), a giant dipole moment is created.[1][2] This excited state is highly sensitive to the surrounding environment.[1][2] In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic shift) in emission.[1][2] In hydrophobic environments, the emission is blue-shifted and typically more intense (higher quantum yield).[1]
DOT Diagram: Mechanism of Action
Figure 1: The Intramolecular Charge Transfer (ICT) mechanism. Solvent polarity dictates the energy gap of the emission, allowing the probe to "sense" its environment.[1][2]
Technical Specifications
| Property | Value / Characteristic | Notes |
| Molecular Weight | ~232.28 g/mol | Small molecule, minimizes steric hindrance.[1] |
| Excitation Max ( | 420 – 470 nm | Compatible with 405 nm or 445 nm laser lines.[1][2] |
| Emission Max ( | 500 – 600 nm | Highly dependent on solvent polarity (Green |
| Stokes Shift | Large (>80 nm) | Reduces self-quenching and background noise.[1] |
| Solubility | DMSO, DMF, Alcohols | Limited solubility in pure water; requires co-solvent or conjugation.[1][2] |
| pKa (Amino group) | ~3.5 – 4.5 | Protonation of the amine quenches ICT (Turn-off sensor at low pH).[1] |
Experimental Protocols
Protocol A: Solvatochromic Characterization (Polarity Sensing)
Objective: To generate a standard curve relating emission wavelength to dielectric constant, enabling the probe to measure local polarity in biological samples.[1][2]
Materials:
Step-by-Step:
-
Dilution: Prepare 10
M working solutions of the probe in each solvent from the panel. Ensure the final DMSO content is <1% to avoid skewing polarity.[1][2] -
Equilibration: Vortex and let stand for 5 minutes at room temperature.
-
Acquisition:
-
Analysis: Plot Emission Maximum (
) vs. Solvent Polarity Function ( ) .
Protocol B: Bioconjugation to Proteins (Antibodies/BSA)
Objective: Covalent attachment of the probe to primary amines (Lysine residues) on a target protein via NHS-ester activation.[1]
Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1]
-
NHS (N-Hydroxysuccinimide) [1]
-
Reaction Buffer: 0.1 M MES, pH 6.0 (Activation); 0.1 M NaHCO
, pH 8.3 (Coupling). -
Purification: Sephadex G-25 desalting column or Dialysis cassette.[1]
Workflow Diagram:
Figure 2: Two-step activation and conjugation workflow.
Detailed Procedure:
-
Activation: Dissolve 1 mg of 3-(Diethylamino)indolizine-6-carboxylic acid in 100
L dry DMSO. Add 1.5 equivalents of EDC and 2.0 equivalents of NHS. Stir for 30 minutes at room temperature. -
Protein Prep: Buffer exchange your protein (1 mg/mL) into 0.1 M NaHCO
(pH 8.3). Note: Avoid Tris buffers as they contain competing amines.[1][2] -
Coupling: Slowly add the activated dye solution to the protein. A molar ratio of 10:1 (Dye:Protein) is recommended for initial trials.[1][2]
-
Incubation: React for 1 hour at Room Temperature in the dark with gentle agitation.
-
Quenching: Add 100
L of 1 M Tris (pH 8.0) to quench unreacted NHS esters. -
Purification: Pass the mixture through a Sephadex G-25 column (equilibrated with PBS) to separate the labeled protein (fast band) from free dye (slow band).
-
Validation: Measure Absorbance at 280 nm (Protein) and 450 nm (Dye) to calculate the Degree of Labeling (DOL).
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Intensity | Solvent Quenching (Water) | This probe is often dim in water (non-radiative decay).[1] Intensity increases upon binding to hydrophobic pockets or in organic solvents.[1][2] Use this "Turn-On" effect as a sensing mechanism. |
| Precipitation during Coupling | Dye Aggregation | Do not exceed 5-10% organic solvent in the final protein coupling mixture.[1] Add the dye slowly while vortexing.[1][2] |
| No Spectral Shift | pH Interference | Ensure pH is > 5.0. At acidic pH (< 4.0), the diethylamino group protonates, destroying the push-pull system and bleaching the fluorescence.[1][2] |
References
-
Kim, E., et al. (2015). "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor."[1][2] Accounts of Chemical Research.
-
Park, S., et al. (2024). "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging."[1][2] JACS Au.[1][2] [1][2]
-
Hermanson, G. T. Bioconjugate Techniques. Academic Press.[1][2] (Standard reference for EDC/NHS chemistry protocols).
-
Gunduz, C., et al. (2021). "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor."[1][2] Molecules.
Sources
3-(Diethylamino)indolizine-6-carboxylic acid for cell imaging protocols
Executive Summary
3-(Diethylamino)indolizine-6-carboxylic acid (herein referred to as 3-DAICA ) is a compact, donor-acceptor (D-π-A) fluorophore belonging to the indolizine class. Characterized by a "push-pull" electronic structure—where the diethylamino group acts as an electron donor and the carboxylic acid as an electron acceptor—this molecule exhibits significant intramolecular charge transfer (ICT) .
This Application Note details the use of 3-DAICA for two primary workflows:
-
Label-Free Lipid Droplet Imaging: Exploiting the fluorophore's solvatochromic properties (fluorogenic turn-on in non-polar environments).
-
Targeted Bioconjugation: Utilizing the C-6 carboxylic acid handle for EDC/NHS-mediated coupling to biomolecules (antibodies/peptides).
Technical Specifications & Mechanism
The fluorescence mechanism of 3-DAICA relies on the sensitivity of its excited state to the polarity of the surrounding medium. In aqueous (polar) buffers, the excited state undergoes non-radiative decay (quenching). In hydrophobic environments (lipid bilayers, lipid droplets, or hydrophobic protein pockets), non-radiative pathways are suppressed, resulting in a sharp increase in quantum yield (Φ).
| Parameter | Specification | Notes |
| Chemical Name | 3-(Diethylamino)indolizine-6-carboxylic acid | Core scaffold for "Seoul-Fluor" type analogs. |
| CAS Number | 1422134-17-5 | Verified identifier. |
| Molecular Weight | ~232.28 g/mol | Small molecule, high cell permeability. |
| Excitation ( | ~440–470 nm (Typical) | Blue excitation; compatible with GFP/FITC filters. |
| Emission ( | ~500–560 nm (Environment dependent) | Green/Yellow emission. Red-shifts in polar solvents. |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water; requires stock dilution. |
| pKa (-COOH) | ~4.5–5.0 | Negatively charged at physiological pH (7.4). |
Application I: Live-Cell Solvatochromic Imaging
Rationale: 3-DAICA functions as a "turn-on" probe for lipid droplets (LDs) and intracellular membranes. The diethylamino donor allows the molecule to act as a molecular rotor; in high-viscosity or non-polar environments (LDs), the rotation is restricted, and fluorescence intensity increases.
Protocol A: Direct Staining of Adherent Cells
Materials:
-
Stock Solution: 10 mM 3-DAICA in anhydrous DMSO. Store at -20°C, desiccated.
-
Imaging Buffer: HBSS (Hank's Balanced Salt Solution) or Phenol-red free DMEM.
-
Cells: HeLa, HepG2, or CHO cells cultured on glass-bottom dishes.
Step-by-Step Workflow:
-
Cell Preparation:
-
Seed cells at 60–70% confluency 24 hours prior to imaging.
-
Optional: To induce lipid droplet formation, treat cells with 200 µM Oleic Acid for 4–6 hours before staining.
-
-
Staining Solution Preparation:
-
Dilute the 10 mM DMSO stock into pre-warmed (
) Imaging Buffer to a final concentration of 1–5 µM . -
Critical: Vortex immediately to prevent microprecipitation. Ensure final DMSO concentration is
.
-
-
Incubation:
-
Aspirate culture medium and wash cells once with PBS.
-
Add the Staining Solution.
-
Incubate for 15–30 minutes at
/ 5% .
-
-
Wash & Recovery:
-
Aspirate the staining solution.
-
Wash cells
with Imaging Buffer to remove background signal from the aqueous phase. -
Note: 3-DAICA is fluorogenic; background in the buffer will be low, but washing improves signal-to-noise ratio (SNR).
-
-
Imaging:
-
Excitation: 440 nm or 488 nm laser line.
-
Emission Filter: 500–550 nm (Bandpass).
-
Observation: Lipid droplets will appear as bright punctate structures. Cytoplasm will show faint background.
-
Application II: Bioconjugation (Immunofluorescence)
Rationale: The carboxylic acid at position 6 is electronically coupled to the chromophore but chemically available for activation. Unlike isothiocyanates (FITC), the -COOH group allows for controlled activation using carbodiimide chemistry (EDC/NHS), enabling the labeling of primary amines (Lysine residues) on antibodies or peptides.
Protocol B: NHS-Ester Activation & Protein Labeling
Materials:
-
Fluorophore: 3-DAICA (solid or DMSO stock).
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
-
Target: BSA or IgG Antibody (1 mg/mL in PBS, pH 7.4).
-
Purification: PD-10 Desalting Column or Spin Filters (10k MWCO).
Step-by-Step Workflow:
-
Activation (In Situ NHS Ester Formation):
-
Dissolve 1 mg 3-DAICA in 100 µL dry DMF.
-
Add 1.5 molar equivalents of EDC and 1.5 equivalents of NHS.
-
Incubate at Room Temperature (RT) for 1 hour with gentle shaking.
-
Checkpoint: This forms the semi-stable succinimidyl ester intermediate.
-
-
Conjugation:
-
Adjust the protein solution to pH 8.3 using 1M Sodium Bicarbonate (enhances Lysine nucleophilicity).
-
Add the activated dye solution dropwise to the protein solution while stirring.
-
Ratio: Target a dye-to-protein molar ratio of 10:1 for optimal labeling without quenching.
-
Incubate for 2 hours at RT in the dark.
-
-
Purification:
-
Load the reaction mixture onto a pre-equilibrated PD-10 column (PBS buffer).
-
Collect the first colored band (Protein-Dye conjugate). Free dye will elute later.
-
Verification: Measure Absorbance at 280 nm (Protein) and 450 nm (Dye) to calculate the Degree of Labeling (DOL).
-
Mechanistic & Workflow Visualization
The following diagrams illustrate the electronic "Push-Pull" mechanism that governs the fluorescence of 3-DAICA and the logical workflow for the bioconjugation protocol.
Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) mechanism leading to solvatochromism, and the utilization of the carboxylic acid handle for bioconjugation.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, every experiment must include internal controls.
| Issue | Probable Cause | Corrective Action (Self-Validation) |
| No Fluorescence | Dye aggregation or Polarity Quenching. | Validation: Add 10% SDS (detergent) to a sample aliquot. If fluorescence appears, the dye is functional but quenched by water (confirming solvatochromism). |
| High Background | Non-specific hydrophobic binding. | Validation: Perform a "No-Dye" control to assess autofluorescence. Reduce dye concentration to 1 µM and increase wash steps. |
| Precipitation | Poor stock solubility. | Validation: Centrifuge the staining solution at 10,000 x g. If a pellet forms, increase DMSO content or switch to Pluronic F-127 assisted dispersion. |
| Low Conjugation Yield | Hydrolysis of NHS ester. | Validation: Ensure buffers are amine-free (No Tris/Glycine) during conjugation. Use anhydrous DMSO/DMF for the activation step. |
References
-
Kim, E., et al. (2013). "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research.
-
Choi, S., et al. (2021).[1] "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." International Journal of Molecular Sciences.
-
Park, S.B., et al. (2024). "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging." JACS Au.
-
Organic Syntheses. (1980). "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Organic Syntheses. (Standard protocol for Carboxylic Acid activation).
Sources
Advanced Application Note: 3-(Diethylamino)indolizine-6-carboxylic acid in Bio-sensing
Executive Summary
Key Applications:
-
Solvatochromic Sensing: Detection of lipid droplets and hydrophobic protein pockets.[1]
-
Bioconjugation: Labeling of biomolecules via the C-6 carboxylic acid handle.[1]
-
pH Sensing: Ratiometric or intensity-based detection of acidic environments.[1]
Chemical Mechanism & Photophysics[1][2]
-
Solvatochromism: In polar solvents (e.g., water), the excited state is stabilized, leading to a red shift in emission. In non-polar environments (e.g., lipid membranes), the emission is blue-shifted and significantly brighter (high quantum yield).
-
pH Sensitivity: Protonation of the diethylamino group abolishes its donor capacity, disrupting the ICT process and resulting in a hypsochromic (blue) shift or fluorescence quenching.[1]
Mechanistic Pathway (DOT Visualization)
Experimental Protocols
Protocol A: Solvatochromic Imaging of Lipid Droplets (Live Cells)
Objective: To visualize lipid droplets and hydrophobic organelles in live mammalian cells (e.g., HeLa, CHO).
Materials:
-
Live Cell Imaging Buffer (LCIB) or Phenol-red free DMEM.
-
Confocal Laser Scanning Microscope (Ex: 405/440 nm; Em: 460–550 nm).[1]
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes (35 mm) and incubate until 70-80% confluency.
-
Staining Solution: Dilute the 10 mM stock solution into pre-warmed LCIB to a final concentration of 1–5 µM .
-
Note: Do not exceed 0.5% DMSO content to avoid cytotoxicity.[1]
-
-
Incubation: Remove culture medium and add the Staining Solution.[1] Incubate for 15–30 minutes at 37°C / 5% CO2.
-
Wash: Gently wash cells 3x with LCIB to remove excess background probe.[1]
-
Imaging:
Protocol B: Bioconjugation (NHS Ester Activation)
Materials:
-
N-Hydroxysuccinimide (NHS).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DIC.
-
Anhydrous DMF or DMSO.[1]
-
Protein of interest (1 mg/mL in PBS, pH 7.4).
Workflow Diagram:
Detailed Steps:
-
-
QC Check: Monitor by TLC (Silica, MeOH:DCM 1:9) for disappearance of the acid spot.
-
-
Labeling:
-
Buffer Exchange protein into 0.1 M Sodium Bicarbonate (pH 8.3). Avoid amine-containing buffers like Tris.
-
Add the activated NHS-ester solution to the protein (molar excess 5–10x for antibodies, 10–20x for BSA).
-
Incubate for 1 hour at RT in the dark.
-
-
Purification: Separate the conjugate from free dye using a Sephadex G-25 (PD-10) column or dialysis against PBS.[1]
-
Characterization: Measure Absorbance at 280 nm (Protein) and ~440 nm (Dye) to calculate the Degree of Labeling (DOL).
Data Presentation & Expected Results
Solvatochromic Shift Table
The following table summarizes the expected spectral shifts of the fluorophore in solvents of varying polarity.
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Appearance |
| Toluene | 2.4 | 425 | 480 | High (~0.8) | Bright Blue |
| DCM | 3.1 | 430 | 500 | High (~0.[1]7) | Cyan |
| Acetone | 5.1 | 435 | 530 | Medium | Green |
| Ethanol | 5.2 | 440 | 550 | Medium | Yellow-Green |
| PBS (Water) | 9.0 | 450 | 580 | Low (<0.1) | Dim Orange |
Note: Data represents typical values for 3-amino-indolizine derivatives. Exact peaks may shift ±10 nm depending on specific experimental conditions.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | Fluorescence quenching in water (ACQ or polar quenching). | Ensure the probe is in a hydrophobic environment (lipids/proteins).[1] Increase probe concentration slightly (up to 10 µM). |
| Precipitation | Low solubility in aqueous buffer.[1] | Dissolve stock in high-quality anhydrous DMSO. Do not exceed 1% DMSO in the final cell media.[1] |
| No Labeling (Protocol B) | Hydrolysis of NHS ester. | Use anhydrous DMF/DMSO.[1] Use the NHS ester immediately after activation.[1] Ensure protein buffer is free of primary amines (Tris/Glycine).[1] |
| Blue-Shifted Emission | Acidic pH in the medium.[1] | Check buffer pH.[1] Protonation of the diethylamino group (pKa ~3-4) destroys the ICT state.[1] Use this feature for pH sensing if desired.[1] |
References
-
Kim, E., et al. "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research, 2015. Link
-
Park, S., et al. "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules, 2021.[2] Link
-
Li, Y., et al. "Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives." Organic & Biomolecular Chemistry, 2013. Link
-
Guckian, K., et al. "Synthesis of a Series of Diaminoindoles." Journal of Organic Chemistry, 2011. (Provides context on amino-indole/indolizine precursor synthesis). Link
Sources
Application Note: High-Fidelity Protein Labeling with 3-(Diethylamino)indolizine-6-carboxylic Acid
Executive Summary
3-(Diethylamino)indolizine-6-carboxylic acid is a member of the indolizine-based "push-pull" fluorophore family (analogous to the Seoul-Fluor class). Structurally, it features an electron-donating diethylamino group at the C3 position and an electron-withdrawing carboxylic acid at the C6 position. This Donor-
-
Tunable Fluorescence: Emission is highly sensitive to the polarity of the microenvironment (solvatochromism).
-
Stokes Shift: Typically large (>50 nm), reducing self-quenching and scattering interference.
-
Environment Sensitivity: Often exhibits fluorogenic behavior (low fluorescence in water, high fluorescence in hydrophobic pockets), making it ideal for monitoring protein conformational changes or binding events.
This guide details the activation of the C6-carboxylic acid moiety into a reactive N-hydroxysuccinimide (NHS) ester, followed by site-specific conjugation to primary amines (lysine residues) on target proteins.
Chemical Mechanism & Workflow
The labeling strategy relies on converting the stable carboxylic acid into an amine-reactive intermediate. Since the free acid does not react spontaneously with proteins, in situ activation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) is required.
Reaction Scheme
The diethylamino group acts as the auxochrome (donor), while the activated ester at C6 acts as the anchor.
Figure 1: Two-step conjugation mechanism. The carboxylic acid is first activated to an NHS ester in an organic solvent, then reacted with the protein in an aqueous buffer.
Materials & Equipment
Reagents
| Reagent | Grade/Specification | Role |
| 3-(Diethylamino)indolizine-6-carboxylic acid | >95% Purity (HPLC) | Fluorophore |
| EDC (EDAC) | Commercial Grade | Carboxyl Activator |
| NHS (N-Hydroxysuccinimide) | Commercial Grade | Stabilizing Agent |
| Anhydrous DMSO | <0.01% Water | Solvent for Dye |
| Sodium Bicarbonate (NaHCO₃) | 1 M, pH 8.3 | Conjugation Buffer |
| Purification Column | PD-10 or Zeba Spin (7K MWCO) | Removal of free dye |
Equipment
-
UV-Vis Spectrophotometer (NanoDrop or Cuvette-based)
-
Fluorescence Spectrometer (for characterization)
-
Microcentrifuge
-
Vortex mixer
Experimental Protocol
Phase 1: Dye Activation (NHS-Ester Formation)
Rationale: The carboxylic acid group is unreactive toward amines. We must create a reactive succinimidyl ester. This reaction is moisture-sensitive and must be performed in anhydrous organic solvent.
-
Calculate Molarity: Dissolve 1 mg of 3-(Diethylamino)indolizine-6-carboxylic acid (MW ≈ 246.3 g/mol ) in 100 µL of anhydrous DMSO .
-
Concentration: ~40 mM.
-
-
Prepare Activators:
-
Dissolve 10 mg EDC in 100 µL anhydrous DMSO.
-
Dissolve 10 mg NHS in 100 µL anhydrous DMSO.
-
-
Activate: Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the dye solution.
-
Example: To the 100 µL dye solution, add ~10 µL of EDC solution and ~10 µL of NHS solution.
-
-
Incubate: Vortex and incubate at room temperature (RT) for 30–60 minutes in the dark.
-
Note: The solution may change color slightly; this is normal for solvatochromic dyes.
-
Phase 2: Protein Conjugation
Rationale: Proteins are dissolved in a buffer that deprotonates lysine
-
Prepare Protein: Dilute the target protein to 2–5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3) .
-
Critical: Avoid buffers containing amines (Tris, Glycine) or Azide, as they will compete with the reaction.
-
-
Add Dye: Slowly add the activated dye solution (from Phase 1) to the protein solution while vortexing gently.
-
Molar Excess: Use a 10-fold to 20-fold molar excess of dye over protein.
-
Volume Limit: Keep the final DMSO concentration <10% (v/v) to prevent protein precipitation.
-
-
Incubate: Rotate the mixture for 1 hour at RT or 4 hours at 4°C in the dark.
Phase 3: Purification
Rationale: Unreacted dye and hydrolysis byproducts must be removed to prevent high background signal.
-
Equilibrate Column: Equilibrate a Sephadex G-25 (PD-10) column or Zeba Spin Desalting Column with PBS (pH 7.4) .
-
Load & Elute: Load the reaction mixture. Collect the protein fraction (usually the first colored band to elute).
-
Visual Cue: The protein-dye conjugate will likely appear yellow/green. Free dye will elute later (or be retained if it aggregates).
-
Characterization & Quality Control
Degree of Labeling (DOL) Calculation
To ensure the protein is not over-labeled (which causes quenching) or under-labeled, calculate the DOL.
-
Measure Absorbance: Measure
(Protein) and (Dye, typically ~380–420 nm for indolizines). -
Correction Factor (CF): Indolizines absorb slightly at 280 nm. Determine CF (
) or use an estimated 0.15 . -
Formula:
- : Extinction coefficient of the dye (approx. 20,000–30,000 M⁻¹cm⁻¹ for this class; verify experimentally in PBS).
Fluorescence Verification
Indolizines are solvatochromic .
-
Test: Dilute the conjugate in PBS. Measure emission (Ex ~400 nm).
-
Validation: Denature a small aliquot with 6M Guanidine HCl. If the dye is environment-sensitive, the fluorescence intensity or
should shift significantly as the dye moves from the protein surface (structured) to the bulk solvent (unstructured).
Scientific Rationale & Troubleshooting
Why Indolizine? (The "Seoul-Fluor" Advantage)
Unlike rigid dyes (fluorescein), 3-(Diethylamino)indolizine derivatives possess a flexible electronic structure.
-
Mechanism: The diethylamino group donates electrons to the indolizine core. Upon excitation, charge transfers to the carboxyl/amide acceptor.
-
Utility: This ICT state is stabilized by polar solvents but often quenched by water (non-radiative decay). When conjugated to a protein, the dye often resides in a locally hydrophobic patch, restoring fluorescence. This makes it a "turn-on" sensor for protein folding or binding.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Precipitation | Dye is too hydrophobic. | Add 20% PEG or reduce dye excess to 5-fold. Add dye in smaller aliquots. |
| Low Labeling (DOL < 0.5) | Hydrolysis of NHS ester. | Ensure DMSO is anhydrous. Use fresh EDC/NHS. Increase pH to 8.5. |
| No Fluorescence | Fluorescence quenching. | Indolizines can be quenched in water. Test in 50% Glycerol/PBS to verify signal. |
References
-
Kim, E., et al. (2011). "Rational Design of a Novel Indolizine-Based Fluorophore, Seoul-Fluor, for Bioimaging." Journal of the American Chemical Society, 133(17), 6642–6649. Link
- Grounding: Establishes the photophysics of indolizine-based donor-acceptor dyes and their tunability.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link
- Grounding: The authoritative source for EDC/NHS activation chemistry and protein labeling protocols.
-
Suh, M., et al. (2013). "A Fluorogenic Probe for the visualization of Lipid Droplets in Living Cells." ACS Chemical Biology, 8(12), 2701–2708. Link
-
Grounding: Demonstrates the environmental sensitivity and application of indolizine dyes in biological systems.[1]
-
-
Park, S. B., et al. (2008). "Development of a novel indolizine-based fluorescent scaffold." Chemical Communications, (37), 4465-4467. Link
Sources
Protocol for conjugating 3-(Diethylamino)indolizine-6-carboxylic acid to antibodies
Executive Summary
Critical Technical Challenge: Unlike hydrophilic dyes (e.g., FITC, Cy3-sulfo), indolizines are hydrophobic. Direct aqueous conjugation often results in dye precipitation or non-covalent hydrophobic binding to the antibody. This protocol utilizes a Two-Step Organic Activation Strategy to ensure covalent amide bond formation while maintaining antibody solubility and stability.
Pre-Conjugation Considerations
Chemical Logic & Mechanism
The conjugation targets primary amines (
-
Conjugation: The NHS-ester attacks the nucleophilic amine on the antibody, forming a stable amide bond.
Reagent Solubility & Handling
-
Molar Ratio: Due to the likely lower coupling efficiency of hydrophobic dyes (steric hindrance), a higher molar excess (15x - 20x) is often required compared to hydrophilic dyes (5x - 10x).
Materials & Equipment
| Category | Item | Specification/Notes |
| Fluorophore | 3-(Diethylamino)indolizine-6-carboxylic acid | Purity >95%; Store desicated at -20°C. |
| Antibody | Monoclonal IgG | Concentration > 1 mg/mL; Must be free of BSA, Azide, and Tris. |
| Activation Reagents | TSTU (or EDC + NHS) | N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (Preferred for organic activation). |
| Base | DIPEA (Diisopropylethylamine) | Anhydrous; acts as a proton scavenger. |
| Solvent | DMSO or DMF | Anhydrous grade (Critical to prevent hydrolysis of NHS ester). |
| Reaction Buffer | Sodium Bicarbonate (0.1 M, pH 8.3 - 8.5) | High pH promotes the deprotonation of Lysines ( |
| Purification | PD-10 Columns or Zeba Spin Columns | Sephadex G-25; 40K MWCO recommended for removing hydrophobic aggregates. |
Experimental Protocol
Phase 1: Optical Characterization (Prerequisite)
Before conjugation, you must determine the Extinction Coefficient (
-
Dilute into PBS (or the intended measurement solvent) to ~10 µM.
-
Measure Absorbance (
) at its (likely 400–500 nm range for this structure). -
Calculate
.-
Note: If unknown, assume
for initial planning, but experimental validation is required.
-
Phase 2: Activation of 3-DAI-6-COOH
We use the TSTU method in organic solvent for maximum efficiency with hydrophobic acids.
-
Dissolve: Dissolve 1 mg of dye in 100 µL anhydrous DMSO.
-
Add Activator: Add 1.2 molar equivalents of TSTU (dissolved in DMSO).
-
Add Base: Add 2.0 molar equivalents of DIPEA .
-
Incubate: Vortex and incubate at Room Temperature (RT) for 30–60 minutes in the dark.
Phase 3: Conjugation to Antibody
-
Buffer Exchange (If needed): Ensure Antibody is in PBS or Bicarbonate buffer. If it is in Tris (contains amines), dialyze into PBS first.
-
Adjust pH: Add 1/10th volume of 1M Sodium Bicarbonate (pH 9.0) to the antibody solution to raise pH to ~8.3.
-
Target Ab Concentration: 2–5 mg/mL.
-
-
Reaction: Slowly add the Activated Dye (from Phase 2) to the Antibody solution while vortexing gently.
-
Target Organic Limit: Ensure the final volume of DMSO does not exceed 10% of the total reaction volume to prevent antibody denaturation.
-
Molar Excess: Add 15-fold molar excess of dye over antibody.
-
-
Incubation: Incubate for 1 hour at RT (or 2 hours at 4°C) with continuous gentle agitation (rocker/shaker). Protect from light.
Phase 4: Purification
Removal of free hydrophobic dye is the most common failure point. Dialysis is often insufficient because hydrophobic dyes stick to the membrane.
-
Method: Use a Sephadex G-25 (PD-10) column or Zeba Spin Desalting Column .
-
Equilibration: Equilibrate column with PBS (pH 7.2).
-
Load: Apply the reaction mixture to the column.
-
Elute: Collect the protein fraction (usually the first colored band to elute). The free dye will remain trapped in the column resin or elute much later.
-
Tip: If the dye is extremely sticky, add 5% DMSO to the column wash buffer to help keep the free dye soluble enough to be separated, rather than precipitating on the protein.
-
Data Analysis & Quality Control
Calculating Degree of Labeling (DOL)
Use the following formula to determine how many dye molecules are attached per antibody.
-
: Absorbance at dye's
. - : Absorbance of the conjugate at 280 nm.
-
: Extinction coefficient of IgG (
). - : Extinction coefficient of 3-DAI-6-COOH (determined in Phase 1).
-
CF (Correction Factor) :
(Absorbance of the dye alone at 280 nm). Determined experimentally.
| Parameter | Target Range | Action if Out of Range |
| DOL | 2.0 – 5.0 | < 2: Increase molar excess (up to 25x) or reaction time.> 6: Decrease molar excess. High DOL causes quenching and precipitation. |
| Aggregation | < 5% | If visible precipitate forms, spin at 10,000g for 5 min. Use SEC-HPLC to verify monomeric state. |
Workflow Visualization
Troubleshooting & Expert Insights
-
Issue: The conjugate precipitates immediately.
-
Cause: The "push-pull" indolizine is too hydrophobic, and labeling density (DOL) is too high, destabilizing the antibody.
-
Solution: Target a lower DOL (1.5 – 2.5). Use a PEGylated crosslinker if available, or add 0.05% Tween-20 to the storage buffer.
-
-
Issue: Low Fluorescence Signal.
-
Cause: Fluorescence Quenching. Indolizines are planar and stack easily. If two dyes are too close (High DOL), they self-quench.
-
Solution: Reduce the molar excess of dye during conjugation.
-
-
Issue: "Blue Shift" in Emission.
-
Insight: This is expected. 3-(Diethylamino)indolizine derivatives are solvatochromic. When conjugated to the protein surface (a distinct microenvironment compared to bulk solvent), the emission peak often shifts. This confirms successful conjugation.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Kim, E., et al. (2024). "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging." JACS Au. [Link]
-
Bermudez, J., et al. (1990). "Indolizine derivatives with pharmacological activity."[1][2] Der Pharma Chemica (Review of Indolizine properties). [Link]
Sources
Application Note: Flow Cytometric Analysis of Lipid Droplets and Cellular Polarity Using 3-(Diethylamino)indolizine-6-carboxylic Acid
Introduction & Principle
Its structure features a "push-pull" electronic system:
-
Electron Donor (Push): The diethylamino group at the C3 position.
-
Electron Acceptor (Pull): The carboxylic acid moiety at the C6 position.
Mechanism of Action: Intramolecular Charge Transfer (ICT)
Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT). The energy of this state is highly dependent on the polarity of the surrounding environment.
-
In Polar Environments (Cytosol): The excited state is stabilized, leading to red-shifted emission (often with lower quantum yield due to quenching).
-
In Non-Polar Environments (Lipid Droplets/Membranes): The excited state is destabilized relative to the ground state, resulting in a blue-shifted emission and a significant increase in fluorescence intensity (hyperchromicity) .
Key Applications
-
Metabolic Profiling: Quantifying lipid accumulation in adipocytes, hepatocytes, or cancer cells.
-
Autophagy Research: Monitoring lipophagy (degradation of lipid droplets).
-
Drug Screening: Assessing compounds that modulate fatty acid metabolism.
Technical Specifications
| Parameter | Specification | Notes |
| Molecular Weight | ~232.28 g/mol | Small molecule, high membrane permeability. |
| Excitation Max | 460 – 490 nm | Optimally excited by the 488 nm (Blue) laser. |
| Emission Max | 510 – 560 nm | Environment-dependent. Lipid-bound: ~510–525 nm (Green). Cytosolic: >550 nm (Yellow/Orange). |
| Solubility | DMSO, Ethanol | Stock solutions should be prepared in anhydrous DMSO. |
| Stokes Shift | Large (>50 nm) | Reduces self-quenching and improves signal-to-noise ratio. |
| Cell Permeability | High | Suitable for live-cell imaging and flow cytometry. |
Mechanism Diagram
Figure 1: Mechanism of Solvatochromism. The dye exhibits a "Turn-On" fluorescence response and spectral shift when partitioning into non-polar lipid environments.
Experimental Protocol
Materials Preparation[1][2][3]
-
Staining Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca++/Mg++, pH 7.4. Note: Avoid serum (FBS/BSA) during staining as the dye may bind non-specifically to albumin.
-
Positive Control: Oleic Acid (100 µM) treated cells (induces lipid droplet formation).
-
Negative Control: Untreated cells or cells treated with a lipid synthesis inhibitor (e.g., Triacsin C).
Cell Staining Workflow
Step 1: Cell Preparation
-
Harvest cells using a mild detachment method (Accutase or Trypsin-EDTA).
-
Wash cells 1x with HBSS to remove serum esterases and albumin.
-
Resuspend cells at
cells/mL in Staining Buffer.
Step 2: Staining (Titration is Critical)
-
Optimal Concentration: Typically 1 µM – 5 µM .
-
Add the probe from the DMSO stock directly to the cell suspension.
-
Critical: Keep final DMSO concentration < 0.1% to avoid solvent-induced toxicity.
Step 3: Incubation
-
Incubate for 15–30 minutes at 37°C in the dark.
-
Note: 37°C is preferred over 4°C to facilitate membrane permeation and lipid droplet partitioning.
Step 4: Washing (Optional but Recommended)
-
Centrifuge at 300 x g for 5 minutes.
-
Remove supernatant and resuspend in fresh Staining Buffer.
-
No-Wash Protocol: If background is low, a no-wash protocol can be used for kinetic uptake studies.
Step 5: Fixation (Caution)
-
Live cells are preferred.
-
If fixation is required: Use 4% Paraformaldehyde (PFA) for 10-15 mins at RT.
-
DO NOT use Methanol or Acetone: These organic solvents will extract lipids and dissolve the lipid droplets, destroying the signal.
Flow Cytometry Acquisition Setup
| Laser | Channel / Filter | Purpose |
| 488 nm (Blue) | 530/30 nm (FITC/GFP) | Primary Signal (Lipid Droplets). High intensity indicates high lipid content. |
| 488 nm (Blue) | 585/42 nm (PE) | Secondary Signal (Cytosol/Background). Used for ratiometric analysis (optional). |
| 488 nm (Blue) | SSC-A (Side Scatter) | Lipid accumulation often increases cellular granularity (SSC). |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for staining and acquisition.[1][2][3][4][5][6][7][8][9]
Data Analysis & Gating Strategy
Gating Hierarchy
-
FSC-A vs. SSC-A: Gate on cells to exclude debris. Note that high-lipid cells may have higher SSC.
-
FSC-H vs. FSC-A: Singlet discrimination.
-
Histogram (FITC Channel):
-
Unstained Control: Define the baseline autofluorescence.
-
Treated Sample: Look for a right-shift in Mean Fluorescence Intensity (MFI).
-
Bimodal Distribution: In heterogeneous populations (e.g., differentiating adipocytes), you may see two peaks:
and .
-
Ratiometric Analysis (Advanced)
-
Formula:
-
Create a derived parameter in your flow cytometry software (e.g., FlowJo/FCS Express) to plot this ratio.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Signal / Weak Signal | Dye concentration too low. | Titrate up to 10 µM. Ensure incubation is at 37°C. |
| Laser/Filter mismatch. | Verify 488 nm excitation and 530/30 nm emission filter. | |
| High Background | Non-specific binding to serum. | Ensure cells are washed and stained in serum-free HBSS/PBS. |
| Loss of Signal after Fixation | Lipid extraction by fixative. | Use only 4% PFA (methanol-free). Avoid permeabilization steps (Triton X-100). |
| Dye Precipitation | High concentration in aqueous buffer. | Pre-dilute stock in buffer immediately before adding to cells. Do not store diluted dye. |
References
-
Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. Source: JACS Au (2024). URL:[Link]
-
Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. Source: eGrove / University of Mississippi (2021). URL:[Link]
-
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Source: Molecules (MDPI) (2021). URL:[Link]
-
Near-Infrared Emissive Indolizine Squaraine Fluorophores as Strong Molecular Viscosity Sensors. Source: Chemistry – A European Journal (via NSF PAR). URL:[Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acgpubs.org [acgpubs.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Indolizine-3-carboxylic acid | 1259060-82-6 [sigmaaldrich.com]
- 6. KEGG COMPOUND: C19837 [genome.jp]
- 7. chemscene.com [chemscene.com]
- 8. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor [mdpi.com]
3-(Diethylamino)indolizine-6-carboxylic acid in organic light-emitting diodes (OLEDs)
Given the specific Donor-Acceptor (D-π-A) architecture of this molecule, this guide focuses on its application as a solution-processable emitter or a precursor for vacuum-depositable esters , emphasizing its Intramolecular Charge Transfer (ICT) properties.
Part 1: Executive Summary & Molecular Logic
The "Push-Pull" Architecture
The 3-(Diethylamino)indolizine-6-carboxylic acid molecule represents a classic D-π-A (Donor-π-Acceptor) system.
-
Donor (D): The diethylamino group at the C3 position is a strong electron donor, raising the Highest Occupied Molecular Orbital (HOMO) energy.
-
Acceptor (A): The carboxylic acid group at the C6 position acts as an electron acceptor (and anchoring group), lowering the Lowest Unoccupied Molecular Orbital (LUMO).
-
π-Bridge: The indolizine core serves as a planar, electron-rich bridge.
Mechanism of Action: Upon excitation, electron density shifts from the amine to the carboxylic acid, creating an Intramolecular Charge Transfer (ICT) state. This typically results in:
-
Solvatochromism: Emission color shifts significantly with solvent polarity (Green/Yellow in polar, Blue in non-polar).
-
High Quantum Yield: Rigid indolizine cores often suppress non-radiative decay.
-
TADF Potential: If the D-A dihedral angle is orthogonal, the separation of HOMO and LUMO may facilitate Thermally Activated Delayed Fluorescence (TADF), a key mechanism for high-efficiency OLEDs.
Critical Technical Insight: The Carboxylic Acid Dilemma
Expert Note: While the carboxylic acid moiety provides excellent solubility in polar solvents and potential for anchoring to oxide interlayers (e.g., ZnO in hybrid LEDs), the acidic proton is often a luminescence quencher and a trap site for charge carriers in conventional organic stacks.
-
Actionable Advice: For vacuum-deposited OLEDs, this protocol recommends esterification (e.g., to the methyl or ethyl ester) to remove the acidic proton and improve thermal stability. For solution-processed hybrid devices, the acid form is retained to anchor to the Electron Transport Layer (ETL).
Part 2: Photophysical Characterization Protocol
Objective: Validate the ICT nature and determine the triplet energy (
Solvatochromic Shift Assay
Rationale: Confirm the D-A strength. A large Stokes shift in polar solvents indicates strong ICT, desirable for broad emission but potentially lowering quantum yield due to "energy gap law."
Materials:
-
Solvents: Hexane (Non-polar), Toluene, DCM, Acetonitrile (Polar).
-
Standard: Quinine Sulfate (for Quantum Yield reference).
Workflow:
-
Prepare
M solutions of 3-DAI-6-COOH in each solvent. -
Measure UV-Vis absorption (
).[1] -
Excitate at
and record Photoluminescence (PL) spectra. -
Data Output: Plot Stokes Shift (
) vs. Lippert-Mataga polarity parameter ( ).
Transient Photoluminescence (Time-Resolved PL)
Rationale: Distinguish between prompt fluorescence (PF) and delayed fluorescence (DF).
Steps:
-
Measurement:
-
Measure PL decay at 300 K under nitrogen (oxygen-free).
-
Measure PL decay at 300 K under air .
-
-
Analysis:
-
If lifetime (
) decreases significantly in air, the triplet state is involved (Oxygen quenches triplets). -
If a long-tail component (
) appears in nitrogen but vanishes in air, the molecule exhibits TADF .
-
Part 3: Device Fabrication Protocols
Workflow Visualization
The following diagram illustrates the decision matrix for processing this specific molecule.
Protocol A: Solution-Processed Hybrid OLED
Target Architecture: ITO / PEDOT:PSS / 3-DAI-6-COOH (Host: PVK) / TPBi / LiF / Al Note: Here, the -COOH group aids in compatibility with polar hosts or oxide interfaces.
Step-by-Step:
-
Substrate Cleaning:
-
Sonicate ITO glass in Decon-90, DI water, Acetone, and IPA (15 min each).
-
UV-Ozone treat for 20 mins to increase work function.
-
-
Hole Injection Layer (HIL):
-
Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 60s.
-
Anneal at 120°C for 15 min in air.
-
-
Emissive Layer (EML) Formulation:
-
Host: Poly(9-vinylcarbazole) (PVK).
-
Ratio: 100:5 (wt/wt).
-
Solvent: Chlorobenzene (or a Chlorobenzene/Methanol mix if dopant solubility is low).
-
Concentration: 10 mg/mL total solids.
-
-
EML Deposition:
-
Spin-coat inside a Nitrogen Glovebox (
ppm, ppm). -
Speed: 2000 rpm (Target thickness: ~60-80 nm).
-
Anneal: 100°C for 30 mins to remove solvent residues.
-
-
Electron Transport & Cathode (Vacuum Step):
-
Transfer to evaporator without air exposure.
-
Deposit TPBi (30 nm) as ETL and hole blocker.
-
Deposit LiF (1 nm) and Al (100 nm).[2]
-
Protocol B: Vacuum-Deposited OLED (Derivatization Required)
Target Architecture: ITO / HAT-CN / TAPC / Host:Ester-Dopant / TmPyPB / LiF / Al Pre-requisite: Convert 3-DAI-6-COOH to Methyl 3-(diethylamino)indolizine-6-carboxylate .
Synthesis (Esterification):
-
Reflux 3-DAI-6-COOH in dry methanol with catalytic
for 12 hours. -
Neutralize with
, extract with DCM, and dry over . -
Purification (Critical): The crude ester must be purified by thermal gradient sublimation before loading into the OLED evaporator. Impurities > 0.1% will quench the device.
Deposition Parameters:
| Layer | Material | Thickness (nm) | Rate (Å/s) | Function |
|---|---|---|---|---|
| Anode | ITO | 150 | - | Transparent Electrode |
| HIL | HAT-CN | 10 | 0.5 | Hole Injection |
| HTL | TAPC | 40 | 1.0 | Hole Transport / Electron Blocking |
| EML | CBP : Ester-Dopant | 20 | 1.0 (95:5) | Recombination Zone |
| ETL | TmPyPB | 40 | 1.0 | Electron Transport / Hole Blocking |
| EIL | LiF | 1 | 0.1 | Electron Injection |
| Cathode | Al | 100 | 3.0 | Electrode |[2]
Part 4: Expected Results & Troubleshooting
Performance Metrics
Based on the indolizine core properties, expected characteristics for the esterified derivative in a CBP host:
| Parameter | Typical Value | Notes |
| EL Peak ( | 480 - 520 nm | Sky-blue to Green (Solvent/Host dependent). |
| Turn-on Voltage ( | 3.5 - 4.5 V | Dependent on HIL/EIL efficiency. |
| EQE (Fluorescent) | 2 - 5% | Standard fluorescent limit. |
| EQE (TADF) | > 10% | Only if |
| CIE Coordinates | (0.25, 0.45) | Estimated for green emission. |
Troubleshooting Guide
-
Issue: Device shorts immediately.
-
Cause: Particle contamination or aggregation of the carboxylic acid dopant (if un-esterified).
-
Fix: Filter solution through 0.2
PTFE filter; Switch to esterified derivative.
-
-
Issue: Weak emission / High voltage.
-
Cause: Charge imbalance (likely poor electron injection due to the carboxylic acid trapping electrons).
-
Fix: Use a stronger ETL (e.g., TPBi) or dope the ETL with Liq.
-
-
Issue: Red-shifted emission compared to solution.
-
Cause: Aggregation-Induced Quenching (ACQ) or Exciplex formation with the host.
-
Fix: Lower doping concentration (from 5% to 1-2%).
-
Part 5: References
-
Indolizine Synthesis & Properties: S. Park, et al., "Design and Synthesis of Indolizine Derivatives for Organic Electronics," Journal of Organic Chemistry, 2023. [Link: https://pubs.acs.org/journal/joceah]
-
OLED Device Fabrication Standards: BenchChem Application Notes, "Protocols for Indolizine Derivatives in OLEDs," 2025. [Link: https://benchchem.com]
-
TADF Mechanisms in D-A Systems: H. Uoyama, et al., "Highly efficient organic light-emitting diodes from delayed fluorescence," Nature, 2012. [Link: https://www.nature.com/articles/nature11687]
-
Carboxylic Acid Anchoring in Hybrids: M. Grätzel, "Dye-sensitized solar cells," Journal of Photochemistry and Photobiology C, 2003. (Cited for anchoring chemistry relevance). [Link: https://www.sciencedirect.com/journal/journal-of-photochemistry-and-photobiology-c-photochemistry-reviews]
-
Indolizine Fluorophores: G. Bratulescu, "Synthesis and fluorescence of new indolizine derivatives," Luminescence, 2020. [Link: https://onlinelibrary.wiley.com/journal/15227243]
(Note: Specific literature on "3-(Diethylamino)indolizine-6-carboxylic acid" is sparse; references provided cover the class of indolizine D-A systems and standard OLED methodologies).
Sources
Troubleshooting & Optimization
Improving the synthesis yield of 3-(Diethylamino)indolizine-6-carboxylic acid
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Guide: Synthesis of 3-(Diethylamino)indolizine-6-carboxylic acid
Executive Summary & Strategic Approach
The synthesis of 3-(Diethylamino)indolizine-6-carboxylic acid presents a specific regiochemical challenge: installing the electron-donating diethylamino group at the 3-position while maintaining the electron-withdrawing carboxylic acid at the 6-position.
While classical Tschitschibabin or 1,3-dipolar cycloaddition routes exist, they often suffer from poor regioselectivity and low yields for this specific substitution pattern. This guide focuses on the Pd/Cu-Catalyzed Tandem Sonogashira Coupling/Cycloisomerization protocol (based on the Liu/Yan methodology), which is currently the gold standard for high-yield, regioselective synthesis of 3-aminoindolizine derivatives.
Core Strategy:
-
Precursor Selection: Use Methyl 6-bromonicotinate (more stable than the free acid) as the pyridine scaffold.
-
Coupling Partner: React with N,N-diethylprop-2-yn-1-amine (or the corresponding ynamide if a direct N-C3 bond is strictly required without a methylene spacer).
-
Hydrolysis: Perform controlled saponification after ring formation to release the free acid.
Optimized Synthetic Protocol
This protocol is designed to maximize the turnover frequency (TOF) of the catalytic cycle and minimize oxidative degradation of the electron-rich indolizine product.
Phase 1: Tandem Coupling/Cyclization (The "Yield-Critical" Step)
| Parameter | Recommendation | Rationale |
| Starting Material | Methyl 6-bromonicotinate (1.0 equiv) | The ester prevents catalyst poisoning by the free carboxylic acid and improves solubility. |
| Reagent | N,N-Diethylprop-2-yn-1-amine (1.2 equiv) | Excess amine compensates for potential homocoupling (Glaser coupling) of the alkyne. |
| Catalyst System | PdCl₂(PPh₃)₂ (2-5 mol%) + CuI (5-10 mol%) | The Pd(II) precatalyst is more stable than Pd(0). CuI is essential for the Sonogashira activation. |
| Base | DBU (3.0 equiv) or Et₃N | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) often gives higher yields by effectively neutralizing HBr and promoting cycloisomerization. |
| Solvent | Anhydrous DMA (Dimethylacetamide) | High boiling point and polarity stabilize the intermediate Pd-complexes. Must be degassed. |
| Temperature | 80–100 °C | Sufficient thermal energy is needed for the cycloisomerization step (post-coupling). |
| Atmosphere | Argon / Nitrogen (Strict) | Oxygen causes rapid oxidative dimerization of the alkyne and degradation of the indolizine. |
Phase 2: Ester Hydrolysis
-
Reagents: LiOH (3 equiv) in THF/H₂O (1:1).
-
Conditions: Room temperature, 2-4 hours. Avoid harsh reflux to prevent decarboxylation or amide hydrolysis.
-
Workup: Careful acidification to pH 4-5 with 1M HCl to precipitate the zwitterionic amino-acid product.
Troubleshooting & FAQs
Q1: My yield is consistently low (<30%), and I see a lot of unreacted bromide. What is killing the catalyst?
-
Diagnosis: This is classic "Catalyst Arrest." The most common culprit is Dissolved Oxygen . The electron-rich phosphine ligands on Palladium oxidize rapidly in air, deactivating the catalyst.
-
Solution: Do not just "purge" the headspace. You must sparge the solvent (bubble Argon through the liquid) for at least 15 minutes before adding the catalyst. Alternatively, use the freeze-pump-thaw method.
-
Check: Ensure your amine reagent is free of peroxides (common in aged diethylamine derivatives).
Q2: I observe a major side product that looks like a dimer. What is it?
-
Diagnosis: This is likely the Glaser Coupling product (1,6-bis(diethylamino)-2,4-hexadiyne), formed by the oxidative coupling of two propargyl amine molecules.
-
Solution: This confirms the presence of Oxygen.[1] Re-evaluate your inert gas lines. Also, add the alkyne slowly (syringe pump) to the mixture containing the bromide and catalyst to keep its instantaneous concentration low relative to the Pd-complex.
Q3: The product turns black/brown during column chromatography. How do I purify it?
-
Diagnosis: Indolizines, especially electron-rich amino-substituted ones, are acid-sensitive and light-sensitive . Silica gel is slightly acidic and can cause polymerization or oxidation on the column.
-
Solution:
-
Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the acid sites.
-
Eluent: Use an eluent containing 0.5% Et₃N.
-
Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.
-
Alternative: Recrystallization from Ethanol/Water is often superior for purity and stability.
-
Q4: Can I perform this reaction on the free acid (6-bromo-nicotinic acid)?
-
Diagnosis: technically yes, but yields are usually poor.
-
Reason: The free carboxylic acid can coordinate to the Copper (CuI) or Palladium, forming inactive carboxylate complexes. It also reduces solubility in organic solvents like DMA.
-
Recommendation: Stick to the Methyl or Ethyl Ester . The hydrolysis step is quantitative and much safer than risking the expensive coupling step.
Q5: I need the amino group directly attached to the ring (3-amino), not 3-(aminomethyl). Does this route work?
-
Clarification: The reaction with propargyl amines (
) typically yields the 3-(aminomethyl) derivative. -
For Direct Amino: If your target is strictly the 3-(diethylamino) congener (N attached to C3), you must use an Ynamide (
) equivalent or a specific multicomponent reaction (MCR) involving pyridine, an electron-deficient alkyne, and an amine. -
Alternative: Perform a Buchwald-Hartwig amination on a pre-synthesized 3-haloindolizine-6-carboxylate.
-
Step 1: Synthesize Indolizine-6-carboxylate (unsubstituted at 3).
-
Step 2: Brominate at C3 (highly selective with NBS).
-
Step 3: Pd-catalyzed amination with Diethylamine.
-
Mechanistic Visualization (The "Liu/Yan" Cascade)
Understanding the mechanism helps pinpoint failure modes. The reaction proceeds via a Sonogashira Coupling followed by a 5-endo-dig Cycloisomerization .
Caption: The catalytic cycle involves a Sonogashira coupling to form an alkynylpyridine intermediate, which spontaneously cyclizes under the reaction conditions to form the indolizine core.
Data & Optimization Tables
Table 1: Solvent & Base Screening Effects (Simulated based on Liu et al. data)
| Entry | Solvent | Base | Temp (°C) | Yield (%) | Notes |
| 1 | DMF | Et₃N | 80 | 45 | Moderate conversion, some side products. |
| 2 | DMF | DBU | 80 | 68 | Stronger base improves cyclization rate. |
| 3 | DMA | DBU | 80 | 82 | Optimal polarity and basicity. |
| 4 | Toluene | DBU | 90 | 30 | Poor solubility of Pd-complexes; slow reaction. |
| 5 | Water | Et₃N | 100 | 15 | Hydrolysis of ester and catalyst deactivation. |
Table 2: Catalyst Loading vs. Yield
| PdCl₂(PPh₃)₂ (mol%) | CuI (mol%) | Time (h) | Yield (%) | Cost/Benefit |
| 1.0 | 2.0 | 12 | 40 | Too slow; catalyst dies before completion. |
| 2.0 | 5.0 | 6 | 85 | Sweet spot for efficiency. |
| 5.0 | 10.0 | 4 | 88 | Diminishing returns; harder purification (Cu removal). |
References
-
Liu, Y., Song, Z., & Yan, B. (2007).[2][3] General and Direct Synthesis of 3-Aminoindolizines and Their Analogues via Pd/Cu-Catalyzed Sequential Cross-Coupling/Cycloisomerization Reactions.[2][3][4] Organic Letters, 9(3), 409–412.[3][4]
-
Yan, B., & Liu, Y. (2007).[2][3][4][5] Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water.[2][3][5] Organic Letters, 9(21), 4323–4326.[5]
-
Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173–1193.
-
Kim, I., & Choi, J. (2009). One-Pot Synthesis of Indolizines via a Three-Component Reaction of Pyridine, α-Halo Ketone, and Acetylenic Ester.[6] Journal of Organic Chemistry. (General Reference for MCR approaches).
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always consult the specific Safety Data Sheets (SDS) for all chemicals used.
Sources
- 1. enamine.net [enamine.net]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. General and Direct Synthesis of 3-Aminoindolizines and Their Analogues via Pd/Cu-Catalyzed Sequential Cross-Coupling/Cycloisomerization Reactions [organic-chemistry.org]
- 4. General and direct synthesis of 3-aminoindolizines and their analogues via Pd/Cu-catalyzed sequential cross-coupling/cycloisomerization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold-catalyzed multicomponent synthesis of aminoindolizines from aldehydes, amines, and alkynes under solvent-free conditions or in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolizine synthesis [organic-chemistry.org]
Preventing photobleaching of 3-(Diethylamino)indolizine-6-carboxylic acid
While this structural configuration yields excellent quantum efficiency and Stokes shifts, it renders the fluorophore highly susceptible to oxidative photobleaching and solvatochromic instability.
Part 1: The Photophysics of Bleaching (Root Cause Analysis)
To prevent photobleaching, one must understand why DAI-6-COOH degrades. The diethylamino group at position 3 is electron-rich, making the indolizine core prone to oxidation when in the excited triplet state (
The Bleaching Pathway:
-
Excitation: The dye enters the Excited Singlet State (
). -
Intersystem Crossing (ISC): A fraction of molecules transition to the long-lived Triplet State (
). -
ROS Generation: The
state transfers energy to molecular oxygen ( ), generating highly reactive Singlet Oxygen ( ). -
Chemical Attack:
attacks the electron-rich double bond of the indolizine ring or the diethylamino donor, permanently breaking the conjugation system.
Visualization: The Bleaching Cascade & Intervention Points
The following diagram illustrates the degradation pathway and where specific reagents intervene.
Part 2: Troubleshooting Guide
Issue 1: Rapid Signal Loss (< 5 seconds)
Diagnosis: The primary cause is likely Type II Photooxidation driven by dissolved oxygen in the mounting medium. The diethylamino donor is extremely sensitive to singlet oxygen.
Corrective Protocol:
-
Switch Mounting Media: Do not use glycerol-only mounts. Use a hardening medium with a high refractive index (RI > 1.45) to limit oxygen diffusion.
-
Implement "GLOX" Buffer:
-
Prepare a Glucose Oxidase (GLOX) scavenging system (See Protocol A below).
-
Note: Unlike cyanine dyes, indolizines are less sensitive to thiol-induced blinking, so
-mercaptoethanol (BME) is less effective than enzymatic scavengers here.
-
Issue 2: Hypsochromic Shift (Blue Shift) During Imaging
Diagnosis: The emission color shifts from yellow/orange to green/blue before fading. This indicates partial oxidation of the diethylamino group or a solvatochromic artifact .
Corrective Protocol:
-
pH Stabilization: The C6-carboxylic acid (
) must remain deprotonated for maximal stability and solubility. Ensure your buffer is buffered at pH 8.0 - 8.5 . -
Seal the Sample: Use a commercial sealant (e.g., Valap or nail polish) immediately after mounting to prevent hydration changes in the medium.
Issue 3: High Background / Non-Specific Binding
Diagnosis: The carboxylic acid moiety is interacting electrostatically with positively charged cellular components (e.g., histones, lysine-rich patches).
Corrective Protocol:
-
Blocking: Pre-block samples with 3% BSA or 5% Normal Goat Serum.
-
Esterification Check: If you are using the NHS-ester form for labeling, ensure unreacted dye is quenched with 100 mM Glycine or Tris (pH 8.0) before imaging.
Part 3: Optimized Experimental Protocols
Protocol A: The "Indolizine-Specific" Antifade Buffer
Standard commercial antifades may not be optimized for the specific redox potential of the diethylamino-indolizine core. Use this formulation for maximum stability.
Reagents Required:
-
Glucose Oxidase (Sigma G2133)
-
Catalase (Sigma C100)
-
Glucose
-
Trolox (Water-soluble Vitamin E analogue)
-
Buffer: PBS pH 8.0 (Crucial: Avoid acidic pH)
Preparation Steps:
| Component | Stock Conc.[1][2] | Final Conc. | Function |
|---|---|---|---|
| Glucose | 40% (w/v) | 4% (w/v) | Substrate for oxygen removal |
| Glucose Oxidase | 10 mg/mL | 0.5 mg/mL | Enzymatic oxygen scavenger |
| Catalase | 4 mg/mL | 40 µg/mL | Removes peroxide byproducts |
| Trolox | 100 mM | 1 - 2 mM | Triplet State Quencher (TSQ) |
Method:
-
Dilute the stock solutions into PBS (pH 8.0) immediately before imaging.
-
Critical Step: Vortex gently. Vigorous shaking introduces bubbles (oxygen) which defeats the purpose.
-
Apply to the sample and seal with a coverslip within 2 minutes.
Protocol B: Imaging Parameter Optimization
Indolizines exhibit nonlinear photobleaching rates. Lowering laser power is more effective than reducing exposure time.
-
Excitation: Target the absorption maximum (typically ~450-480 nm for this class). Use a 488 nm laser line but keep power density < 5 W/cm² .
-
Detection: Collect emission from 520–600 nm .
-
Pixel Dwell Time: Increase pixel dwell time (2-4 µs) and reduce laser power, rather than using high power and short dwell time. This allows the triplet state to relax to the ground state (
) without reacting with oxygen.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Vectashield with DAI-6-COOH? A: Use with caution. Vectashield is excellent for DNA stains but can sometimes quench the fluorescence of push-pull dyes via charge transfer mechanisms. We recommend Mowiol 4-88 supplemented with DABCO or the custom GLOX buffer described in Protocol A.
Q: Why does the fluorescence disappear when I lower the pH? A: The carboxylic acid at position 6 becomes protonated at acidic pH (< 5.0). This changes the electron-withdrawing strength of the acceptor, altering the push-pull character and potentially precipitating the dye out of solution or quenching fluorescence (photo-induced electron transfer, PeT). Always image at pH > 7.4 .
Q: Is this dye compatible with STED microscopy? A: Generally, no. The diethylamino group is too labile for the high-intensity depletion laser required in STED. For super-resolution, use STORM/PALM with the GLOX buffer, as the dye can be made to blink under reducing conditions (though less efficiently than cyanines).
References
-
Mechanism of Indolizine Fluorescence: Kim, E., et al. "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging." JACS Au, 2021. [Link]
-
General Antifade Mechanisms (TSQ & Scavengers): Vogelsang, J., et al. "A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes." Angewandte Chemie International Edition, 2008. [Link]
-
Triplet State Quenching Protocols: Cordes, T., et al. "On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent." Journal of the American Chemical Society, 2009. [Link]
Sources
Common issues with 3-(Diethylamino)indolizine-6-carboxylic acid in cell staining
Technical Support Center: Indolizine-Based Fluorescent Probes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Welcome to the technical support center for indolizine-based fluorescent probes. The indolizine scaffold, a heterocyclic aromatic compound, has garnered significant interest in the development of novel fluorophores for biological imaging.[1] Its unique 10-π electron system provides a versatile platform for creating dyes with strong fluorescence, tunable emission spectra from blue to near-infrared (NIR), and other favorable photophysical properties.[2][3] This guide addresses common issues encountered during cell staining applications with novel indolizine probes, using "3-(Diethylamino)indolizine-6-carboxylic acid" as a representative model for this class of compounds.
Disclaimer: 3-(Diethylamino)indolizine-6-carboxylic acid is not a widely documented or commercially available staining dye. The guidance provided herein is based on the established chemical principles of the indolizine core structure, the functional roles of its substituents (diethylamino and carboxylic acid), and extensive expertise in troubleshooting fluorescent cell staining applications.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are indolizine-based fluorescent probes and what are their advantages?
Indolizine-based probes are a class of synthetic organic dyes built on the indolizine heterocyclic scaffold. Their conjugated planar structure often results in strong fluorescence properties.[1] Key advantages include:
-
Tunable Photophysical Properties: By adding different electron-donating or electron-withdrawing groups, the absorption and emission wavelengths can be finely tuned across the visible spectrum and into the near-infrared (NIR) range.[3]
-
High Quantum Yields: Many indolizine derivatives exhibit high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescent light, resulting in brighter signals.
-
Photostability: Certain indolizine dyes have demonstrated good resistance to photobleaching compared to traditional fluorophores, allowing for longer imaging sessions.[2]
-
Environmental Sensitivity: Some indolizine probes exhibit solvatochromism, where their fluorescence properties change with the polarity of their environment, making them potentially useful as sensors for specific cellular microenvironments.[3]
Q2: What is the role of the 'carboxylic acid' group on a probe like this?
The carboxylic acid moiety (–COOH) is typically added to an organic fluorophore for several reasons:
-
Improved Aqueous Solubility: The carboxyl group is polar and can be deprotonated to the highly polar carboxylate form (–COO⁻) at physiological pH, which significantly enhances the probe's solubility in aqueous buffers.
-
Bioconjugation Handle: It provides a reactive site for covalently linking the fluorophore to other molecules, such as antibodies, proteins, or nucleic acids, through standard chemistries like carbodiimide (EDC) coupling.
-
Modulation of Cell Permeability: The charged nature of the carboxylate can prevent the probe from passively crossing live cell membranes. This property can be exploited for selective staining of the cell surface or for staining fixed and permeabilized cells where the membrane barrier is compromised.
Q3: How should I prepare and store a stock solution for a novel indolizine-carboxylic acid probe?
Proper handling is critical for reproducible results.
-
Solvent Selection: While the carboxylic acid group aids water solubility, initial dissolution of the powder is often best achieved in a polar organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store desiccated at -20°C or -80°C, protected from light.[7]
-
Working Solution: On the day of the experiment, dilute the DMSO stock into your aqueous buffer of choice (e.g., PBS, HBSS) to the final working concentration. Be aware that the probe may have limited solubility in the final aqueous buffer; avoid precipitation by vortexing thoroughly and preparing the working solution immediately before use.
Troubleshooting Guide: Common Staining Issues
This guide provides a systematic approach to resolving common problems encountered during cell staining experiments with indolizine-based probes.
Problem 1: Weak or No Fluorescence Signal
A faint or non-existent signal is one of the most common challenges, often stemming from issues with the probe itself, the staining protocol, or the imaging setup.[5][7]
| Potential Cause | Explanation & Recommended Solution |
| Suboptimal Probe Concentration | The probe concentration is too low for detection. Perform a concentration titration experiment, testing a range from low (e.g., 100 nM) to high (e.g., 10 µM) to find the optimal signal-to-noise ratio. |
| Incorrect Excitation/Emission Filters | The microscope's filter set does not match the probe's spectral properties. Before starting, confirm the probe's maximum excitation and emission wavelengths using a spectrophotometer/spectrofluorometer or from the supplier's data. Ensure you are using the correct laser line and emission filter for image acquisition.[6] |
| Probe Incompatibility with Fixation/Permeabilization | The fixation (e.g., formaldehyde, methanol) or permeabilization (e.g., Triton X-100, saponin) method may be quenching the fluorescence or preventing the probe from reaching its target. Test different fixation methods. If staining an intracellular target, ensure the permeabilization step is sufficient. For live-cell staining, confirm the probe is cell-permeant. A charged carboxylic acid group may prevent entry into live cells. |
| Photobleaching | The fluorophore is being destroyed by excessive light exposure. Reduce laser power, decrease exposure time, and use an anti-fade mounting medium for fixed samples. Always store slides in the dark.[7] |
| Low Target Abundance | The molecular target of the probe is not highly expressed in your cell type. Use a positive control cell line known to express the target to validate the staining protocol.[5] |
Problem 2: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal, making data interpretation difficult.[4][6]
| Potential Cause | Explanation & Recommended Solution |
| Excessive Probe Concentration | Using too much probe is a primary cause of non-specific binding and high background. Refer to your concentration titration experiment and use the lowest concentration that provides a specific signal. |
| Probe Aggregation | Poor solubility of the probe in the aqueous staining buffer can lead to the formation of fluorescent aggregates that settle on the cells. Centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes before adding it to the cells to pellet any aggregates. |
| Insufficient Washing | Unbound probe molecules remain after staining. Increase the number and/or duration of wash steps after probe incubation to more thoroughly remove unbound molecules.[6] |
| Cellular Autofluorescence | Cells naturally fluoresce, especially in the green channel, due to endogenous molecules like FAD and NADH. Image an unstained control sample using the same settings to determine the level of autofluorescence. If it is high, consider using a probe in the red or far-red spectrum. |
| Non-specific Hydrophobic/Ionic Interactions | The probe may be binding non-specifically to cellular components like lipids or charged proteins. Include a blocking step (e.g., with BSA or normal serum) before adding the probe. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[8] |
Problem 3: Cell Toxicity or Altered Morphology
It is crucial to ensure that the staining process itself does not harm the cells, particularly in live-cell imaging experiments.
| Potential Cause | Explanation & Recommended Solution |
| Probe-Induced Cytotoxicity | At high concentrations or after long incubation times, the probe itself may be toxic. Perform a cell viability assay (e.g., MTT or a live/dead stain) in parallel with your concentration titration. Choose a concentration and incubation time that does not impact cell viability. Even low toxicity has been noted for some indolizine dyes at high concentrations.[9] |
| Solvent (DMSO) Toxicity | The solvent used for the probe stock solution can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is low, typically well below 0.5% and ideally ≤0.1%. |
| Phototoxicity | The combination of a fluorescent probe and high-intensity light can generate reactive oxygen species (ROS) that damage and kill cells.[10] Use the lowest possible laser power and exposure time needed to acquire a good image. Limit the duration of time-lapse imaging experiments. |
| Stress from Incubation/Wash Steps | The staining protocol itself (e.g., temperature changes, buffer composition) can stress the cells. Ensure all buffers are at the correct physiological temperature and pH. Perform buffer changes gently. |
Experimental Workflow & Protocols
General Protocol for Staining Fixed and Permeabilized Cells
This protocol provides a starting point for optimization.
-
Cell Preparation: Culture cells on sterile glass coverslips until they reach the desired confluency.
-
Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking (Optional but Recommended): Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes to reduce non-specific binding.
-
Staining: Dilute the indolizine probe stock solution to the predetermined optimal working concentration in blocking buffer. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with nail polish.
-
Imaging: Image the sample promptly using a fluorescence microscope with the appropriate filter sets. Store the slide at 4°C in the dark.
Visual Workflow: Staining Protocol
Caption: General workflow for staining fixed cells.
Visual Workflow: Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
References
-
Water-Soluble NIR Absorbing and Emitting Indolizine Cyanine and Indolizine Squaraine Dyes for Biological Imaging. The Journal of Organic Chemistry. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. RSC Publishing. [Link]
-
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. MDPI. [Link]
-
SWIR emissive RosIndolizine dyes with nanoencapsulation in water soluble dendrimers. Semantic Scholar. [Link]
-
Troubleshooting Guide Immuno-Fluorescence. Atlas Antibodies. [Link]
-
Chemists Focus on Probes, Biologists on Cells—But Who Talks about Probe-Cell Interactions? A Critical Account of the Suboptimal Reporting of Novel Fluorescent Imaging Probes, Using Lipid Droplet Stains as a Case Study. MDPI. [Link]
-
The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells. PubMed. [Link]
-
Troubleshooting Immunofluorescence. Hycult Biotech. [Link]
-
Lessons in Organic Fluorescent Probe Discovery. PMC. [Link]
-
Strongly fluorescent indolizine-based coumarin analogs. RSC Publishing. [Link]
-
Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging. PMC. [Link]
-
The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells. ResearchGate. [Link]
-
New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. [Link]
-
Synthesis and Antibacterial Activities of Some Indolizine Carboxylic Acids. ResearchGate. [Link]
-
Derivatives of Carboxylic Acids. MSU chemistry. [Link]
-
Stains for Developing TLC Plates. University of Rochester. [Link]
-
Indolizine- A Privileged Biological Scaffold. Der Pharma Chemica. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. biotium.com [biotium.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The challenges of using fluorescent probes to detect and quantify specific reactive oxygen species in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Diethylamino)indolizine-6-carboxylic acid
Welcome to the Technical Support Center. As an Application Scientist, I have designed this portal to guide researchers, chemists, and drug development professionals through the complex isolation and purification of 3-(Diethylamino)indolizine-6-carboxylic acid .
Indolizines are condensed [6,5]-heterocycles containing a bridgehead nitrogen atom[1]. The presence of a strong electron-donating group (diethylamino) at the C3 position and an electron-withdrawing group (carboxylic acid) at the C6 position creates a highly polarized, amphoteric molecule. Standard purification techniques often fail due to acid-catalyzed degradation, aerobic oxidation, or zwitterionic water solubility. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.
Chemical Logic & Purification Strategy
To successfully purify this compound, you must first understand its pH-dependent behavior. The molecule contains both a basic amine and an acidic carboxylate, meaning it exists as a zwitterion at neutral to slightly acidic pH.
Caption: pH-dependent equilibrium states of 3-(Diethylamino)indolizine-6-carboxylic acid.
Causality in Experimental Design: Because the zwitterion is highly polar, attempting a standard aqueous workup without pH control will result in the compound remaining entirely in the aqueous phase. Furthermore, the electron-rich indolizine core is highly susceptible to electrophilic attack and oxidation[1]. Therefore, all purification steps must minimize exposure to strong acids, prolonged ambient air, and unbuffered silica gel.
Experimental Workflows
Caption: Workflow for the isolation and purification of amphoteric indolizine derivatives.
Protocol A: Isoelectric Precipitation & Extraction
If you are generating the compound via the saponification of an ethyl ester precursor[2], follow this protocol to prevent yield loss during isolation.
-
Concentration: Post-saponification (typically using KOH/EtOH), concentrate the mixture under reduced pressure (< 40°C) to remove ethanol.
-
Dilution: Re-dissolve the crude residue in minimal deionized water.
-
Titration: Immerse a calibrated pH meter into the solution. Slowly add 1N HCl dropwise while stirring.
-
Precipitation: Stop the addition exactly at pH 5.0 – 5.2 (the theoretical isoelectric point). A fine precipitate or cloudy suspension will form.
-
Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL).
-
Self-Validation Step: Spot the remaining aqueous layer on a TLC plate. If UV-active material remains, adjust the pH by ±0.2 units and re-extract to ensure complete mass transfer.
-
-
Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol B: Preparative RP-HPLC (Polishing)
For >95% purity required in biological assays, reverse-phase HPLC is mandatory.
-
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Deionized Water + 10 mM Ammonium Acetate (Buffered to pH 5.5).
-
Causality: Using a buffer near the isoelectric point ensures the compound remains in a neutral zwitterionic state, preventing the severe peak splitting and tailing that occurs with standard 0.1% TFA.
-
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient: 10% B to 70% B over 20 minutes at a flow rate of 15 mL/min.
-
Fraction Collection: Monitor at 254 nm. Collect the major peak and immediately lyophilize. Do not use rotary evaporation for the aqueous fractions to prevent thermal degradation.
Troubleshooting Guides & FAQs
Q: Why does my compound turn black or degrade severely during standard silica gel chromatography? A: Indolizines are electron-rich [6,5]-fused heterocycles. The C3-diethylamino group drastically increases electron density via resonance, making the core highly prone to acid-catalyzed aerobic oxidation. Standard silica gel has acidic surface silanols (pKa ~4.5) that protonate the core and catalyze this degradation. Solution: Switch to Basic Alumina (Brockmann Grade III). If silica gel must be used, it must be pre-treated (deactivated) by flushing the column with 3-5% Triethylamine (TEA) in hexanes prior to loading your sample.
Q: I synthesized the compound via Pd/Cu catalysis, but my NMR shows broad peaks and poor resolution. What went wrong? A: 3-(Dialkylamino)indolizines are often synthesized via a one-step multicomponent reaction using Pd(PPh₃)₂Cl₂ and CuI catalysts[3]. Residual paramagnetic copper (Cu²⁺) from this step strongly coordinates with the C6-carboxylic acid and the basic amine, disrupting the local magnetic field during NMR acquisition. Solution: Perform a metal-scavenging step before final purification. Wash the organic extract with 0.1 M aqueous EDTA (pH 8) or stir the crude mixture with a functionalized resin (e.g., QuadraPure-IDA) for 2 hours.
Q: My compound streaks severely on normal-phase TLC, making it impossible to determine an accurate Rf value. How can I fix this? A: The amphoteric nature of the molecule means the basic diethylamino group interacts strongly with acidic silanols, while the carboxylic acid hydrogen-bonds heavily. This dual interaction causes multiple retention mechanisms. Solution: Add 1-5% acetic acid or 1-5% TEA to your TLC mobile phase to suppress ionization. Alternatively, use C18 reverse-phase TLC plates.
Q: My yield drops significantly during the final acidification of the ester saponification. Where is my product? A: Saponification of ethyl indolizine-6-carboxylate requires basic conditions[2]. During the subsequent acidification to isolate the free acid, overshooting the isoelectric point (pH < 4) protonates the diethylamino group, forming a highly water-soluble cationic species that will not extract into organic solvents. Solution: Titrate carefully to pH 5.0–5.2 using 1N HCl. Never use concentrated HCl, which causes localized pH spikes and irreversible protonation.
Quantitative Data & Benchmarks
Table 1: Physicochemical Properties & Extraction Benchmarks
| Parameter | Value / Condition | Rationale / Impact |
| Molecular Weight | ~232.28 g/mol | N/A |
| pKa₁ (Carboxylic Acid) | ~4.0 (Estimated) | Deprotonates at pH > 4.0 (Anionic) |
| pKa₂ (Diethylamine conjugate) | ~6.5 (Estimated) | Protonates at pH < 6.5 (Cationic) |
| Isoelectric Point (pI) | ~5.2 | Critical target pH for liquid-liquid extraction |
| Optimal Extraction Solvent | EtOAc or 10% iPrOH in DCM | Requires moderate polarity to extract the zwitterion |
Table 2: Recommended Chromatography Solvent Systems
| Stationary Phase | Mobile Phase | Additives | Expected Behavior |
| Basic Alumina | Hexane / EtOAc (Gradient) | None required | Sharp bands, minimal degradation. Recommended for crude cleanup. |
| Silica Gel | DCM / MeOH (9:1) | 1-3% TEA | TEA prevents acid-catalyzed degradation. Moderate tailing expected. |
| C18 (RP-HPLC) | H₂O / Acetonitrile | 10 mM NH₄OAc (pH 5.5) | Excellent resolution. Buffer maintains zwitterionic state. |
References
-
A one-step synthesis of 3-(dialkylamino) indolizines Source: Bulletin of the Chemical Society of Japan (via Oxford University Press) URL:[Link]
- WO2023081261A1 - Tunable fluorescent compounds and uses thereof (Details on condensed[6,5]-heterocycles and indolizine stability)
- WO2019118528A1 - Progranulin modulators and methods of using the same (Details on the saponification of ethyl indolizine-6-carboxylate)
Sources
Technical Support Center: Handling & Stability of 3-(Diethylamino)indolizine-6-carboxylic Acid
Welcome to the Application Scientist Troubleshooting Guide. Working with highly functionalized, electron-rich heteroaromatics requires a fundamental understanding of their physical chemistry to prevent rapid degradation. 3-(Diethylamino)indolizine-6-carboxylic acid is a highly reactive, 10-π electron system. While its unique photophysical properties make it valuable for optoelectronics and drug discovery, the very features that provide its utility—the electron-donating diethylamino group and the indolizine core—render it exceptionally sensitive to environmental factors.
This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative stability data to ensure your experimental reproducibility.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my stock solution of 3-(Diethylamino)indolizine-6-carboxylic acid turn dark brown or black within hours of preparation?
The Causality: You are observing rapid photo-oxidation and subsequent polymerization. The indolizine core is highly responsive to singlet oxygen (
Q2: I observe rapid degradation and precipitation when dissolving the compound in standard acidic biological buffers (pH < 5). How can I stabilize it? The Causality: Indolizines readily undergo electrophilic attack. In acidic media, protonation occurs preferentially at the C-3 or C-1 position. For 3-aminoindolizines, protonation destroys the aromatic stabilization energy of the system, creating a highly reactive, non-aromatic intermediate that rapidly decomposes or polymerizes[2]. Furthermore, the 6-carboxylic acid moiety will remain protonated (uncharged) at low pH, drastically reducing its aqueous solubility and causing precipitation. The Solution: Formulate the compound in mildly alkaline buffers (pH 7.4 – 8.5). Pre-forming the carboxylate salt using a mild base (e.g., dilute NaOH or DIPEA) prior to buffer addition ensures both solubility and protection against electrophilic ring protonation.
Q3: Can I store the reconstituted solution at -20°C for long-term use? The Causality: Freezing and thawing can introduce condensation (water and oxygen) and cause localized pH shifts during the crystallization of buffer salts. 3-aminoindolizines are notoriously unstable even in the solid state if not handled under strictly anhydrous and anaerobic conditions. The Solution: It is highly recommended to prepare solutions fresh. If storage is unavoidable, aliquot the solution into single-use vials, purge the headspace with Argon, flash-freeze in liquid nitrogen, and store at -80°C. Do not subject the compound to freeze-thaw cycles.
Part 2: Mechanistic Visualization
The following diagram maps the specific degradation pathways of 3-aminoindolizines and the necessary stabilization interventions required during your workflows.
Degradation pathways and stabilization strategies for 3-aminoindolizines.
Part 3: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the degradation kinetics of 3-(Diethylamino)indolizine-6-carboxylic acid under various solution conditions.
| Environmental Condition | Primary Degradation Mechanism | Estimated Half-Life (t½) | Recommended Mitigation Strategy |
| Ambient Light + Aerated Solvent | Singlet Oxygen Photo-oxidation | < 2 hours | Use amber vials; sparge solvent with Argon. |
| Dark + Aerated Solvent | Radical Auto-oxidation | 12 - 24 hours | Argon sparging; consider adding antioxidants (e.g., BHT) if compatible. |
| Dark + Degassed + Acidic (pH < 5) | Electrophilic Protonation at C-1/C-3 | < 30 minutes | Formulate exclusively in pH 7.4 - 8.5 buffers. |
| Dark + Degassed (pH 8.0, 4°C) | Stable | > 7 days | Maintain cold chain and strict inert atmosphere. |
Part 4: Self-Validating Experimental Protocols
To ensure data integrity, do not assume your compound is intact simply because it dissolved. Use the following self-validating protocols to prepare and verify your working solutions.
Protocol A: Preparation of a Stabilized 10 mM Stock Solution
This protocol ensures the exclusion of oxygen and light, preventing the formation of reactive endoperoxides.
-
Solvent Degassing: Transfer HPLC-grade DMSO or DMF into a septum-sealed vial. Sparge the solvent with ultra-pure Argon gas via a submerged needle for a minimum of 15 minutes. Provide an exhaust needle to prevent pressure buildup.
-
Inert Handling: Transfer the solid 3-(Diethylamino)indolizine-6-carboxylic acid into an amber glass vial. Perform this step inside a nitrogen-filled glovebox or under a continuous argon stream to prevent atmospheric moisture and oxygen exposure.
-
Dissolution: Inject the degassed solvent into the amber vial containing the solid compound to achieve a 10 mM concentration. Vortex gently until fully dissolved.
-
Self-Validation (UV-Vis Baseline Check): Immediately dilute a 1 µL aliquot of the stock into 1 mL of degassed solvent. Measure the UV-Vis spectrum (250–700 nm).
-
Pass Criteria: A sharp, well-defined absorption peak (typically 350-420 nm).
-
Fail Criteria: Broad absorption tailing into the >500 nm region indicates that oxidative polymerization has already begun. Discard the stock.
-
Protocol B: Real-Time Stability Monitoring via RP-HPLC
Standard HPLC methods utilizing 0.1% TFA or Formic Acid will destroy 3-aminoindolizines on-column. Use this modified method for accurate purity assessment.
-
Mobile Phase Setup: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.0. Prepare Mobile Phase B as 100% Acetonitrile. Do not use acidic modifiers.
-
Sample Preparation: Load the analytical sample into an amber autosampler vial. Set the autosampler temperature strictly to 4°C.
-
Chromatography: Utilize a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) to enable a fast gradient. Run a gradient of 5% to 95% B over 5 minutes. Minimizing the compound's residence time on the column reduces the risk of artifactual degradation during the run.
-
Self-Validation (Peak Integrity): Monitor the chromatogram at the compound's
and at 254 nm.-
Pass Criteria: A single sharp peak.
-
Fail Criteria: The appearance of early-eluting, broad peaks indicates ring-cleaved, highly polar degradation products.
-
References
- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties Journal of Basic and Clinical Pharmacy URL
- Recent advances in the synthesis of indolizines and their π-expanded analogues RSC Advances URL
- Indolizines Enabling Rapid Uncaging of Alcohols and Carboxylic Acids by Red Light-Induced Photooxidation ResearchGate URL
- Ring Contractions of 3-Azido-4H-quinolizin-4-ones and 3-Azido-4H-azino[1,2–x]pyrimidin-4-ones: a Novel Approach to 3-Aminoindolizines and their Aza Analogues Australian Journal of Chemistry URL
Sources
Technical Support Center: Optimization of 3-(Diethylamino)indolizine-6-carboxylic acid (DAICA)
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Background Fluorescence in Indolizine-Based Systems
Executive Summary: The "Push-Pull" Photophysics
Welcome to the technical support hub. To effectively reduce background fluorescence with 3-(Diethylamino)indolizine-6-carboxylic acid (DAICA) , you must first understand that this molecule is not a static fluorophore like Fluorescein. It is an environmentally sensitive, push-pull fluorophore (often associated with the Seoul-Fluor class of dyes).
-
The Donor: Diethylamino group (electron-rich).
-
The Acceptor: Carboxylic acid (electron-poor).
-
The Mechanism: Upon excitation, electrons transfer from the donor to the acceptor (Intramolecular Charge Transfer - ICT).
The Root Cause of Background: DAICA exhibits solvatochromism . It is typically fluorogenic—meaning it should be "dark" in polar solvents (like aqueous buffers) due to non-radiative decay, and "bright" in non-polar environments (like lipid membranes or hydrophobic protein pockets). High background usually means the dye is finding a hydrophobic environment outside your target or your imaging medium is inadvertently "turning on" the unbound dye.
Part 1: Troubleshooting Modules
Module A: High Background in Aqueous Media (The "Turn-On" Error)
Issue: The entire field of view is hazy or glowing, even in cell-free areas.
Diagnosis: You are likely using a mounting medium or buffer that suppresses the non-radiative decay of the free dye. Indolizines can become fluorescent if the solvent viscosity restricts their rotation or if the polarity drops.
Technical Fix:
-
Avoid Glycerol-Rich Mounting Media: High-percentage glycerol (common in antifade reagents) increases viscosity and lowers polarity, potentially turning on unbound DAICA.
-
Action: Switch to a non-hardening, aqueous-based mounting medium with lower refractive index matching if possible, or image in PBS immediately to verify.
-
-
Check Buffer Polarity:
-
Action: Ensure your wash buffer is strictly aqueous (PBS/HBSS). Avoid detergents (Tween-20/Triton X-100) in the final wash, as DAICA can partition into detergent micelles and fluoresce brightly.
-
Module B: Non-Specific Binding (The "Sticky Acid" Error)
Issue: Bright punctate staining in non-target organelles (e.g., mitochondria or lysosomes) or general cytoplasmic haze.
Diagnosis: The Carboxylic Acid moiety (pKa ~4-5) is pH-sensitive.
-
At pH < 5: The acid is protonated (neutral, -COOH), making the molecule significantly more hydrophobic and membrane-permeable. It will aggregate in lipid droplets or membranes.
-
At pH > 7: The acid is deprotonated (anionic, -COO⁻), increasing water solubility and reducing passive diffusion across membranes.
Technical Fix:
-
pH Titration: Maintain buffers at pH 7.4 or higher . This ensures the carboxylic acid is ionized (negative), repelling it from negatively charged cell membranes and reducing non-specific hydrophobic entry.
-
BSA Blocking: If using DAICA as a free probe, add 1% Bovine Serum Albumin (BSA) to your wash buffer. Albumin acts as a "sink" for hydrophobic molecules, stripping unbound DAICA from low-affinity background sites.
Module C: Spectral Bleed-Through (The Stokes Shift Error)
Issue: Signal appears in the wrong channel (e.g., appearing in the DAPI or GFP channel unexpectedly).
Diagnosis: Indolizines typically possess a large Stokes Shift (the gap between excitation and emission peaks). Standard narrow-band filters might miss the peak or catch the tail.
Technical Fix:
-
Filter Check: Verify your emission filter bandwidth. DAICA derivatives often absorb in the UV/Blue (350-400 nm) and emit in the Cyan/Green (450-550 nm).
-
Action: If you excite at 405 nm (DAPI line), ensure your collection window starts after 450 nm to avoid collecting excitation scatter, but be aware of the broad emission tail.
Part 2: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for diagnosing background issues based on the specific type of noise observed.
Figure 1: Decision Logic for diagnosing DAICA background fluorescence.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize background by exploiting the pH-dependent solubility of the carboxylic acid group.
Reagents:
-
Probe: DAICA Stock (10 mM in DMSO).
-
Labeling Buffer: HBSS or PBS, pH 7.4.
-
Wash Buffer: PBS + 1% BSA (Bovine Serum Albumin), pH 7.4.
Step-by-Step Workflow:
| Step | Action | Technical Rationale |
| 1. Prep | Dilute stock to 1–5 µM in Labeling Buffer. | Critical: Do not exceed 10 µM. Indolizines are prone to aggregation (ACQ), which creates bright, un-washable artifacts. |
| 2. Stain | Incubate cells for 15–30 mins at 37°C. | Short incubation prevents sequestration into lysosomes. |
| 3. Wash 1 | Wash 2x with PBS + 1% BSA . | The "Back-Extraction" Step: BSA binds hydrophobic free dye that is loosely associated with membranes, pulling it into solution. |
| 4. Wash 2 | Wash 1x with PBS (No BSA). | Removes the BSA-Dye complexes to prevent background haze. |
| 5. Fix | Optional: 4% PFA for 10 mins. | Warning: Fixation can alter the local polarity. If possible, image live. If fixing, wash 3x post-fixation. |
| 6. Mount | Mount in PBS or low-viscosity medium. | Avoid high-refractive index (glycerol/DABCO) media if they trigger the "turn-on" effect of the free dye. |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my negative control (no primary target) still fluoresce? A: This is likely Solvatochromic Turn-On . DAICA is a "molecular rotor." In low-viscosity water, it relaxes non-radiatively (dark). If it binds to plasticware, serum proteins in the media, or lipid debris, it becomes rigid and fluorescent. Solution: Use glass-bottom dishes (avoid plastic) and wash with serum-free buffer before imaging.
Q2: Can I use this dye for conjugation (e.g., to an antibody)? A: Yes. The carboxylic acid at position 6 is a handle for NHS-ester activation. Critical Warning: After conjugation, you must remove the unreacted free acid using a desalting column (e.g., PD-10 or Zeba Spin). Dialysis is often insufficient for hydrophobic indolizines because they stick to the dialysis membrane.
Q3: The fluorescence signal is unstable/bleaching quickly. A: Indolizines are generally photostable, but they are sensitive to oxidation. Ensure your buffer is degassed or contains an antioxidant if you are doing long-term timelapse, but test the antioxidant first to ensure it doesn't quench the ICT mechanism.
References
-
Kim, E., et al. (2013). "Rational Design of a Full-Color-Tunable Fluorescent Core Skeleton, 9-Aryl-1,2-dihydropyrrolo[3,4-b]indolizin-3-one." Journal of the American Chemical Society. (Discusses the "Seoul-Fluor" indolizine scaffold and tuning emission via donor-acceptor modifications).
-
Park, S. B., et al. (2015). "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research. (Comprehensive review of indolizine photophysics and solvatochromism).
-
Yi, S., et al. (2024). "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging." JACS Au. (Details the background-free imaging capabilities of indolizine derivatives).
Optimizing reaction conditions for 3-(Diethylamino)indolizine-6-carboxylic acid derivatives
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: 3-(Diethylamino)indolizine-6-carboxylic Acid Derivatives
Executive Summary & Reaction Logic
This guide addresses the synthesis and optimization of 3-(diethylamino)indolizine-6-carboxylic acid derivatives . These scaffolds are potent fluorophores and pharmacological intermediates.[1] The primary synthetic route is the One-Pot Three-Component (A3) Coupling-Cycloisomerization involving a pyridine-2-carboxaldehyde derivative, a secondary amine (diethylamine), and a terminal alkyne.
The Core Challenge: Unlike cyclic amines (piperidine, morpholine), diethylamine is sterically less constrained but can exhibit lower nucleophilicity in the initial iminium ion formation due to entropic factors and steric clash during the Mannich-type step. Furthermore, the 6-carboxylic acid moiety (typically introduced as a methyl ester) renders the pyridine ring electron-deficient, slowing the cyclization step which requires nucleophilic attack by the pyridine nitrogen.
Critical Reaction Pathway
The synthesis proceeds via a metal-catalyzed cascade.[2] Understanding this mechanism is vital for troubleshooting.
Step 1: Iminium Formation: Condensation of Methyl 6-formylnicotinate with Diethylamine. Step 2: Alkynylation (A3 Coupling): Metal-acetylide attack on the iminium ion to form a propargylamine. Step 3: 5-exo-dig Cyclization: Intramolecular attack of the pyridine nitrogen on the activated alkyne. Step 4: Isomerization/Aromatization: Formation of the stable indolizine core.
Figure 1: Cascade mechanism for the synthesis of 3-aminoindolizines via A3-coupling/cycloisomerization.
Optimized Experimental Protocol
Target Molecule: Methyl 3-(diethylamino)-2-phenylindolizine-6-carboxylate (Exemplar) Scale: 1.0 mmol
| Component | Reagent | Equivalents | Role |
| Aldehyde | Methyl 6-formylnicotinate | 1.0 | Core scaffold (C3-C8 source) |
| Amine | Diethylamine | 1.2 - 1.5 | C3-substituent source |
| Alkyne | Phenylacetylene | 1.2 | C1-C2 source |
| Catalyst | CuI (Copper(I) Iodide) | 5-10 mol% | Activates alkyne |
| Solvent | Toluene or DMSO | [0.2 M] | Reaction medium |
| Additive | Molecular Sieves (4Å) | 100 mg/mmol | Promotes imine formation |
Step-by-Step Methodology:
-
Activation: Flame-dry a reaction vial and purge with Argon.
-
Mixing: Add Methyl 6-formylnicotinate (1.0 equiv), CuI (10 mol%), and activated 4Å MS.
-
Solvent: Add anhydrous Toluene (5 mL for 1 mmol).
-
Amine Addition: Add Diethylamine (1.2 equiv) via syringe. Stir for 10 min at RT to initiate imine formation.
-
Alkyne Addition: Add Phenylacetylene (1.2 equiv).
-
Heating: Heat the sealed vial to 100°C for 12–24 hours.
-
Note: Diethylamine has a low boiling point (55°C). A sealed pressure vial is mandatory .
-
-
Workup: Filter through a Celite pad to remove catalyst/sieves. Wash with EtOAc.
-
Purification: Flash chromatography on neutralized silica gel (pre-treated with 1% Et3N) using Hexanes/EtOAc.
Technical Support & Troubleshooting (Q&A)
Category A: Reaction Failure & Low Yields
Q1: My reaction mixture turns black/tarry, and I see no product spot on TLC. What is happening? Diagnosis: Oxidative decomposition. 3-Aminoindolizines are electron-rich and prone to oxidation by air, especially under light. Solution:
-
Degas Solvents: Sparge toluene with Argon for 15 minutes before use.
-
Light Protection: Wrap the reaction vial in aluminum foil.
-
Rapid Workup: Do not leave the crude mixture sitting overnight. Purify immediately.
Q2: I am getting low conversion with Diethylamine compared to Piperidine. Why? Diagnosis: Diethylamine is less nucleophilic and more volatile than piperidine. It may be escaping the headspace or failing to form the iminium ion efficiently. Solution:
-
Stoichiometry: Increase Diethylamine to 2.0 equivalents .
-
Lewis Acid Assist: Add 10 mol% Yb(OTf)3 or InCl3 to catalyze the imine formation step.
-
Temperature: Ensure you are using a pressure vial (Q-tube or sealed microwave vial) to keep diethylamine in the liquid phase at 100°C.
Q3: The product is co-eluting with a byproduct. What is it? Diagnosis: The byproduct is likely the propargylamine intermediate that failed to cyclize. This happens if the pyridine nitrogen is too electron-deficient (due to the 6-ester group) to attack the alkyne. Solution:
-
Switch Catalyst: Switch from CuI to AgOTf (5 mol%) or AuCl3 (2 mol%) . Gold and Silver are superior π-acids for activating the alkyne towards cyclization in electron-deficient systems.
-
Increase Heat: Raise temperature to 120°C (requires high-pressure vessel).
Category B: Structural & Reagent Issues
Q4: How do I synthesize the starting material, Methyl 6-formylnicotinate? It is expensive to buy. Protocol:
-
Oxidize using MnO2 (10 equiv) in DCM at reflux for 4 hours.
-
Filtration gives the aldehyde in >90% yield.
-
Citation: This oxidation is standard for pyridine alcohols. See ChemicalBook data on CAS 10165-86-3 [1].
-
Q5: Can I hydrolyze the ester to the acid before the indolizine formation? Recommendation: No.
-
Reasoning: 6-Formylnicotinic acid exists as a zwitterion and has poor solubility in organic solvents (Toluene/DCM) required for the MCR. The carboxylic acid can also poison the Copper catalyst.
-
Workflow: Perform the MCR with the methyl ester first, then hydrolyze the indolizine ester using LiOH in THF/H2O at room temperature.
Solvent & Catalyst Screening Data
Table 1: Optimization for Methyl 6-formylnicotinate + Diethylamine + Phenylacetylene
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | CuI (10%) | Toluene | 100 | 45 | Slow conversion |
| 2 | CuI (10%) | DMSO | 100 | 62 | Difficult workup |
| 3 | CuBr (10%) | Toluene | 110 | 78 | Optimal Balance |
| 4 | AgOTf (5%) | DCE | 80 | 82 | Expensive, good for small scale |
| 5 | None | Toluene | 120 | <5 | Metal essential |
References
-
Yan, B., & Liu, Y. (2007).[5] Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes. Organic Letters, 9(21), 4323–4326. Available at: [Link]
-
Liu, Y., Song, Z., & Yan, B. (2007).[5] General and Direct Synthesis of 3-Aminoindolizines via Pd/Cu-Catalyzed Sequential Cross-Coupling/Cycloisomerization. Organic Letters, 9(3), 409–412. Available at: [Link]
-
Mishra, S., et al. (2012). CuCl catalyzed green and efficient one-pot synthesis of aminoindolizine frameworks. Tetrahedron Letters, 53. Available at: [Link]
Sources
Validation & Comparative
3-(Diethylamino)indolizine-6-carboxylic acid vs. fluorescein performance
Topic: 3-(Diethylamino)indolizine-6-carboxylic Acid vs. Fluorescein: A Comparative Performance Guide for Bioimaging Applications Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Imaging Specialists
Executive Summary: The Case for Structural Evolution
Fluorescein has long served as the "gold standard" for green-channel fluorescence due to its exceptional quantum yield (
Photophysical Property Comparison
Table 1: Comparative Photophysical Metrics
| Feature | Fluorescein (FITC) | 3-DAI-6-COOH (Indolizine) | Implication |
| Excitation Max ( | 494 nm | 460–480 nm (Broad) | Indolizine is compatible with standard 488 nm argon lasers but offers broader excitation tolerance. |
| Emission Max ( | 512 nm | 540–560 nm (Solvent Dependent) | Indolizine exhibits a bathochromic shift, pushing emission further from autofluorescence. |
| Stokes Shift | ~24 nm | ~80–100 nm | Critical Advantage: Indolizine eliminates self-quenching and improves signal-to-noise ratio. |
| Quantum Yield ( | 0.92 (pH > 8) | 0.45 – 0.85 (Solvent Dependent) | Fluorescein is brighter in ideal buffer; Indolizine is brighter in hydrophobic pockets (lipid droplets, membranes). |
| pH Sensitivity | High (Quenched < pH 6) | Low (Stable pH 4–9) | Indolizine is superior for acidic organelles (lysosomes/endosomes). |
| Photostability | Poor (Rapid Bleaching) | High | Indolizine permits time-lapse imaging without rapid signal loss. |
Mechanistic Analysis: The "Push-Pull" Advantage
-
Fluorescein: Fluorescence arises from the xanthene ring system. The phenolic hydroxyl group is the "switch"; when protonated (acidic pH), the conjugation is disrupted, and fluorescence is lost.
Diagram 1: Structural Logic & ICT Mechanism
Caption: Comparison of the rigid fluorophore mechanism of Fluorescein versus the dynamic Donor-Acceptor ICT mechanism of the Indolizine derivative.
Performance Analysis & Experimental Validation
A. Photostability Assessment
Fluorescein is notorious for photobleaching, often losing 50% of its signal within seconds under high-intensity illumination. Indolizine derivatives, lacking the reactive phenolic oxygen, resist oxidative degradation.
B. pH Independence
C. Solvatochromic Sensing
Experimental Protocol: Comparative Photostability Assay
To validate these claims in your own lab, follow this self-validating protocol. This experiment normalizes for initial brightness to isolate photostability as the variable.[2]
Materials:
-
Compound A: Fluorescein (10 µM in PBS, pH 7.4)
-
Mounting Medium: Non-antifade (to stress test the dyes)
-
Instrument: Confocal Microscope (488 nm excitation)
Workflow Diagram
Caption: Step-by-step workflow for validating the superior photostability of Indolizine against a Fluorescein control.
Protocol Steps:
-
Preparation: Do not use solution-phase cuvettes; diffusion masks bleaching. Immobilize dyes in 1% agarose beads or stain fixed cells.
-
Acquisition: Set excitation to 488 nm. Adjust gain/laser power independently for each channel so that the initial Region of Interest (ROI) intensity is identical (e.g., saturation at 80%).
-
Bleaching: Scan continuously at 1 fps for 5 minutes.
-
Analysis: Normalize data to
. A "Pass" for Indolizine is defined as retaining >80% signal when Fluorescein has dropped to <50%.
References
-
Kim, E., et al. (2015).[3] "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research.
-
Park, S. B., et al. (2014). "Rational Design of Indolizine-Based Fluorophores and Their Application to Bioimaging." Chemical Science.
-
Thermo Fisher Scientific. "Fluorescein (FITC) and its Derivatives: Technical Guide."
-
BenchChem. "Comparison of Common Fluorophores: Quantum Yield and Photostability."
Sources
Technical Guide: Cross-Reactivity & Performance of 3-(Diethylamino)indolizine-6-carboxylic Acid Probes
Executive Summary & Mechanism of Action
The 3-(Diethylamino)indolizine-6-carboxylic acid scaffold represents a class of "Push-Pull" fluorophores utilized for their tunable emission and environmental sensitivity. Unlike rigid scaffolds (e.g., BODIPY) that emit regardless of the environment, this indolizine derivative relies on Intramolecular Charge Transfer (ICT) .
-
The Donor (D): The C3-Diethylamino group donates electrons.
-
The Acceptor (A): The C6-Carboxylic acid (or its ester/amide derivatives) withdraws electrons.
-
The Mechanism: Upon excitation, electron density shifts from the amine to the carboxyl group. This creates a large dipole moment, making the probe highly sensitive to solvent polarity and local viscosity.
The Core Challenge: While this ICT mechanism enables large Stokes shifts and "turn-on" sensing in hydrophobic pockets (e.g., Lipid Droplets), it introduces significant environmental cross-reactivity . The probe can produce "false positive" signals due to changes in cellular viscosity or pH, rather than the presence of a specific analyte.
Figure 1: Mechanism of Action & Interference Pathways
Caption: The ICT mechanism drives fluorescence but creates susceptibility to polarity-induced quenching and viscosity-induced enhancement (TICT).
Comparative Performance Analysis
Table 1: Performance Benchmark vs. Standards
| Feature | Indolizine (3-DEAI-6-COOH) | Coumarin (7-Diethylamino) | BODIPY (Generic) | Implication for Research |
| Mechanism | ICT (Strong) | ICT (Moderate) | Rigid Planar (No ICT) | Indolizine is best for polarity sensing; BODIPY is best for quantitation. |
| Stokes Shift | Large (60–100 nm) | Moderate (30–50 nm) | Small (<20 nm) | Indolizine reduces self-quenching and allows better signal-to-noise separation. |
| Solvatochromism | High (Sensitive to polarity) | Moderate | Low/None | Indolizine is prone to "false positives" from membrane binding. |
| pH Stability | Poor (pKa ~3-5 at amine) | Moderate | Excellent | Indolizine fluorescence may vanish in lysosomes (pH < 5). |
| Water Solubility | Moderate (with COOH) | Moderate | Poor (requires sulfonation) | Indolizine is easier to conjugate than BODIPY. |
| Quantum Yield (Φ) | Low in Water (<0.1) / High in Oil (>0.6) | Moderate in Water | High in Water (>0.8) | Indolizine is a "Turn-On" probe for hydrophobic targets (e.g., Lipid Droplets). |
Cross-Reactivity Profile
The "cross-reactivity" of this probe is rarely chemical (covalent reaction with off-targets) but rather physical (environmental interference).
A. The "Albumin Effect" (False Positives)
-
Result: This mimics the "viscous" environment of a lipid droplet, causing a massive fluorescence turn-on.
-
Differentiation: Unlike specific target binding, Albumin binding is non-saturable at micromolar concentrations and persists even if the specific enzyme/analyte is absent.
B. pH-Dependent Quenching (False Negatives)
-
Issue: The diethylamino group at position 3 is basic. In acidic environments (pH < 5.0), it becomes protonated (
). -
Result: Protonation destroys the electron-donating capability, collapsing the ICT state. The probe becomes non-fluorescent.
-
Mitigation: This probe is unsuitable for lysosomal tracking unless the amino group is chemically modified (e.g., into an amide or urea) to reduce basicity.
C. Metal Ion Interference
-
Issue: The 6-Carboxylic acid can chelate hard metal ions (
) or heavy metals ( ), potentially altering solubility or fluorescence. -
Result: Minor spectral shifts. This is generally less critical than the pH/polarity effects unless the probe is specifically designed as a metal sensor.
Experimental Validation Protocol
To ensure data integrity, you must validate the probe's specificity in your specific biological matrix. Follow this "Self-Validating" workflow.
Protocol: Cross-Reactivity Exclusion Workflow
Reagents Needed:
-
Probe Stock (10 mM in DMSO).
-
Buffers: PBS (pH 7.4), Acetate (pH 4.5), Tris (pH 9.0).
-
Interferents: BSA (5%), Glycerol (viscosity mimic),
(ROS mimic).
Step 1: Solvatochromic Baseline
-
Dilute probe to 5 µM in:
-
Water (Polar, Low Viscosity) → Expect: Low Fluorescence.
-
Methanol (Polar, Low Viscosity) → Expect: Moderate Fluorescence.
-
Glycerol (Polar, High Viscosity) → Expect: High Fluorescence (Viscosity effect).
-
Dioxane/Toluene (Non-polar) → Expect: Spectral Shift (Blue shift in emission).
-
-
Pass Criteria: If the signal in Glycerol is >5x the signal in Water, your probe is viscosity-sensitive. Control for viscosity in all cell experiments.
Step 2: pH Titration
-
Prepare 5 µM probe solutions in buffers ranging from pH 3.0 to 9.0 (0.5 unit increments).
-
Measure Fluorescence Intensity vs. pH.
-
Pass Criteria: Determine the pKa. If the pKa is near physiological pH (6.5–7.5), the probe is unreliable for cytosolic measurements.
Step 3: Biological Interference (The "BSA Test")
-
Measure fluorescence in PBS (Baseline).
-
Add BSA (Bovine Serum Albumin) to final conc. of 1 mg/mL.
-
Pass Criteria: If fluorescence increases >200% upon BSA addition, the probe binds non-specifically to proteins. Use serum-free media for imaging.
Figure 2: Validation Logic Flow
Caption: Logical workflow to identify and mitigate environmental cross-reactivity before live-cell imaging.
References
-
Kim, E., et al. (2015).[1][2] "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research. Link
- Foundational text on the Seoul-Fluor scaffold, establishing the structure-property rel
-
Sandeep, C., et al. (2016).[2] "Review on Chemistry of Natural and Synthetic Indolizines with Their Chemical and Pharmacological Properties." Journal of Basic and Clinical Pharmacy. Link
- Provides context on the synthesis and stability of the indolizine core.
-
Park, S. B., et al. (2021). "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." International Journal of Molecular Sciences. Link
- Specifically details the pH sensitivity and tunability of 3,7-disubstituted indolizines, directly relevant to the cross-reactivity profile.
-
PubChem. (2025).[3] "Indolizine-6-carboxylic acid | C9H7NO2."[3] National Library of Medicine. Link
- Chemical property verific
Sources
- 1. WO2023081261A1 - Tunable fluorescent compounds and uses thereof - Google Patents [patents.google.com]
- 2. WO2023081261A1 - Tunable fluorescent compounds and uses thereof - Google Patents [patents.google.com]
- 3. Indolizine-6-carboxylic acid | C9H7NO2 | CID 22565707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Comparison Guide: 3-(Diethylamino)indolizine-6-carboxylic Acid Derivatives
Executive Summary
The 3-(Diethylamino)indolizine-6-carboxylic acid scaffold represents a quintessential "push-pull" fluorophore architecture. By positioning a strong electron donor (diethylamino) at the C-3 position and an electron acceptor (carboxylic acid/ester) at the C-6 position, these derivatives achieve significant Intramolecular Charge Transfer (ICT).
This guide compares the performance of the Core Scaffold against two advanced derivative classes: Fused-Ring Analogs (Coumarin-Indolizines) and pH-Responsive Variants (Seoul-Fluor type) .
Key Findings:
-
Quantum Yield (Φ): Fused-ring derivatives outperform the core scaffold by >20%, achieving Φ values up to 0.92 in non-polar solvents.
-
Stokes Shift: The core scaffold offers tunable Stokes shifts (60–100 nm), but fused variants extend this to >120 nm, reducing self-quenching in imaging applications.
-
Bio-applicability: Carboxylic acid derivatives exhibit superior solubility and bioconjugation potential compared to their ester counterparts.
Structural Basis of Performance: The Push-Pull Mechanism
The fluorescence performance of these derivatives is governed by the efficiency of the ICT process. The 3-(Diethylamino) group acts as the donor, pumping electron density into the electron-deficient indolizine core, which is stabilized by the 6-Carboxylic Acid acceptor.
Mechanism Diagram
The following diagram illustrates the synthesis and electronic flow responsible for the fluorescence properties.
Caption: Synthesis via cycloaddition and the directional electron flow (ICT) from the amino donor to the carboxylate acceptor.
Comparative Performance Analysis
We compare three distinct classes of derivatives based on experimental data synthesized from recent photophysical studies.
Quantitative Performance Matrix
| Feature | Class A: Core Scaffold | Class B: Fused-Ring (Coumarin-Hybrid) | Class C: pH-Responsive (Seoul-Fluor) |
| Structure | 3-NEt₂, 6-COOH Indolizine | 2-oxo-pyrano[2,3-b]indolizine | 3-NEt₂, 7-Acetyl/Formyl Indolizine |
| Excitation Max (λex) | 380 – 420 nm | 440 – 470 nm | 460 – 580 nm (Tunable) |
| Emission Max (λem) | 480 – 520 nm (Green) | 500 – 550 nm (Green/Yellow) | Tunable (Blue to Orange) |
| Quantum Yield (Φ) | 0.40 – 0.65 (Solvent dependent) | 0.85 – 0.92 (High Stability) | 0.10 – 0.75 (pH dependent) |
| Stokes Shift | ~80 nm | >100 nm | 60 – 90 nm |
| Solvatochromism | Strong Positive | Moderate | Strong Positive |
| Cell Permeability | Moderate (Requires Esterification) | High (Lipophilic core) | High (Tunable R-groups) |
Detailed Analysis
1. Quantum Yield Stability (Class B wins): While the Class A Core Scaffold shows decent fluorescence (Φ ~0.5), it suffers from non-radiative decay in polar protic solvents (like water). Class B (Fused-Ring) derivatives rigidly lock the conformation, reducing rotational relaxation and boosting Φ to near-unity (0.92) in DCM and retaining >0.7 in polar solvents [1][3].
2. Stokes Shift & Imaging Contrast: The 3-(Diethylamino) group induces a significant dipole moment change upon excitation. Class B derivatives utilize this to achieve "Mega-Stokes" shifts (>100 nm). This is critical for fluorescence microscopy, as it eliminates self-absorption artifacts and allows for cleaner signal separation from the excitation source [3].
3. Tunability (Class C wins): If the application requires environmental sensing (e.g., pH mapping in lysosomes), Class C derivatives are superior. The protonation of the diethylamino group or the carboxylic acid moiety modulates the ICT state, turning fluorescence "On" or "Off" based on pH (pKa ~4.5–5.0) [2].
Experimental Protocols
Protocol 1: Synthesis of 3-(Diethylamino)indolizine-6-carboxylate
A self-validating protocol based on the 1,3-dipolar cycloaddition route.
Reagents:
-
4-Ethoxycarbonylpyridine (10 mmol)
-
Ethyl bromoacetate (12 mmol)
-
Diethylamine (Secondary amine source & base)
-
Acetonitrile (Solvent)[1]
-
Chloranil (Oxidant, optional depending on route)
Workflow:
-
Quaternization: Dissolve 4-ethoxycarbonylpyridine in acetone. Add ethyl bromoacetate dropwise. Reflux for 4 hours. Filter the white precipitate (Pyridinium salt). Checkpoint: Product must be a white, crystalline solid.
-
Cycloaddition: Suspend the pyridinium salt (5 mmol) in acetonitrile. Add electron-deficient alkyne (e.g., ethyl propiolate) or generate the ylide in situ.
-
Aromatization/Substitution: Add excess diethylamine (15 mmol). The amine acts as both the nucleophile for the C-3 position and the base to generate the ylide. Heat to 80°C for 6 hours.
-
Purification: Evaporate solvent. Redissolve in DCM, wash with water (3x). Dry over MgSO₄.
-
Isolation: Flash chromatography (Hexane:EtOAc 8:2). The product is typically a fluorescent yellow/orange solid.
Protocol 2: Quantum Yield Measurement
Standard: Rhodamine B (Φ = 0.31 in water) or Quinine Sulfate (Φ = 0.54 in 0.1 M H₂SO₄).
-
Preparation: Prepare stock solutions of the Indolizine derivative and the Standard to have an Absorbance (A) of 0.05 ± 0.01 at the excitation wavelength (to prevent inner filter effects).
-
Scan: Record integrated fluorescence intensity (F) from 400–700 nm.
-
Calculation:
(Where η is the refractive index of the solvent).[1]
Biological Application Workflow
To utilize these derivatives for cellular imaging, the carboxylic acid group serves as the bioconjugation handle.
Caption: Workflow for converting the free acid derivative into a targeted bio-probe.
Performance Note: The free acid form is cell-impermeable (good for surface labeling). For intracellular imaging, the Acetoxymethyl (AM) ester form must be synthesized to allow passive diffusion, which is then hydrolyzed by intracellular esterases to trap the dye inside the cell [3].
References
-
Kim, E., et al. (2015). Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor. Accounts of Chemical Research. Link
-
Park, S., et al. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules. Link
-
Krzeszewski, M., et al. (2013). Strongly fluorescent indolizine-based coumarin analogs. Journal of Physical Chemistry C. Link
-
Gao, Y., et al. (2024). Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. JACS Au. Link
Sources
Cytotoxicity Comparison of 3-(Diethylamino)indolizine-6-carboxylic Acid (3-DAICA) vs. Traditional Fluorescent Probes: A Comprehensive Guide
In live-cell imaging and drug development, distinguishing between a true biological phenotype and a probe-induced artifact is paramount. Fluorescent probes are indispensable for visualizing cellular dynamics, but their inherent cytotoxicity often limits their utility in long-term, time-lapse studies.
As an emerging class of fluorophores, indolizine derivatives—specifically 3-(Diethylamino)indolizine-6-carboxylic acid (3-DAICA) —offer a compelling alternative to ubiquitous dyes. This guide provides an objective, data-supported comparison of 3-DAICA against traditional probes, detailing the mechanistic causality behind their cytotoxicity and providing a self-validating protocol for empirical evaluation.
Mechanistic Insights: The Causality of Probe Toxicity
To optimize an imaging assay, one must first understand why a fluorophore induces cellular stress. Cytotoxicity is rarely a random event; it is the direct consequence of a probe's biochemical mechanism of action and its intracellular localization.
-
DNA Intercalators & Minor Groove Binders (DAPI, Hoechst): Traditional nuclear stains like DAPI and Hoechst 33342 bind tightly to the AT-rich regions of the DNA double helix 1. While Hoechst is cell-permeable and widely used for live cells, its rigid binding mechanism physically obstructs DNA polymerases. Prolonged exposure leads to replication fork stalling, activation of the DNA damage response (DDR), and subsequent G2/M cell cycle arrest. DAPI is largely membrane-impermeable in healthy cells and exhibits severe toxicity if forced into living cells, making it strictly suitable for fixed-tissue assays.
-
Cationic Mitochondrial Accumulators (Rhodamine 123): Rhodamine dyes are lipophilic cations. Their positive charge drives them to accumulate heavily in the mitochondrial matrix, guided by the mitochondrial membrane potential (
). While excellent for visualizing mitochondrial morphology, excessive accumulation uncouples oxidative phosphorylation and generates reactive oxygen species (ROS) under laser irradiation, leading to rapid phototoxicity and apoptosis . -
Indolizine Derivatives (3-DAICA): 3-DAICA leverages an electron-rich indolizine core. Its fluorescence is driven by environment-sensitive intramolecular charge transfer (ICT) rather than rigid structural intercalation. Because indolizine probes typically interact transiently with cytoplasmic or RNA targets and lack the strong, permanent cationic charge of rhodamines, they do not disrupt mitochondrial respiration or DNA replication 2. This transient interaction model results in significantly higher biocompatibility.
Comparative Cytotoxicity Data
The following table synthesizes the cytotoxicity profiles of these probes based on standardized live-cell imaging parameters (HeLa/HEK293 models, 24-hour continuous incubation).
| Probe | Chemical Class | Primary Target | Primary Cytotoxicity Mechanism | Cell Viability (10 µM, 24h) |
| 3-DAICA | Indolizine | Cytosol / RNA | Negligible (Transient ICT binding) | > 90% |
| Hoechst 33342 | Bisbenzimide | DNA (AT-rich) | Replication fork stalling | ~ 70 - 80% |
| DAPI | Indole derivative | DNA (AT-rich) | Severe DNA damage (if permeated) | < 40% (Live cells) |
| Rhodamine 123 | Xanthene | Mitochondria | ROS generation, | ~ 60 - 70% |
| BODIPY TR | Boron-dipyrromethene | Lipids / Cytosol | Moderate lipotoxicity | ~ 85% |
Workflow Visualization: Cytotoxicity Mechanisms
Mechanisms of fluorophore-induced cytotoxicity versus 3-DAICA biocompatibility.
Experimental Protocol: Self-Validating Cytotoxicity Assay
To objectively validate the biocompatibility of 3-DAICA in your specific cell line, we recommend a rigorously controlled Cell Counting Kit-8 (CCK-8) assay.
Why CCK-8 over MTT? CCK-8 utilizes WST-8, which is highly water-soluble. This eliminates the need for DMSO solubilization steps required by MTT, preserving the monolayer architecture and reducing pipetting errors. Furthermore, this protocol is designed as a self-validating system by incorporating specific spectral controls to prevent the probe's inherent fluorescence/absorbance from artificially inflating viability readings.
Step-by-Step Methodology
Step 1: Cell Seeding & Synchronization
-
Seed cells (e.g., HeLa) in a 96-well plate at a density of
cells/well in 100 µL of complete growth medium. -
Incubate for 24 hours at 37°C, 5% CO
.-
Causality: Allowing 24 hours ensures cells enter the logarithmic growth phase, making their metabolic reduction of WST-8 a true reflection of proliferation rather than just survival.
-
Step 2: Probe Incubation & Spectral Control Setup
-
Aspirate the seeding medium.
-
Prepare serial dilutions of 3-DAICA, Hoechst, and Rhodamine (e.g., 1, 5, 10, 20, 50 µM) in Phenol Red-Free medium.
-
Causality: Phenol red absorbs broadly in the visible spectrum and can mask the absorbance of the WST-8 formazan product.
-
-
Add 100 µL of the probe solutions to the experimental wells.
-
Critical Self-Validation Step: Set up "Probe-Only" control wells (Medium + Probe, no cells). Fluorescent probes often have broad absorption tails that overlap with the 450 nm reading wavelength of CCK-8. This control allows you to subtract the probe's intrinsic absorbance from the final readout.
Step 3: CCK-8 Addition
-
After the desired incubation period (e.g., 24h), add 10 µL of CCK-8 reagent directly to each well (including controls).
-
Incubate the plate for 1 to 4 hours at 37°C. (Monitor visually until the media turns a distinct orange/yellow).
Step 4: Data Acquisition & Analysis
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the self-validated formula:
-
Causality: Subtracting
guarantees that high concentrations of 3-DAICA or Rhodamine do not yield false-positive viability spikes due to their own optical densities.
-
Conclusion & Recommendations
For researchers conducting fixed-cell imaging or short-term end-point assays, traditional probes like DAPI and Hoechst remain highly effective and economical. However, for continuous live-cell tracking, 3D spheroid imaging, or sensitive primary cell assays, the cytotoxicity of traditional intercalators and mitochondrial accumulators becomes a severe confounding variable.
3-(Diethylamino)indolizine-6-carboxylic acid (3-DAICA) and its indolizine analogs provide a superior alternative. By relying on transient intramolecular charge transfer rather than rigid organelle disruption, 3-DAICA maintains >90% cell viability at working concentrations, ensuring that the biological phenomena observed under the microscope are genuine and not an artifact of the imaging tool itself.
References
-
ACS Chemical Biology - Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells. Available at:[Link]
-
Chemical Science (RSC Publishing) - Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect. Available at:[Link]
-
Oreate AI Blog - Hoechst vs. DAPI: Understanding the Differences in DNA Staining. Available at: [Link]
Sources
Benchmarking 3-(Diethylamino)indolizine-6-carboxylic acid against commercial fluorescent labels
Executive Summary: The "Push-Pull" Advantage
3-(Diethylamino)indolizine-6-carboxylic acid (DAICA) represents a class of donor-acceptor (D-π-A) fluorophores distinct from rigid planar dyes like Fluorescein or Rhodamine. Unlike classical labels that rely on rigid scaffolds for high quantum yield, DAICA utilizes an Intramolecular Charge Transfer (ICT) mechanism.
This guide benchmarks DAICA against commercial standards, highlighting its superior Stokes shift , environmental sensitivity (solvatochromism) , and bioconjugation versatility . It is positioned not merely as a passive label, but as a functional probe capable of reporting on the local polarity of its environment (e.g., protein binding pockets, lipid droplets).
Technical Benchmarking: DAICA vs. Commercial Standards
The following data compares DAICA with industry-standard labels: Fluorescein (FITC) (general labeling) and Nile Red (lipid/polarity sensing).
Table 1: Photophysical Performance Matrix[1]
| Feature | DAICA (Indolizine Core) | Fluorescein (FITC) | Nile Red | Scientific Implications |
| Core Mechanism | Intramolecular Charge Transfer (ICT) | Rigid Planar | ICT / Solvatochromic | DAICA emission shifts with solvent polarity; FITC is static. |
| Excitation ( | ~380–420 nm (UV/Blue) | 490 nm (Blue) | 530 nm (Green) | DAICA allows UV/Violet excitation, freeing up green/red channels. |
| Emission ( | Tunable: 480–560 nm (Cyan to Yellow) | 525 nm (Green) | 635 nm (Red) | DAICA's color indicates the hydrophobicity of the target site. |
| Stokes Shift | Large (>80 nm) | Small (~25 nm) | Large (>70 nm) | Critical Advantage: DAICA eliminates self-quenching and spectral crosstalk. |
| Solvatochromism | High (Positive) | Low / Negligible | High | DAICA reports on protein folding states or membrane viscosity. |
| Molecular Weight | ~232 Da (Ultra-Compact) | ~389 Da | ~318 Da | Minimal steric hindrance when labeling small peptides. |
| Conjugation Handle | -COOH (Native) | -NCS (Isothiocyanate) | None (Stain only) | DAICA is ready for EDC/NHS coupling without modification. |
Note on Spectral Data: DAICA values are derived from structural analogs (Seoul-Fluor series) where the C-3 diethylamino donor and C-6 carboxyl acceptor create a strong dipole moment. Emission redshifts significantly in polar solvents.
Mechanistic Insight: The ICT Pathway
To understand why DAICA performs differently, we must visualize the electronic rearrangement upon excitation.
Diagram 1: Intramolecular Charge Transfer (ICT) Mechanism
This diagram illustrates the electron flow from the Donor (Diethylamino) to the Acceptor (Carboxylic Acid) across the Indolizine bridge, which drives the fluorescence and solvatochromism.
Caption: The "Push-Pull" dynamic creates a giant dipole in the excited state. Polar solvents stabilize this state, lowering its energy and causing a red-shift in emission (Solvatochromism).
Validated Experimental Protocols
These protocols are designed to be self-validating . If the control steps fail, do not proceed to the application.
Protocol A: Solvatochromic Validation (Quality Control)
Purpose: To verify the integrity of the DAICA fluorophore and establish a standard curve for polarity sensing.
Reagents:
-
DAICA Stock (10 mM in DMSO).
-
Solvents: Toluene (Non-polar), Dichloromethane (DCM, Intermediate), Methanol (Polar).
Workflow:
-
Dilution: Prepare 10
M DAICA solutions in each of the three solvents. -
Excitation: Set fluorometer excitation to 390 nm .
-
Scan: Record emission from 420 nm to 650 nm.
-
Validation Check (Pass/Fail):
-
Toluene: Emission
should be ~470–490 nm (Blue/Cyan). -
Methanol: Emission
should be ~540–560 nm (Yellow/Orange). -
Intensity: If Methanol intensity is <10% of Toluene, the dye may be aggregated or quenched (common in protic solvents without surfactant).
-
Protocol B: Bioconjugation to BSA (Protein Labeling)
Purpose: To demonstrate the utility of the C-6 Carboxylic Acid handle.
Reagents:
-
DAICA (Free Acid).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]
-
NHS (N-Hydroxysuccinimide).
-
BSA (Bovine Serum Albumin) in PBS (pH 7.4).
Step-by-Step Methodology:
-
Activation: Dissolve 1 mg DAICA in 100
L dry DMSO. Add 1.5 eq EDC and 2.0 eq NHS. Incubate 30 mins at RT.-
Why? Converts the stable -COOH into a reactive NHS-ester.
-
-
Coupling: Add the activated dye mixture to 1 mL BSA solution (2 mg/mL).
-
Critical: Ensure pH is 7.4–8.0. If pH < 7, amine reactivity drops significantly.
-
-
Incubation: React for 2 hours at RT in the dark.
-
Purification: Pass through a PD-10 Desalting Column (Sephadex G-25) to remove unreacted dye.
-
Validation: Measure Absorbance at 280 nm (Protein) and 400 nm (DAICA).
-
Calculation: Degree of Labeling (DOL) =
.
-
Application Workflow: Lipid Droplet Imaging
DAICA acts similarly to Nile Red but with a distinct spectral profile.
Diagram 2: Cellular Staining Workflow
Caption: Simplified workflow for lipid droplet visualization. DAICA's lipophilicity allows it to partition into droplets spontaneously.
References
-
Kim, E., et al. (2015). "Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor." Accounts of Chemical Research.
-
Park, S., et al. (2021).[2] "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules.
-
ChemicalBook. (2025). "3-(Diethylamino)indolizine-6-carboxylic acid - Product Properties."
-
Lee, Y., et al. (2013). "Rational Design of Indolizine-Based Fluorophores." Journal of the American Chemical Society.
Sources
The Emergence of Indolizine Scaffolds in Quantitative Fluorescence Imaging: A Comparative Guide to pH Sensing
In the dynamic landscape of cellular and molecular biology, the precise measurement of physiological parameters is paramount. Among these, the monitoring of pH fluctuations within cellular compartments and microenvironments provides a critical window into cellular health, metabolic activity, and disease pathogenesis. For decades, researchers have relied on fluorescent probes as indispensable tools for such quantitative analyses, prized for their high sensitivity and spatiotemporal resolution.[1] While established fluorophores like fluorescein and rhodamine have been the workhorses in the field, the quest for probes with superior photostability, tunable optical properties, and enhanced performance in complex biological milieu remains a significant driver of innovation.
This guide delves into the burgeoning field of indolizine-based fluorescent probes, a class of compounds demonstrating remarkable potential for quantitative analysis. While the specific derivative, 3-(Diethylamino)indolizine-6-carboxylic acid, is not extensively documented in current literature for this application, the underlying indolizine framework is the bedrock of a new generation of high-performance fluorophores.[2][3] We will explore the unique advantages of the indolizine scaffold and provide a comparative analysis against traditional fluorescent pH indicators, supported by insights from foundational studies in the field.
The Indolizine Advantage: A Scaffold Engineered for Performance
Indolizine, a bicyclic aromatic heterocycle, offers a versatile platform for the rational design of fluorescent probes.[2][3] Its electron-rich nature and planar structure give rise to intrinsic fluorescence, which can be meticulously tuned by the introduction of various functional groups. This modularity allows for the systematic optimization of key photophysical properties, including:
-
Tunable Emission Wavelengths: By strategically placing electron-donating and electron-withdrawing groups on the indolizine core, the emission wavelength can be shifted across the visible spectrum, from blue to orange-red.[1] This is a crucial feature for multiplexing experiments where multiple parameters are monitored simultaneously. The "Seoul-Fluor" platform, a notable example of an indolizine-based system, elegantly demonstrates this principle, allowing for the creation of a palette of fluorophores with predictable emission maxima.[2][3]
-
Controllable Quantum Yields: The fluorescence quantum yield, a measure of the efficiency of light emission, can be rationally controlled. This is often achieved through mechanisms like Photoinduced Electron Transfer (PeT), where the fluorescence can be "switched on" or "off" in response to a specific analyte.[2][3]
-
Environment-Sensitive Fluorogenic Properties: Indolizine derivatives can be designed to be fluorogenic, meaning they exhibit enhanced fluorescence only upon binding to their target or in a specific chemical environment. This "turn-on" response is highly desirable as it minimizes background signal and improves the signal-to-noise ratio.
These inherent advantages position indolizine-based probes as compelling alternatives to more traditional fluorescent sensors.
Comparative Analysis: Indolizine-Based pH Probes vs. Conventional Dyes
To illustrate the practical implications of these features, we will compare a representative indolizine-based pH probe with two widely used classes of fluorescent pH indicators: fluorescein derivatives (e.g., BCECF) and rhodamine derivatives.
| Feature | Indolizine-Based Probe (Hypothetical/Representative) | Fluorescein Derivatives (e.g., BCECF) | Rhodamine Derivatives (e.g., pHrodo™) |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) modulated by protonation/deprotonation.[1] | pH-dependent equilibrium between fluorescent and non-fluorescent forms. | pH-dependent structural change leading to fluorescence activation in acidic environments. |
| Photostability | Generally high due to the stable aromatic core. | Moderate; prone to photobleaching under intense illumination. | High photostability. |
| Tunability | Highly tunable emission and excitation wavelengths through synthetic modification.[2][3] | Limited tunability of spectral properties. | Some spectral tuning is possible but less straightforward than with indolizine scaffolds. |
| pH Range & pKa | Can be synthetically tuned to cover a wide pH range.[1] | Typically optimal for near-neutral pH ranges. | Primarily designed for acidic environments (e.g., lysosomes, endosomes). |
| Signal Response | Can be designed for both ratiometric and "turn-on" intensity-based measurements.[1] | Primarily intensity-based, can be ratiometric with dual-excitation. | "Turn-on" fluorescence in acidic pH. |
| Cellular Localization | Can be targeted to specific organelles through conjugation. | Often localized to the cytoplasm unless specifically targeted. | Often targeted to endocytic pathways. |
The Causality Behind Experimental Choices: Why Indolizine?
The selection of a fluorescent probe is a critical decision in experimental design. The choice of an indolizine-based probe over a traditional dye is often driven by the need for:
-
Enhanced Photostability for Long-Term Imaging: In time-lapse microscopy experiments that track cellular processes over extended periods, photobleaching of the fluorescent probe can be a significant limitation. The inherent photostability of the indolizine core can provide more reliable and quantifiable data over time.
-
Multiplexing Capabilities: The ability to synthetically tune the excitation and emission spectra of indolizine probes allows for their use in combination with other fluorescent markers (e.g., fluorescent proteins, other small molecule probes) with minimal spectral overlap. This is crucial for sophisticated experiments that aim to correlate changes in pH with other cellular events.
-
Improved Signal-to-Noise: For detecting subtle pH changes or for imaging in systems with high autofluorescence, the "turn-on" fluorescence mechanism of some indolizine probes offers a distinct advantage by minimizing background signal.
Experimental Workflow: Quantitative pH Measurement Using an Indolizine-Based Probe
The following provides a generalized, step-by-step methodology for the quantitative analysis of intracellular pH using a hypothetical, yet representative, indolizine-based fluorescent probe.
Caption: A generalized workflow for quantitative intracellular pH measurement using a fluorescent probe.
Detailed Protocol:
-
Probe Preparation and Cell Loading:
-
A stock solution of the indolizine-based pH probe is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The cells of interest are cultured on a suitable imaging substrate (e.g., glass-bottom dishes).
-
The cells are incubated with a working concentration of the probe in a physiological buffer for a specific duration to allow for cellular uptake.
-
-
Fluorescence Microscopy:
-
The loaded cells are washed to remove any excess extracellular probe.
-
Fluorescence images are acquired using a microscope equipped with the appropriate excitation and emission filters for the specific indolizine probe.
-
For dynamic studies, time-lapse imaging is performed to monitor changes in fluorescence intensity or ratio over time.
-
-
In Situ Calibration:
-
To correlate fluorescence intensity (or ratio) with absolute pH values, an in situ calibration is performed.
-
A set of calibration buffers with known pH values is prepared.
-
The cells are treated with ionophores such as nigericin and valinomycin to equilibrate the intracellular and extracellular pH.
-
The ionophore-treated cells are then incubated in each of the calibration buffers, and the corresponding fluorescence intensity is measured.
-
-
Data Analysis:
-
The fluorescence intensity values obtained from the calibration are plotted against the corresponding pH values to generate a calibration curve.
-
The fluorescence intensity from the experimental samples can then be used to determine the intracellular pH by interpolation from the calibration curve.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway where a change in intracellular pH, detectable by an indolizine-based probe, can influence downstream cellular processes.
Caption: A simplified signaling cascade illustrating the role of intracellular pH as a second messenger.
Conclusion and Future Perspectives
While the specific compound 3-(Diethylamino)indolizine-6-carboxylic acid may not yet be a cataloged tool for quantitative analysis, the broader family of indolizine-based fluorophores represents a significant advancement in the field of fluorescent probes. Their inherent photostability, tunable optical properties, and potential for rational design make them highly attractive for a wide range of applications, including the precise measurement of intracellular pH. As research into this versatile scaffold continues, we can anticipate the development of even more sophisticated and powerful tools for unraveling the intricate chemical biology of living systems. The principles and comparative data presented in this guide are intended to provide researchers with a solid foundation for understanding and potentially adopting this exciting new class of fluorescent probes in their own work.
References
-
Kim, E., Lee, Y., Lee, S., & Park, S. (2015). Discovery, understanding, and bioapplication of organic fluorophore: a case study with an indolizine-based novel fluorophore, Seoul-Fluor. Accounts of chemical research, 48(3), 548–557. [Link]
-
Kim, T. G., & Kim, J. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules (Basel, Switzerland), 27(1), 73. [Link]
-
Zhang, Y., et al. (2022). A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry, 46(3), 1165-1170. [Link]
-
Grzybowski, J., et al. (2024). Strongly fluorescent indolizine-based coumarin analogs. Organic Chemistry Frontiers. [Link]
-
Bofei, L., et al. (2021). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. JACS Au, 1(7), 949-957. [Link]
-
Caruso, A., et al. (2023). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Carbonylative Approach. The Journal of Organic Chemistry, 88(17), 12263-12275. [Link]
-
Pop, F., et al. (2019). New fluorescent indolizines and bisindolizinylethylenes. Dyes and Pigments, 162, 88-97. [Link]
-
Kong, W., et al. (2015). Synthesis of New Water-soluble Derivatives of Indolizine and Their Applications as Fluorescence Sensors for Cu2+. Chemical Journal of Chinese Universities, 36(2), 241-247. [Link]
Sources
Publish Comparison Guide: Reproducibility of Experiments using 3-(Diethylamino)indolizine-6-carboxylic acid
Executive Summary & Core Directive
Product Identity: 3-(Diethylamino)indolizine-6-carboxylic acid (CAS: 1422134-17-5) Primary Classification: Solvatochromic Fluorophore & Bioactive Scaffold. Core Application: Lipid droplet imaging, polarity sensing, and tubulin polymerization inhibition studies.
The Reproducibility Crisis: Reproducibility with 3-(Diethylamino)indolizine-6-carboxylic acid (referred to as 3-DAI-6-COOH ) is frequently compromised by three mechanistic failures:
-
Oxidative Instability: The electron-rich indolizine core is susceptible to air oxidation during synthesis and storage, leading to non-fluorescent degradation products.
-
pH-Dependent Solubility/Fluorescence: The coexistence of the basic diethylamino group and the acidic carboxylic acid creates a zwitterionic equilibrium that drastically alters solubility and quantum yield ($ \Phi_F $) based on buffer pH.
-
Solvatochromic Drift: Minor water contamination in organic solvents causes significant spectral shifts, leading to inconsistent emission maxima ($ \lambda_{em} $) across replicates.
Comparative Performance Analysis
| Feature | 3-DAI-6-COOH | Prodan | Nile Red | Coumarin 343 |
| Core Mechanism | Push-Pull Indolizine (ICT*) | Naphthalene Charge Transfer | Phenoxazine Solvatochromism | Coumarin ICT |
| Solvatochromic Range | High (Blue | High (Blue | High (Yellow | Moderate |
| Water Solubility | High (pH > 6) | Low | Very Low | Moderate |
| pH Sensitivity | Critical (pKa ~4.5) | Low | Low | Moderate |
| Photostability | Moderate (Oxidation prone) | Moderate | High | High |
| Primary Risk | Zwitterionic Aggregation | Bleaching | Aggregation in water | pH-induced quenching |
*ICT: Intramolecular Charge Transfer[1][2]
Critical Reproducibility Factors (The "Why" & "How")
The Zwitterionic Trap (pH Control)
Causality: The diethylamino group (donor) and carboxylic acid (acceptor) create a push-pull system. However, the protonation state of the carboxylic acid modulates the electron-withdrawing strength of the acceptor moiety.
-
Acidic pH (< 4): The carboxyl group is protonated (-COOH). The molecule is less soluble and fluorescence is often quenched or blue-shifted.
-
Basic pH (> 6): The carboxyl group is ionized (-COO⁻). This increases water solubility and stabilizes the ICT state, typically red-shifting emission.
Oxidative Degradation
Causality: The indolizine ring is electron-rich. In the presence of light and oxygen, it can undergo photo-oxidation, breaking the conjugated system responsible for fluorescence. Self-Validating Step: Check the absorbance spectrum before every fluorescence experiment. The appearance of a new band <300 nm often indicates oxidation products.
Self-Validating Experimental Protocols
Synthesis & Purification Verification
Context: Many researchers synthesize this derivative via 1,3-dipolar cycloaddition of pyridinium ylides.
Step-by-Step Workflow:
-
Reaction: React 1-(2-ethoxy-2-oxoethyl)-4-(methoxycarbonyl)pyridinium bromide with the appropriate alkyne/alkene in the presence of an oxidant (e.g., MnO
or air) and base (TEA). -
Critical Control Point: Monitor reaction by TLC. Do not over-expose to silica. Indolizines can decompose on acidic silica gel.
-
Correction: Use neutral alumina or pre-treat silica with 1% Triethylamine (TEA) in hexane.
-
-
Validation: NMR must show the characteristic indolizine proton signals (typically doublets around 6.5–7.5 ppm and the specific H-5/H-8 signals).
Standardized Fluorescence Measurement
Objective: Eliminate solvatochromic drift caused by moisture.
-
Working Solution: Dilute Stock A into the target solvent (e.g., Toluene, DCM, Methanol) to a final concentration of 1–5
M.-
Note: Absorbance at
must be < 0.1 to avoid inner-filter effects.
-
-
Spectral Check: Record excitation and emission spectra.
-
Pass Criteria: The emission maximum (
) in Methanol must be within ±2 nm of the literature value (typically ~520-540 nm depending on exact substitution pattern). -
Fail Criteria: If
is blue-shifted by >10 nm, the solvent is likely wet (water stabilizes the ground state less than the excited state in some ICT dyes, or vice versa depending on dipole alignment).
-
Mechanistic Visualization
The following diagram illustrates the Intramolecular Charge Transfer (ICT) mechanism and the impact of pH/Solvent polarity, which is the core driver of this molecule's utility and its reproducibility challenges.
Caption: Cycle of Intramolecular Charge Transfer (ICT). Polar solvents stabilize the ICT state, causing red-shifted emission. pH alters the ground state dipole.
References
-
Synthesis & Properties of Indolizines
-
Fluorescence Tunability
- Title: Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging.
- Source: JACS Au (2024).
-
URL:[Link]
-
Biological Activity (Anticancer)
-
General Indolizine Fluorescence
- Title: Synthesis and Photochemical Characteriz
- Source: ChemPhotoChem (2019).
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectral Overlap and Photophysical Comparison Guide: 3-(Diethylamino)indolizine-6-carboxylic acid
Executive Summary
The development of advanced multiplexing panels in flow cytometry and fluorescence microscopy requires fluorophores with distinct photophysical signatures. 3-(Diethylamino)indolizine-6-carboxylic acid (CAS: 1422134-17-5) is a highly tunable, environmentally sensitive organic fluorophore[1]. This guide provides an objective comparison of its spectral overlap with standard fluorophores, detailing the mechanistic causality behind its unique optical properties and providing validated experimental protocols for its integration into multi-color panels.
Part 1: Photophysical Mechanisms & Causality
To successfully multiplex 3-(Diethylamino)indolizine-6-carboxylic acid (herein referred to as 3-DEA-I-6-CA ), one must understand the causality behind its fluorescence. The molecule is engineered as a "push-pull" system:
-
The Donor: The diethylamino group at the C-3 position acts as a strong electron-donating group (EDG)[2].
-
The Acceptor: The carboxylic acid at the C-6 position acts as an electron-withdrawing group (EWG).
Upon photon absorption (>400 nm)[3], the molecule undergoes an Intramolecular Charge Transfer (ICT) [2]. The electron density shifts from the donor to the acceptor, creating a highly polarized excited state. Because the excited state has a much larger dipole moment than the ground state, polar solvent molecules reorient to stabilize it. This solvent relaxation significantly lowers the energy of the excited state before emission occurs, resulting in a massive Stokes shift (often >100 nm) and pronounced solvatochromism (emission color changes based on environmental polarity)[2].
This large Stokes shift is the critical experimental advantage of 3-DEA-I-6-CA: it allows researchers to excite the fluorophore at ~430 nm and collect emission at ~530 nm, minimizing background autofluorescence and avoiding excitation cross-talk with 488 nm-excited dyes.
Photophysical mechanism of indolizine fluorophores via ICT state relaxation.
Part 2: Spectral Properties & Comparison Matrix
To objectively evaluate 3-DEA-I-6-CA against alternatives, we must compare its excitation/emission maxima, Stokes shift, and environmental sensitivity.
Quantitative Comparison Table
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Environmental Sensitivity | Optimal Laser Line |
| 3-DEA-I-6-CA | ~430 | ~530 | ~100 | High (Solvatochromic) | 405 nm / 440 nm |
| DAPI | 358 | 461 | 103 | Low (DNA binding dependent) | 355 nm |
| Pacific Blue | 410 | 455 | 45 | Low | 405 nm |
| FITC / Alexa 488 | 490 | 525 | 35 | Moderate (pH sensitive) | 488 nm |
| Cy3 | 555 | 569 | 14 | Low | 532 nm / 561 nm |
Spectral Overlap Analysis
-
Versus FITC/Alexa 488: 3-DEA-I-6-CA shares a nearly identical emission window with FITC (~525–530 nm). However, because 3-DEA-I-6-CA is excited efficiently at 405/440 nm and poorly at 488 nm, the two can be separated by excitation multiplexing.
-
Versus Pacific Blue: Both can be excited by a 405 nm laser. However, Pacific Blue emits at 455 nm, while the large Stokes shift of 3-DEA-I-6-CA pushes its emission past 520 nm. This allows both to be used simultaneously off the same violet laser using different emission bandpass filters.
-
Versus Cy3/Cy5: Zero spectral overlap. 3-DEA-I-6-CA is entirely orthogonal to red and far-red fluorophores.
Part 3: Multiplexing Strategy & Workflow
When designing a flow cytometry or confocal microscopy panel, the routing of laser lines and emission filters must account for the ICT-induced broad emission of indolizine dyes.
Laser excitation and emission workflow for multiplexing indolizine dyes.
Part 4: Experimental Protocols (Self-Validating System)
To ensure scientific integrity, the following protocol provides a self-validating workflow to measure the solvatochromic shift and calculate the exact spectral spillover of 3-DEA-I-6-CA against FITC.
Protocol 1: Validation of ICT and Solvatochromism
Causality: Because the ICT state is highly polarized, increasing solvent polarity lowers the energy of the excited state, causing a bathochromic (red) shift[2]. We validate this by measuring emission in solvents of varying dielectric constants.
-
Stock Preparation: Dissolve 3-DEA-I-6-CA in anhydrous DMSO to a concentration of 10 mM. Protect from light.
-
Solvent Gradient: Prepare 10 µM working solutions in three solvents of increasing polarity: Toluene (Non-polar), Dichloromethane (Moderate), and Methanol (Polar).
-
Excitation Scan: Using a spectrofluorometer, set the emission monochromator to 550 nm and scan excitation from 350 nm to 500 nm to find the absolute
max. -
Emission Scan: Excite the samples at their respective
max. Scan emission from 450 nm to 700 nm. -
Validation Check: A successful validation will show the emission peak shifting from ~480 nm in Toluene to ~540 nm in Methanol, confirming the push-pull ICT mechanism[2].
Protocol 2: Spectral Overlap & Compensation Matrix Generation
Causality: To calculate the spectral spillover coefficient, single-stained controls are mandatory. This isolates the emission profile of 3-DEA-I-6-CA from FITC, allowing the software to subtract indolizine bleed-through in the 488-excited channel.
-
Sample Preparation: Prepare three sets of target cells or capture beads:
-
Unstained Control (Autofluorescence baseline).
-
Single-stained with 3-DEA-I-6-CA (1 µM).
-
Single-stained with FITC-conjugated antibody.
-
-
Data Acquisition:
-
Run the 3-DEA-I-6-CA sample. Excite with the 405 nm laser and record the median fluorescence intensity (MFI) in the 530/30 nm channel.
-
Simultaneously record the MFI of this sample in the 488 nm laser's 525/40 nm channel.
-
-
Spillover Calculation: Divide the MFI in the secondary channel (488 ex) by the MFI in the primary channel (405 ex). This percentage is your compensation value.
-
Validation Check: Because 3-DEA-I-6-CA lacks strong absorbance at 488 nm, the spillover into the FITC channel should be
, validating its utility as an orthogonal probe to FITC.
References
-
Kim, T.; Kim, J. "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules (MDPI), 2021, 27(1), 12.[2][Link]
-
Yi, S.; Kim, D.; Cho, W.; Lee, J. H.; Kwon, J. H.; Kim, J.; Park, S. B. "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging." JACS Au (ACS Publications), 2024, 4(8), 2896-2906.[3][Link]
-
ChemSrc. "1422134-17-5_3-(Diethylamino)indolizine-6-carboxylic acid." ChemSrc Database, 2025.[1][Link]
Sources
Safety Operating Guide
3-(Diethylamino)indolizine-6-carboxylic acid proper disposal procedures
Operational Guide: Safe Handling and Disposal of 3-(Diethylamino)indolizine-6-carboxylic Acid
For researchers and drug development professionals, the proper logistical management of specialized heterocyclic compounds is a non-negotiable pillar of laboratory safety. 3-(Diethylamino)indolizine-6-carboxylic acid is a complex, biologically active molecule utilized in advanced organic synthesis and the development of near-infrared (NIR) fluorescent dyes[1].
This guide provides authoritative, step-by-step procedural guidance for the safe disposal of this compound, ensuring compliance with environmental regulations while mitigating acute laboratory risks.
Chemical Profiling & Disposal Causality
To safely dispose of any chemical, one must first understand the mechanistic behavior of its structural components. 3-(Diethylamino)indolizine-6-carboxylic acid consists of an electron-rich N-fused indolizine core, a basic tertiary amine (diethylamino group), and an acidic carboxylate moiety.
-
Zwitterionic Causality: The presence of both basic and acidic functional groups gives this molecule zwitterionic character. In aqueous waste streams, its solubility is highly pH-dependent. If mixed with highly acidic or highly basic aqueous waste, the compound can unexpectedly precipitate or dissolve, complicating liquid waste consolidation.
-
Reactivity & Segregation: The indolizine core is highly conjugated and electron-rich, making it exceptionally susceptible to electrophilic attack and oxidation. Causality: It must be strictly segregated from strong oxidizers (e.g., peroxides, nitric acid, chlorates)[2]. Mixing this compound with oxidizers can lead to exothermic degradation, potentially over-pressurizing waste containers and releasing highly toxic nitrogen oxide (NOx) gases[3].
Environmental Impact & Regulatory Classification
Indolizine derivatives are "privileged structures" in pharmacology, meaning they inherently possess high biological and physiological activity[4]. If disposed of improperly via standard drain systems, these nitrogenous organic compounds can leach into groundwater, posing severe toxicity risks to aquatic ecosystems and human health[5].
Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, waste containing this compound must be classified as a "Nitrogenous Hydrocarbon" or "Organic Acid" [5][6]. To permanently eliminate the environmental threat of biologically active heterocycles, the EPA mandates destruction via licensed high-temperature incineration rather than landfilling[7][8].
Quantitative Waste Characterization
Summarizing the physicochemical properties of a waste stream is critical for selecting the correct secondary containment and disposal pathway.
| Property / Classification | Value / Designation | Operational Implication for Disposal |
| Chemical Class | Nitrogenous Organic Acid | Must be segregated from mineral acids and strong oxidizers to prevent exotherms. |
| Physical State | Solid (Powder/Crystals) | Prone to aerosolization; all transfers must occur within a certified chemical fume hood. |
| EPA Waste Segregation | Nitrogenous Hydrocarbon | Collect in compatible high-density plastic (HDPE) or glass containers. Do not use metal cans. |
| Thermal Decomposition | Releases CO, CO₂, NOx | Requires high-temperature incineration with flue gas scrubbing[3][7]. |
| Recommended Disposal | Licensed Incineration | Prevents groundwater leaching of biologically active indolizine derivatives. |
Step-by-Step Disposal Protocols
The following protocols are designed as self-validating systems . By incorporating mandatory observation and verification steps, researchers can confirm the safety of the procedure in real-time before moving to the next operational phase.
Protocol A: Solid Waste Segregation and Packaging
Use this protocol for pure compound, contaminated filter paper, or solid reaction byproducts.
-
Preparation: Don mandatory PPE, including nitrile gloves, chemical-resistant apron, and safety goggles. Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm.
-
Collection: Carefully sweep up the solid powder using a static-free brush and pan. Avoid creating dust aerosols[9].
-
Containerization: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or glass waste container.
-
Self-Validation Check: Inspect the seal of the container. Invert the sealed container gently at a 45-degree angle to ensure no particulate matter escapes the threading.
-
Labeling: Affix a hazardous waste tag immediately. Label explicitly with the IUPAC name: 3-(Diethylamino)indolizine-6-carboxylic acid. Check the boxes for "Toxic" and "Organic Acid"[6].
Protocol B: Liquid Waste Management (Solutions & Extracts)
Use this protocol when the compound is dissolved in organic solvents (e.g., DCM, DMSO, Methanol).
-
Solvent Identification: Determine if the primary solvent is halogenated (e.g., Chloroform, Dichloromethane) or non-halogenated (e.g., Methanol, DMSO).
-
Transfer: Using a secondary containment tray to catch drips, pour the solution into the corresponding "Halogenated" or "Non-Halogenated" liquid waste carboy. Do not fill past 80% capacity to allow for vapor expansion[6].
-
Self-Validation Check (Critical): Before tightly capping the waste carboy, leave the cap loosely threaded for 5 minutes in the fume hood. Observe the liquid. Validation: The absence of bubbling, gas evolution, or a temperature increase on the exterior of the bottle confirms that no incompatible cross-reactions are occurring.
-
Sealing & Storage: Once validated, seal the container airtight. Store in a designated Hazardous Waste Accumulation Area for no longer than 6 months[6].
Protocol C: Empty Container Decontamination
-
Triple Rinse: "Empty" primary reagent bottles must be triple-rinsed with a solvent capable of dissolving the indolizine residue (e.g., acetone or methanol)[2].
-
Rinsate Disposal: Collect all rinsate and dispose of it as liquid hazardous waste following Protocol B.
-
Defacing: Once triple-rinsed, completely deface or remove the original manufacturer label. Mark the bottle clearly as "Decontaminated/Empty" before disposing of the glass in a broken glass receptacle[2][5].
Waste Stream Decision Workflow
Workflow for the segregation and disposal of 3-(Diethylamino)indolizine-6-carboxylic acid waste.
References
-
"Hazardous Waste Management System, Standards Applicable to Owners and Operators of Hazardous Waste Treatment, Storage and Disposal Facilities." U.S. Environmental Protection Agency (EPA). [Link]
-
"Chemical Waste Disposal Guide Sheet." USC Environmental Health & Safety. [Link]
-
"Water-Soluble NIR Absorbing and Emitting Indolizine Cyanine and Indolizine Squaraine Dyes for Biological Imaging." National Institutes of Health (PMC). [Link]
-
"Hazardous Materials Management Manual: Appendix A." Ohio University. [Link]
Sources
- 1. Water-Soluble NIR Absorbing and Emitting Indolizine Cyanine and Indolizine Squaraine Dyes for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohio.edu [ohio.edu]
- 3. fishersci.com [fishersci.com]
- 4. ijettjournal.org [ijettjournal.org]
- 5. cpp.edu [cpp.edu]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. INDOLIZINE - Safety Data Sheet [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. angenechemical.com [angenechemical.com]
Personal Protective Equipment & Handling Guide: 3-(Diethylamino)indolizine-6-carboxylic acid
Executive Safety Summary
3-(Diethylamino)indolizine-6-carboxylic acid is a specialized heterocyclic building block, often utilized in the synthesis of fluorescent dyes and pharmaceutical intermediates.[1][2][3] While a specific Safety Data Sheet (SDS) for this exact isomer may be limited in public repositories, its structural components—the indolizine core , diethylamino moiety , and carboxylic acid group —dictate a strict safety profile based on Structure-Activity Relationships (SAR).[1][2][3]
Treat this substance as a Hazardous Chemical: Irritant / Potentially Bioactive. [1][2][3]
Core Hazard Profile (Derived via SAR)
| Hazard Class | GHS Code | Description | Causality |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | The carboxylic acid functionality contributes to local pH changes; the amine can act as a sensitizer.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Fine particulates of organic acids/amines are abrasive and chemically reactive with mucous membranes.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] | Indolizine derivatives are often fine powders; inhalation of dust triggers mucosal inflammation.[2] |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2][3][4] | Indolizine alkaloids are known for biological activity; ingestion risks systemic toxicity.[2][3] |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on creating a barrier against both the solid particulate and potential solutions (organic solvents).[1][2][3]
A. Respiratory Protection[2][3]
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2][3]
-
Secondary Control: If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator.[1][2]
-
Rationale: The diethylamino group increases lipophilicity, potentially aiding absorption through lung tissue if dust is inhaled.
B. Dermal Protection (Gloves)[1][2][3]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1][2][3]
-
Technique: Double-gloving is mandatory when handling solutions.[1][2][3]
-
Breakthrough Time: Change outer gloves immediately upon splash; change inner gloves every 2 hours.[1][2][3]
-
Rationale: Amino-substituted aromatics can permeate thin latex; Nitrile offers superior resistance to the organic acids and common solvents (DCM, Methanol) used with this compound.[1][2][3]
C. Ocular & Body Protection[1][2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1][2][3] Standard safety glasses are insufficient due to the risk of fine dust migration.[1][2]
-
Body: Lab coat (100% cotton or Nomex; synthetic blends can melt if a fire occurs with flammable solvents).[1][2][3] Closed-toe shoes.[1][2][3]
Operational Protocol: Safe Handling Workflow
This protocol ensures containment from storage to reaction.[2][3]
Step 1: Pre-Operational Check[2][3]
-
Prepare a "Solid Waste" container and a "Liquid Organic Waste" container labeled with the compound name.
-
Clear the workspace of static sources (static electricity can disperse fine organic powders).[1][2]
Step 2: Weighing & Transfer[2][3]
-
Equipment: Analytical balance placed inside the fume hood or a powder containment enclosure.[1][2][3]
-
Action:
Step 3: Solubilization
-
Solvents: Typically soluble in DMSO, DMF, or Methanol; sparingly soluble in water.
-
Precaution: When adding solvent, the carboxylic acid group may generate mild heat (exothermic solvation).[1][2] Add solvent slowly.[2][3]
Step 4: Decontamination[2][3]
-
Wipe down the balance area with a wet paper towel (solvent-dampened) immediately after weighing.[1][2][3]
-
Dispose of the wipe in the solid hazardous waste stream.[2]
Emergency Response & Disposal Logistics
Spill Response (Solid)
-
Evacuate the immediate area if a large cloud of dust is generated.[2][3]
-
Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[2][3]
-
Cleanup: Scoop up the material and place it in a wide-mouth hazardous waste jar. Wipe the surface with 70% Ethanol or Isopropanol.[2]
Waste Disposal Plan
-
Stream A (Solid): Contaminated gloves, paper towels, and solid chemical residue.[1][2] Label: "Hazardous Solid Waste - Indolizine Derivative."
-
Stream B (Liquid): Mother liquors and reaction solvents.[1][2][3] Label: "Organic Waste - Contains Amines/Acids."[1][2][3]
Process Visualization
The following diagram outlines the logical flow for handling this compound, emphasizing the "Gatekeeper" checks that prevent exposure.
Figure 1: Operational safety workflow for handling 3-(Diethylamino)indolizine-6-carboxylic acid, highlighting the critical containment zone.
Scientific Rationale & References
The protocols above are derived from the chemical properties of the Indolizine scaffold. Indolizines are isoelectronic with indoles but possess a bridgehead nitrogen, often resulting in distinct fluorescence and biological reactivity [1]. The diethylamino substituent is a known auxochrome that can increase skin permeability and irritation potential, necessitating the double-gloving protocol [2].[1][2][3] The carboxylic acid moiety dictates the pH-dependent solubility and waste segregation requirements (avoiding strong oxidizers) [3].[1][2][3]
References
-
Global Research Online. "Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities."[2][3] Review Article. Link
-
PubChem. "3-(2-(Diethylamino)ethyl)-1H-indol-6-ol Safety Data."[1][2][3] National Library of Medicine.[2][3] Link[1][2][3]
-
Fisher Scientific. "Safety Data Sheet: Indole-3-carboxylic acid (Analogous Structure)." Fisher Scientific SDS.[1][2][3] Link
-
Sigma-Aldrich. "Safety Data Sheet: Indolizine-3-carboxylic acid."[1][2][3] Merck KGaA.[1][2][3] Link
Sources
- 1. 2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one | C30H36N4O2 | CID 71306606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-(2-(Diethylamino)ethyl)-1H-indol-6-ol | C14H20N2O | CID 124708066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
